molecular formula C16H29ClN2O4 B1677507 Oseltamivir acid CAS No. 204255-09-4

Oseltamivir acid

カタログ番号: B1677507
CAS番号: 204255-09-4
分子量: 348.9 g/mol
InChIキー: OHEGLAHLLCJYPX-ONAKXNSWSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Oseltamivir acid is a cyclohexenecarboxylic acid that is cyclohex-1-ene-1-carboxylic acid which is substituted at positions 3, 4, and 5 by pentan-3-yloxy, acetamido, and amino groups, respectively (the 3R,4R,5S enantiomer). An antiviral drug, it is used as the corresponding ethyl ester prodrug, oseltamivir, to slow the spread of influenza. It has a role as an antiviral drug, an EC 3.2.1.18 (exo-alpha-sialidase) inhibitor and a marine xenobiotic metabolite. It is a cyclohexenecarboxylic acid, an acetate ester, an amino acid and a primary amino compound.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

CAS番号

204255-09-4

分子式

C16H29ClN2O4

分子量

348.9 g/mol

IUPAC名

ethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride

InChI

InChI=1S/C16H28N2O4.ClH/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H/t13-,14+,15+;/m0./s1

InChIキー

OHEGLAHLLCJYPX-ONAKXNSWSA-N

SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O

異性体SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC.Cl

正規SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.Cl

外観

Solid powder

他のCAS番号

187227-45-8

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Oseltamivir hydrochloride

製品の起源

United States

Foundational & Exploratory

The Advent of a Flu Fighter: An In-depth Technical Guide to the Discovery and Synthesis of Oseltamivir Acid from Shikimic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oseltamivir, marketed as Tamiflu®, stands as a cornerstone in the therapeutic arsenal against influenza A and B viruses. Its discovery by Gilead Sciences in the 1990s and subsequent commercialization by Roche marked a pivotal moment in antiviral drug development, showcasing the power of rational, structure-based drug design.[1][2] This technical guide provides a comprehensive overview of the discovery of oseltamivir acid, its mechanism of action as a neuraminidase inhibitor, and a detailed examination of its synthesis from the readily available chiral precursor, (-)-shikimic acid. We present a compilation of quantitative data from key synthetic routes, detailed experimental protocols for the seminal Roche synthesis, and visualizations of the drug's mechanism and manufacturing workflow to serve as a valuable resource for researchers in the field.

Discovery and Development: A Triumph of Rational Drug Design

The journey to oseltamivir began with a deep understanding of the influenza virus life cycle. Scientists identified the viral neuraminidase enzyme as a critical component for viral propagation, responsible for cleaving sialic acid residues on the surface of infected cells to release newly formed virions.[1] This understanding paved the way for the development of neuraminidase inhibitors.

Gilead Sciences embarked on a program to create an orally bioavailable neuraminidase inhibitor.[1] Utilizing the known three-dimensional structure of the neuraminidase active site, researchers designed a series of carbocyclic analogues of sialic acid, the natural substrate for the enzyme. This structure-based approach led to the identification of a potent inhibitor, which, after conversion to its ethyl ester prodrug to enhance oral bioavailability, became oseltamivir phosphate (Tamiflu®).[1][2] In 1996, Gilead Sciences licensed the patents for oseltamivir to Hoffmann-La Roche for late-stage development and commercialization.[3]

Mechanism of Action: Halting Viral Egress

Oseltamivir is a prodrug that is rapidly hydrolyzed in the liver by esterases to its active form, oseltamivir carboxylate (this compound).[4] This active metabolite is a potent and selective competitive inhibitor of the neuraminidase enzyme of influenza A and B viruses.[4] By binding to the active site of neuraminidase, oseltamivir carboxylate prevents the cleavage of sialic acid residues, effectively trapping newly synthesized virions on the surface of the host cell and preventing their release and subsequent infection of other cells.[5]

Figure 1: Mechanism of action of oseltamivir carboxylate.

Synthesis from (-)-Shikimic Acid: A Chiral Pool Approach

The most established and industrially practiced synthesis of oseltamivir begins with (-)-shikimic acid, a naturally occurring compound readily available from the seeds of the Chinese star anise (Illicium verum) or through microbial fermentation.[6][7] This chiral precursor provides a stereochemically defined framework, simplifying the synthesis of the target molecule with its three stereocenters. The overall synthetic strategy involves a series of transformations to introduce the required functional groups and adjust the stereochemistry.

Oseltamivir_Synthesis_Workflow Shikimic_Acid (-)-Shikimic Acid Ethyl_Shikimate Ethyl Shikimate Shikimic_Acid->Ethyl_Shikimate Esterification Trimesylate Trimesylate Intermediate Ethyl_Shikimate->Trimesylate Mesylation (Trimesylation) Azido_Dimesylate Azido-dimesylate Intermediate Trimesylate->Azido_Dimesylate Regioselective Azide Substitution Aziridine Aziridine Intermediate Azido_Dimesylate->Aziridine Intramolecular Cyclization (Aziridination) Amino_Ether Amino Ether Intermediate Aziridine->Amino_Ether Aziridine Ring Opening (with 3-Pentanol) Acetamido_Mesylate Acetamido-mesylate Intermediate Amino_Ether->Acetamido_Mesylate N-Acetylation Acetamido_Azide Acetamido-azide Intermediate Acetamido_Mesylate->Acetamido_Azide Azide Substitution Oseltamivir_Base Oseltamivir (Free Base) Acetamido_Azide->Oseltamivir_Base Azide Reduction Oseltamivir_Phosphate Oseltamivir Phosphate Oseltamivir_Base->Oseltamivir_Phosphate Phosphate Salt Formation

Figure 2: General workflow for the synthesis of oseltamivir from shikimic acid.
Quantitative Data of Key Synthetic Routes

Several synthetic routes to oseltamivir from shikimic acid have been reported. The following table summarizes the key quantitative data for some of the most notable syntheses, providing a comparative overview of their efficiency.

Parameter Roche Industrial Synthesis (Karpf/Trussardi) [6]Shi Synthesis (2009) [5]Hayashi Synthesis (2009) [8][9]
Starting Material (-)-Shikimic Acid(-)-Shikimic AcidNot from Shikimic Acid
Number of Steps ~10-1283 (in "one-pot" operations)
Overall Yield 17-22%47%~57%
Key Features Established industrial process, uses azide chemistry.Shorter and more efficient than the industrial route.Highly efficient, organocatalytic, "one-pot" approach.
Final Product Purity >99.5%High PurityHigh Purity
Detailed Experimental Protocols: The Roche Synthesis

The following protocols are based on the seminal Roche synthesis and related publications, providing a detailed methodology for the key transformations. These are intended for informational purposes and should be adapted and optimized based on laboratory-specific conditions.

Step 1: Esterification of (-)-Shikimic Acid to Ethyl Shikimate

  • Reaction: (-)-Shikimic acid is converted to its ethyl ester to protect the carboxylic acid functionality.

  • Protocol: To a suspension of (-)-shikimic acid (1.0 eq) in absolute ethanol (approx. 10 volumes), thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours. The solvent is removed under reduced pressure, and the residue is purified by recrystallization or chromatography to yield ethyl shikimate.

Step 2: Trimesylation of Ethyl Shikimate

  • Reaction: The three hydroxyl groups of ethyl shikimate are converted to mesylates to activate them for subsequent nucleophilic substitution.

  • Protocol: Ethyl shikimate (1.0 eq) is dissolved in a suitable aprotic solvent such as dichloromethane or ethyl acetate (approx. 10-15 volumes). Triethylamine (4.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. The solution is cooled to 0 °C, and methanesulfonyl chloride (4.0 eq) is added dropwise. The reaction is stirred at 0 °C for 2-4 hours. The reaction mixture is then washed with cold dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the crude trimesylate, which can be purified by crystallization.

Step 3: Regioselective Azide Substitution

  • Reaction: The more reactive allylic mesylate at the C-3 position is selectively displaced by an azide nucleophile.

  • Protocol: The trimesylate (1.0 eq) is dissolved in a mixture of acetone and water (e.g., 9:1 v/v, approx. 10 volumes). Sodium azide (1.5 eq) is added, and the mixture is stirred at room temperature for 12-24 hours. The acetone is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the azido-dimesylate, which is often used in the next step without further purification.

Step 4: Aziridination

  • Reaction: The azido-dimesylate undergoes an intramolecular cyclization to form an aziridine ring.

  • Protocol: The crude azido-dimesylate (1.0 eq) is dissolved in a suitable solvent such as toluene or tetrahydrofuran (approx. 10 volumes). Triphenylphosphine (1.1 eq) is added, and the mixture is heated to reflux for 2-4 hours. After cooling, water is added, and the mixture is stirred vigorously for another 1-2 hours to hydrolyze the intermediate phosphazene. The organic layer is separated, washed with brine, dried, and concentrated. The crude aziridine can be purified by column chromatography.

Step 5: Aziridine Ring Opening with 3-Pentanol

  • Reaction: The aziridine ring is opened by 3-pentanol in the presence of a Lewis acid to introduce the characteristic 3-pentyloxy side chain.

  • Protocol: The aziridine intermediate (1.0 eq) and 3-pentanol (3.0-5.0 eq) are dissolved in an inert solvent like toluene. A Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) (1.2 eq), is added, and the mixture is heated at 80-100 °C for 6-12 hours. The reaction is cooled and quenched by the addition of a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried, and concentrated. The resulting amino ether is purified by chromatography.

Step 6: N-Acetylation

  • Reaction: The newly formed amino group is acetylated.

  • Protocol: The amino ether (1.0 eq) is dissolved in a solvent such as dichloromethane or ethyl acetate. Pyridine or triethylamine (1.5 eq) is added, followed by the dropwise addition of acetic anhydride (1.2 eq) at 0 °C. The reaction is stirred at room temperature for 1-3 hours. The mixture is then washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated to yield the acetamido-mesylate.

Step 7: Second Azide Substitution

  • Reaction: The remaining mesylate group is displaced by an azide to introduce the second nitrogen functionality.

  • Protocol: The acetamido-mesylate (1.0 eq) is dissolved in a polar aprotic solvent like DMF. Sodium azide (2.0-3.0 eq) is added, and the mixture is heated to 60-80 °C for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude acetamido-azide is purified by chromatography.

Step 8: Azide Reduction to Oseltamivir Free Base

  • Reaction: The azide group is reduced to the corresponding amine to yield the free base of oseltamivir.

  • Protocol: The acetamido-azide (1.0 eq) is dissolved in a solvent such as ethanol or ethyl acetate. A catalyst, such as palladium on carbon (10 mol%) or Raney nickel, is added. The mixture is stirred under a hydrogen atmosphere (1 atm or higher) for 4-12 hours. The catalyst is then removed by filtration through Celite, and the filtrate is concentrated to give oseltamivir free base.

Step 9: Phosphate Salt Formation

  • Reaction: The free base of oseltamivir is converted to its phosphate salt for improved stability and solubility.

  • Protocol: Oseltamivir free base (1.0 eq) is dissolved in a suitable solvent, such as acetone or ethanol. A solution of phosphoric acid (1.0 eq) in the same solvent is added dropwise with stirring. The resulting precipitate of oseltamivir phosphate is collected by filtration, washed with the cold solvent, and dried under vacuum.[10]

Conclusion

The discovery and synthesis of oseltamivir from shikimic acid is a landmark achievement in medicinal chemistry and process development. The journey from understanding the viral life cycle to the industrial-scale production of a life-saving drug highlights the synergy between biological insight and synthetic innovation. While the original Roche synthesis has proven robust, the ongoing research into more efficient, safer, and "greener" synthetic routes, such as the Hayashi "one-pot" synthesis, demonstrates the continuous drive for improvement within the scientific community. This in-depth guide provides a foundational understanding of the core principles and practical aspects of oseltamivir's discovery and synthesis, serving as a valuable resource for future antiviral research and development.

References

Oseltamivir Acid's Mechanism of Action on Neuraminidase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oseltamivir, an antiviral medication, serves as a critical tool in the management and prevention of influenza A and B virus infections.[1][2] Its efficacy lies in the targeted inhibition of the viral neuraminidase (NA) enzyme, a key glycoprotein essential for the release and spread of progeny virions from infected host cells.[2][3][4] This technical guide provides an in-depth exploration of the molecular mechanism by which oseltamivir acid, the active metabolite of the prodrug oseltamivir phosphate, exerts its inhibitory effects on neuraminidase. It consolidates quantitative data on its inhibitory potency, details the experimental protocols for assessing its activity, and presents visual representations of the underlying molecular interactions and experimental workflows.

Introduction: The Role of Neuraminidase in the Influenza Virus Life Cycle

The influenza virus life cycle is a multi-stage process that culminates in the release of newly synthesized virus particles from an infected host cell. The viral surface glycoprotein, neuraminidase (NA), plays a pivotal role in this final stage.[3] Hemagglutinin (HA), another viral surface protein, facilitates viral entry by binding to sialic acid residues on the surface of host cells. After viral replication, newly formed virions bud from the host cell membrane. However, they remain tethered to the cell surface via HA binding to sialic acid. Neuraminidase, a sialidase enzyme, cleaves these terminal sialic acid residues from glycoconjugates on both the host cell surface and the viral envelope.[2][5] This enzymatic action is crucial for liberating the progeny virions, allowing them to infect new cells and thus propagate the infection.[2][3]

This compound: A Competitive Inhibitor of Neuraminidase

Oseltamivir is an ethyl ester prodrug that is rapidly absorbed and converted by hepatic esterases to its active form, oseltamivir carboxylate, also known as this compound.[2] this compound is a potent and selective competitive inhibitor of the neuraminidase enzyme of both influenza A and B viruses.[1][2]

Molecular Mechanism of Inhibition

As a sialic acid analogue, this compound is designed to mimic the natural substrate of the neuraminidase enzyme.[1] It binds with high affinity to the conserved active site of the neuraminidase, preventing the enzyme from cleaving sialic acid residues.[2][6] This inhibition leads to the aggregation of newly formed virions at the surface of the infected cell, as they remain bound to sialic acid receptors.[2] Consequently, the release of progeny viruses is blocked, and the spread of the infection is curtailed.[2][7]

The binding of this compound to the neuraminidase active site involves interactions with several key amino acid residues. These interactions are crucial for the high-affinity binding and potent inhibition. While the specific residues can vary slightly between different NA subtypes, a set of conserved catalytic and framework residues are consistently involved. These include interactions with arginine residues (R118, R292, R371), aspartic acid (D151), and glutamic acid (E119, E276), among others.[3][6][8] The pentyl ether side chain of oseltamivir engages in hydrophobic interactions with residues such as tryptophan (W178) and isoleucine (I222).[3]

cluster_0 Influenza Virus Life Cycle & Oseltamivir Inhibition Virus_Attachment Virus Attachment (HA binds Sialic Acid) Viral_Replication Viral Replication Virus_Attachment->Viral_Replication Budding_Virions Budding Virions Viral_Replication->Budding_Virions Neuraminidase_Action Neuraminidase Action (Cleaves Sialic Acid) Budding_Virions->Neuraminidase_Action Virus_Release Virus Release Neuraminidase_Action->Virus_Release New_Infection Infection of New Cells Virus_Release->New_Infection Oseltamivir_Acid This compound Inhibition Inhibition Oseltamivir_Acid->Inhibition Inhibition->Neuraminidase_Action Blocks

Figure 1: Influenza Virus Life Cycle and the Point of Inhibition by this compound.

Resistance to Oseltamivir

The emergence of oseltamivir-resistant influenza strains is a significant clinical concern. Resistance is primarily conferred by single amino acid substitutions in the neuraminidase enzyme that reduce the binding affinity of this compound.[1] A well-documented mutation is the histidine-to-tyrosine substitution at position 274 (H274Y) in N1 subtype neuraminidases.[9][10] Other mutations associated with reduced susceptibility include R292K and E119V in N2 subtypes.[6][11] These mutations can alter the conformation of the active site, thereby hindering the binding of oseltamivir while still allowing the enzyme to process its natural substrate, albeit sometimes with reduced efficiency.[12]

Quantitative Analysis of Oseltamivir's Inhibitory Activity

The potency of this compound is quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity in vitro. These values can vary depending on the influenza virus type, subtype, and the specific strain being tested.

Influenza VirusSubtype/LineageOseltamivir Carboxylate IC50 (nM) - RangeReference(s)
Influenza AH1N10.5 - 2.0[13]
Influenza AH3N20.2 - 1.0[13][14]
Influenza BYamagata/Victoria5.0 - 13.0[13][14]
Avian InfluenzaH5N10.7 - 2.2[15]
Oseltamivir-ResistantH1N1 (H274Y)> 100-fold increase[10][12]
Oseltamivir-ResistantH3N2 (R292K)> 100-fold increase[10]

Note: IC50 values are highly dependent on the assay conditions and the specific viral isolates tested. The values presented here are representative ranges from the cited literature.

Experimental Protocols for Assessing Neuraminidase Inhibition

The standard method for determining the susceptibility of influenza viruses to neuraminidase inhibitors is the fluorescence-based neuraminidase inhibition assay.

Principle of the Assay

This assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[16][17] When MUNANA is cleaved by the neuraminidase enzyme, it releases the fluorescent product 4-methylumbelliferone (4-MU).[17][18] The intensity of the fluorescence is directly proportional to the neuraminidase activity. In the presence of an inhibitor like this compound, the rate of 4-MU production is reduced. The IC50 value is calculated from a dose-response curve of inhibitor concentration versus percentage of neuraminidase inhibition.[18]

Detailed Methodology
  • Virus Preparation and Titration:

    • Influenza virus stocks are serially diluted to determine the optimal concentration that yields a linear and robust fluorescent signal in the assay.[18][19]

  • Compound Dilution:

    • Oseltamivir carboxylate is serially diluted in assay buffer to create a range of concentrations to be tested.[13]

  • Incubation:

    • A standardized amount of the virus is pre-incubated with the various concentrations of oseltamivir carboxylate in a 96-well microplate for a specific duration (e.g., 30 minutes) at 37°C.[13][16] This allows the inhibitor to bind to the neuraminidase enzyme.

  • Substrate Addition and Reaction:

    • The MUNANA substrate is added to each well to initiate the enzymatic reaction.[13][16] The plate is then incubated for a defined period (e.g., 60 minutes) at 37°C.[16]

  • Reaction Termination and Fluorescence Measurement:

    • The reaction is stopped by adding a stop solution (e.g., a high pH buffer like NaOH in ethanol).[16]

    • The fluorescence of the liberated 4-MU is measured using a fluorometer with appropriate excitation (e.g., 360 nm) and emission (e.g., 460 nm) wavelengths.[19]

  • Data Analysis:

    • The fluorescence readings are converted to percentage of inhibition relative to a virus-only control (no inhibitor).

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

cluster_1 Neuraminidase Inhibition Assay Workflow Virus_Prep Virus Preparation & Titration Pre_Incubation Pre-incubation (Virus + Inhibitor) Virus_Prep->Pre_Incubation Compound_Dilution This compound Serial Dilution Compound_Dilution->Pre_Incubation Substrate_Addition Add MUNANA Substrate Pre_Incubation->Substrate_Addition Reaction Enzymatic Reaction (Incubation) Substrate_Addition->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Fluorescence_Reading Measure Fluorescence Stop_Reaction->Fluorescence_Reading Data_Analysis Data Analysis (Calculate IC50) Fluorescence_Reading->Data_Analysis

Figure 2: Experimental Workflow for the Neuraminidase Inhibition Assay.

Signaling Pathways and Molecular Interactions

The interaction between this compound and the neuraminidase active site is a complex interplay of electrostatic and hydrophobic forces. The following diagram illustrates the key interactions based on structural studies.

cluster_2 This compound Binding to Neuraminidase Active Site Oseltamivir_Acid This compound Carboxylate Group Amino Group Acetamido Group Pentyl Ether Group R118 Arg118 Oseltamivir_Acid:c->R118 H-bond E119 Glu119 Oseltamivir_Acid:n->E119 H-bond D151 Asp151 Oseltamivir_Acid:n->D151 H-bond R152 Arg152 Oseltamivir_Acid:a->R152 H-bond W178 Trp178 Oseltamivir_Acid:p->W178 Hydrophobic I222 Ile222 Oseltamivir_Acid:p->I222 Hydrophobic E276 Glu276 Oseltamivir_Acid:p->E276 Hydrophobic R292 Arg292 Oseltamivir_Acid:c->R292 H-bond R371 Arg371 Oseltamivir_Acid:c->R371 H-bond R224 Arg224

Figure 3: Key Molecular Interactions between this compound and Neuraminidase Active Site Residues.

Conclusion

This compound's mechanism of action is a well-characterized example of rational drug design. By mimicking the natural substrate of the influenza neuraminidase, it effectively blocks the enzyme's function, thereby preventing the release and spread of new virus particles. The quantitative assessment of its inhibitory activity through standardized assays is crucial for monitoring its efficacy and for the surveillance of antiviral resistance. A thorough understanding of the molecular interactions between oseltamivir and the neuraminidase active site continues to guide the development of next-generation neuraminidase inhibitors with improved potency and resistance profiles.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Oseltamivir Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oseltamivir acid, the active metabolite of the prodrug oseltamivir phosphate (Tamiflu®), is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[1] Understanding its specific chemical structure and stereochemistry is fundamental to comprehending its mechanism of action and for the development of novel antiviral agents. This technical guide provides a detailed overview of the core chemical attributes of this compound, including its physicochemical properties, stereochemical configuration, and illustrative experimental protocols for its synthesis and analysis.

Chemical Structure and Stereochemistry

This compound, systematically named (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid, is a cyclohexene derivative with three contiguous stereocenters at positions 3, 4, and 5 of the cyclohexene ring.[1] The specific spatial arrangement of the substituents at these chiral centers is crucial for its high-affinity binding to the active site of the viral neuraminidase. The molecule possesses a molecular formula of C₁₄H₂₄N₂O₄ and a molecular weight of 284.35 g/mol .[2]

The absolute configuration of the stereocenters is (3R, 4R, 5S). This precise stereochemistry dictates the orientation of the acetamido, amino, and pentan-3-yloxy groups, allowing for optimal interaction with the amino acid residues within the neuraminidase active site. Any deviation from this stereoisomeric form results in a significant loss of antiviral activity.

Chemical structure of this compound with stereochemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₄H₂₄N₂O₄[2]
Molecular Weight284.35 g/mol [2]
IUPAC Name(3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid[1]
CAS Number187227-45-8[1]
Melting Point185.0 °C[2]
Boiling Point508.7 °C[2]
pKa (amine)7.75[3]
Solubility in WaterSoluble[4]
Solubility in DMSOSoluble[5]

Experimental Protocols

Illustrative Synthesis of this compound from (-)-Shikimic Acid

The commercial synthesis of oseltamivir starts from (-)-shikimic acid, a natural product. The following is a generalized, illustrative protocol for the synthesis of this compound based on published laboratory syntheses.[6][7] Industrial protocols are proprietary and may differ significantly.

Step 1: Esterification and Acetonide Protection (-)-Shikimic acid is first esterified, typically with ethanol and a catalyst like thionyl chloride, to form ethyl shikimate. The 3- and 4-hydroxyl groups are then protected as an acetonide using 2,2-dimethoxypropane and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

Step 2: Mesylation and Epoxidation The remaining 5-hydroxyl group is activated by mesylation with methanesulfonyl chloride in the presence of a base like triethylamine. Subsequent treatment with a base (e.g., potassium bicarbonate) leads to the formation of an epoxide.

Step 3: Azide Opening of the Epoxide The epoxide is regioselectively opened with an azide source, such as sodium azide, to introduce the precursor to the 5-amino group.

Step 4: Introduction of the 3-Pentyloxy Group The acetonide protecting group is removed, and the 3-pentyloxy side chain is introduced via an etherification reaction.

Step 5: Reduction of the Azide and N-Acetylation The azide group is reduced to a primary amine, commonly through a Staudinger reaction (using triphenylphosphine followed by water) or catalytic hydrogenation. The resulting amine at the 4-position is then acetylated using acetic anhydride to form the acetamido group.

Step 6: Hydrolysis of the Ethyl Ester The ethyl ester is hydrolyzed under basic conditions to yield the final product, this compound. The product is then purified by appropriate methods such as crystallization or chromatography.

synthesis_workflow start (-)-Shikimic Acid esterification Esterification & Acetonide Protection start->esterification 1. EtOH, SOCl₂ 2. Acetone, H+ mesylation Mesylation & Epoxidation esterification->mesylation 1. MsCl, Et₃N 2. K₂CO₃ azide_opening Azide Opening mesylation->azide_opening NaN₃ etherification Introduction of 3-Pentyloxy Group azide_opening->etherification Deprotection, 3-pentanol reduction_acetylation Azide Reduction & N-Acetylation etherification->reduction_acetylation 1. PPh₃, H₂O 2. Ac₂O hydrolysis Ester Hydrolysis reduction_acetylation->hydrolysis NaOH, H₂O end This compound hydrolysis->end

Illustrative synthesis workflow of this compound.
Neuraminidase Inhibition Assay

The biological activity of this compound is determined by its ability to inhibit the influenza neuraminidase enzyme. A common method for this is a fluorometric assay using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[6]

Materials:

  • Influenza virus neuraminidase

  • This compound (as the inhibitor)

  • MUNANA solution

  • Assay buffer (e.g., MES buffer with CaCl₂)

  • Stop solution (e.g., glycine-NaOH buffer, pH 10.2)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add a fixed amount of neuraminidase enzyme to each well of the microplate.

  • Add the this compound dilutions to the respective wells and incubate for a predefined period (e.g., 30 minutes at 37°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

  • Incubate the plate at 37°C for a specific time (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence of the liberated 4-methylumbelliferone using a plate reader (excitation ~365 nm, emission ~450 nm).

  • Calculate the percentage of inhibition for each concentration of this compound relative to a control with no inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

neuraminidase_inhibition_assay start Prepare Reagents add_enzyme Add Neuraminidase to Microplate start->add_enzyme add_inhibitor Add this compound (Serial Dilutions) add_enzyme->add_inhibitor incubate1 Incubate (30 min, 37°C) add_inhibitor->incubate1 add_substrate Add MUNANA Substrate incubate1->add_substrate incubate2 Incubate (60 min, 37°C) add_substrate->incubate2 stop_reaction Add Stop Solution incubate2->stop_reaction read_fluorescence Measure Fluorescence (Ex: 365nm, Em: 450nm) stop_reaction->read_fluorescence calculate Calculate % Inhibition and IC₅₀ read_fluorescence->calculate end Results calculate->end

Experimental workflow for neuraminidase inhibition assay.

Mechanism of Action

This compound inhibits the neuraminidase enzyme of the influenza virus.[8] Neuraminidase is crucial for the release of newly formed virus particles from the surface of infected host cells. By binding to the active site of neuraminidase, this compound prevents the cleavage of sialic acid residues, leading to the aggregation of virions at the cell surface and preventing their release and subsequent infection of other cells.[2]

mechanism_of_action cluster_virus_lifecycle Normal Viral Release cluster_inhibition Inhibition by this compound virion New Virion neuraminidase Neuraminidase virion->neuraminidase binds to host_cell Infected Host Cell sialic_acid Sialic Acid Receptor neuraminidase->sialic_acid cleaves blocked_neuraminidase Blocked Neuraminidase release Virion Release sialic_acid->release enables no_release No Virion Release sialic_acid->no_release results in oseltamivir This compound oseltamivir->neuraminidase inhibits blocked_neuraminidase->sialic_acid cannot cleave

Signaling pathway of neuraminidase inhibition.

Conclusion

The precise chemical structure and (3R,4R,5S)-stereochemistry of this compound are paramount to its function as a potent inhibitor of influenza neuraminidase. The synthetic pathways, while complex, are well-established, with the route from (-)-shikimic acid being of significant industrial importance. The methodologies for assessing its biological activity are robust and crucial for the evaluation of its efficacy and for the discovery of new antiviral compounds. This guide provides a foundational understanding of the core chemical and biological aspects of this compound for professionals in the field of drug discovery and development.

References

Oseltamivir Acid: A Technical Guide to its Biological Activity and Antiviral Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oseltamivir, administered as the prodrug oseltamivir phosphate, is a cornerstone of antiviral therapy for influenza A and B viruses.[1][2] Its efficacy lies in the potent and selective inhibition of the viral neuraminidase (NA) enzyme by its active metabolite, oseltamivir acid (also known as oseltamivir carboxylate).[2][3] This document provides an in-depth technical overview of the biological activity, antiviral spectrum, and underlying mechanisms of this compound, intended for professionals in the fields of virology, pharmacology, and drug development.

Mechanism of Action: Neuraminidase Inhibition

This compound is a competitive inhibitor of the influenza virus neuraminidase enzyme.[1][4] This viral surface glycoprotein is crucial for the release of newly formed virions from infected host cells.[5][6] Neuraminidase cleaves sialic acid residues from host cell glycoproteins and from the viral hemagglutinin, thereby preventing the aggregation of new virus particles at the cell surface and facilitating their spread to other cells.[5][6]

This compound, a transition-state analog of sialic acid, binds with high affinity to the active site of the neuraminidase enzyme.[5] This binding blocks the enzyme's catalytic activity, leading to the aggregation of newly synthesized virions at the host cell surface and preventing their release, thus halting the spread of infection.[5][6]

Oseltamivir_Mechanism_of_Action cluster_virus_lifecycle Influenza Virus Lifecycle cluster_oseltamivir_intervention This compound Intervention Viral_Entry 1. Viral Entry & Replication Viral_Budding 2. Viral Budding Viral_Entry->Viral_Budding HA_Binding 3. Hemagglutinin (HA) binds to Sialic Acid Viral_Budding->HA_Binding NA_Action 4. Neuraminidase (NA) cleaves Sialic Acid HA_Binding->NA_Action Viral_Release 5. Progeny Virus Release NA_Action->Viral_Release NA_Inhibition Competitive Inhibition of Neuraminidase NA_Action->NA_Inhibition Infection_Spread 6. Spread of Infection Viral_Release->Infection_Spread Oseltamivir_Acid This compound (Active Metabolite) Oseltamivir_Acid->NA_Inhibition Release_Blocked Viral Release Blocked NA_Inhibition->Release_Blocked Release_Blocked->Viral_Release

Figure 1: Mechanism of Neuraminidase Inhibition by this compound.

Biological Activity and Antiviral Spectrum

This compound demonstrates potent inhibitory activity against a wide range of influenza A and B virus strains.[2][7] Its efficacy is quantified through various in vitro parameters, including the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), and the 50% cytotoxic concentration (CC50).

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against various influenza virus subtypes and in different cell lines.

Table 1: Inhibitory Concentration (IC50) of this compound against Influenza Virus Neuraminidase

Virus Subtype/StrainIC50 (nM)Reference(s)
Influenza A (General)2[2]
Influenza A/H1N10.92 - 1.34[8]
Influenza A/H3N20.67[8]
Influenza A/H1N20.9[8]
Influenza B4.19 - 13[8]
Oseltamivir-Resistant A/H1N1 (H275Y)337.0 - >100,000[9][10]
Oseltamivir-Resistant A/H3N2 (E119V)49.53[10]
Oseltamivir-Resistant Influenza B (D197E)98.08[10]

Table 2: Effective Concentration (EC50) of this compound in Cell Culture

Virus StrainCell LineEC50 (nM)Reference(s)
Influenza A/NWS/33 (H1N1)MDCK0.51[11]
Influenza A/Victoria/3/75 (H3N2)MDCK0.19[11]
Influenza A/Duck/MN/1525/81 (H5N1)MDCK0.70[11]
Seasonal H1N1 (2023 strains)->100,000[12]

Table 3: Cytotoxic Concentration (CC50) of this compound

Cell LineCC50 (µM)Reference(s)
MDCK> 100[2][13]
Chicken Embryo Fibroblast> 10 - >1000[2][13]

Resistance Mechanisms

The primary mechanism of resistance to oseltamivir involves amino acid substitutions in the neuraminidase enzyme that reduce the binding affinity of this compound.[1][3] The most frequently observed mutation is H274Y (in N1 subtype) and N294S.[1][3] Other mutations associated with resistance include R292K, E119V, and I222K in various influenza subtypes.[3][14] It is crucial to monitor for the emergence of these resistant strains through ongoing surveillance.

Pharmacokinetics

Oseltamivir phosphate is a prodrug that is readily absorbed orally and rapidly hydrolyzed by hepatic esterases to its active form, this compound.[15][16]

Table 4: Pharmacokinetic Parameters of Oseltamivir and this compound

ParameterOseltamivir (Prodrug)This compound (Active Metabolite)Reference(s)
Bioavailability>80% (as this compound)-[1]
Protein Binding42%3%[1]
Elimination Half-life1-3 hours6-10 hours[1][15]
Excretion->90% via urine[1]
Volume of Distribution-23-26 L[1]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of antiviral activity and resistance. The following are generalized protocols for key in vitro assays.

Neuraminidase Inhibition (NI) Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

Principle: The assay utilizes a fluorogenic or chemiluminescent substrate, such as 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases a detectable signal.[17][18] The reduction in signal in the presence of an inhibitor is used to determine the IC50 value.

Protocol Outline:

  • Virus Preparation: Prepare serial dilutions of the influenza virus stock.

  • Inhibitor Preparation: Prepare serial dilutions of this compound.

  • Assay Plate Setup: In a 96-well plate, add the virus dilution, the inhibitor dilution, and the substrate solution.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Signal Detection: Measure the fluorescence or luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a dose-response curve.

Plaque Reduction Assay

This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (EC50).

Principle: A monolayer of susceptible cells is infected with the virus in the presence of varying concentrations of the antiviral compound. An overlay medium containing agarose or Avicel is added to restrict the spread of the virus, resulting in the formation of localized areas of cell death (plaques). The reduction in the number or size of plaques indicates antiviral activity.[19][20]

Protocol Outline:

  • Cell Seeding: Seed a monolayer of Madin-Darby canine kidney (MDCK) cells in 6- or 12-well plates.[20]

  • Virus Infection: Infect the cell monolayer with a known amount of influenza virus.

  • Antiviral Treatment: After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium containing serial dilutions of this compound.[19]

  • Incubation: Incubate the plates at 37°C for 2-3 days until plaques are visible.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques at each drug concentration and calculate the EC50 value.

Hemagglutination (HA) and Hemagglutination Inhibition (HI) Assay

The HA assay is used to titrate the amount of virus, while the HI assay measures the presence of antibodies that can block hemagglutination.

Protocol Outline (HA Assay):

  • Virus Dilution: Prepare serial two-fold dilutions of the virus sample in a 96-well V-bottom plate.[23]

  • Incubation: Incubate at room temperature for 30 minutes.[23]

  • Reading Results: Observe the wells for hemagglutination (a diffuse lattice) or the absence of agglutination (a tight button of RBCs at the bottom). The HA titer is the reciprocal of the highest dilution of the virus that causes complete hemagglutination.[22]

Experimental_Workflow cluster_assays In Vitro Antiviral Evaluation Workflow Virus_Titer 1. Virus Titration (HA Assay / Plaque Assay) Cytotoxicity 2. Cytotoxicity Assay (CC50 Determination) Virus_Titer->Cytotoxicity NI_Assay 3. Neuraminidase Inhibition Assay (IC50 Determination) Cytotoxicity->NI_Assay Plaque_Reduction 4. Plaque Reduction Assay (EC50 Determination) NI_Assay->Plaque_Reduction Resistance_Monitoring 5. Resistance Monitoring (Genotypic & Phenotypic Assays) Plaque_Reduction->Resistance_Monitoring

Figure 2: Generalized workflow for in vitro evaluation of antiviral compounds.

Conclusion

This compound remains a critical tool in the management of influenza infections. Its well-defined mechanism of action, favorable pharmacokinetic profile, and broad antiviral spectrum against influenza A and B viruses underscore its clinical utility. Continuous monitoring of its in vitro activity and the prevalence of resistant strains through standardized experimental protocols is essential for ensuring its continued effectiveness in treating and preventing influenza. This technical guide provides a comprehensive resource for researchers and drug development professionals engaged in the study of influenza antivirals.

References

Pharmacokinetics and Bioavailability of Oseltamivir Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oseltamivir is a potent and selective inhibitor of the neuraminidase enzyme of the influenza virus, crucial for the treatment and prophylaxis of both influenza A and B infections.[1][2][3][4] Administered orally as the ethyl ester prodrug, oseltamivir phosphate (OP), it is not pharmacologically active itself. Following oral administration, it is rapidly and extensively converted by esterases, primarily in the liver, into its active metabolite, oseltamivir carboxylate (OC), also referred to as oseltamivir acid.[1][2][3][4][5] This active form is responsible for the antiviral effect. A thorough understanding of the pharmacokinetics and bioavailability of this compound is fundamental for optimizing dosing strategies and ensuring therapeutic efficacy across diverse patient populations. This guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of oseltamivir and its active metabolite, supported by quantitative data, experimental methodologies, and process visualizations.

Absorption and Bioavailability

Oseltamivir phosphate is readily absorbed from the gastrointestinal tract following oral administration.[1][6][7][8] The prodrug undergoes extensive first-pass metabolism, where hepatic carboxylesterases efficiently hydrolyze the ester bond to form the active oseltamivir carboxylate.[1][2][9]

  • Bioavailability : The systemic bioavailability of the active metabolite, oseltamivir carboxylate, is high, with approximately 80% of an oral dose of oseltamivir phosphate reaching the systemic circulation in this form.[1][7][8][10][11] Exposure to the prodrug itself is minimal, constituting less than 5% of the total systemic exposure.[6]

  • Time to Peak Concentration (Tmax) : Oseltamivir carboxylate is detectable in plasma within 30 minutes of oral dosing, reaching peak plasma concentrations (Cmax) in approximately 3 to 4 hours.[1][7][8][12]

  • Effect of Food : Co-administration with food does not significantly impact the overall bioavailability (AUC) of oseltamivir carboxylate.[6][13] While there can be a slight reduction in Cmax, the overall exposure remains consistent, suggesting that oseltamivir can be taken with or without food.[6] Taking the medication with food may improve tolerability.

  • Effect of Gastric pH : The absorption of oseltamivir is not affected by alterations in gastric pH, as demonstrated in studies with cimetidine and antacids.[1][3]

Distribution

Once formed, oseltamivir carboxylate is systemically distributed to key sites of influenza infection.

  • Volume of Distribution (Vd) : The steady-state volume of distribution (Vss) of oseltamivir carboxylate in humans is approximately 23 to 26 liters.[1][6][10] This value is comparable to the volume of extracellular body water, indicating that the active metabolite is well-distributed throughout the body and can effectively reach tissues such as the lung, trachea, nasal mucosa, sinuses, and middle ear at therapeutic concentrations.[1]

  • Protein Binding : A critical distinction exists between the prodrug and its active metabolite regarding plasma protein binding. Oseltamivir phosphate (prodrug) is moderately bound to human plasma proteins (42%), whereas oseltamivir carboxylate (active metabolite) exhibits very low binding (3%).[6][10][14] This low protein binding for the active form means that a high fraction is free to distribute to tissues and exert its antiviral effect, and the potential for drug displacement interactions is low.[6]

Metabolism

The metabolic pathway for oseltamivir is straightforward and highly efficient.

  • Conversion to Active Metabolite : Oseltamivir phosphate is almost entirely converted to oseltamivir carboxylate by carboxylesterase 1 (CES1), which is predominantly located in the liver.[9][11] This conversion is rapid and extensive, with over 90% of the absorbed prodrug being eliminated through this pathway.[6]

  • Cytochrome P450 (CYP) System : Neither oseltamivir nor oseltamivir carboxylate is a substrate for, or an inhibitor of, the major cytochrome P450 isoforms in vitro.[1][6][7][12] This lack of interaction with the CYP450 system significantly minimizes the risk of clinically relevant drug-drug interactions with medications metabolized through these common pathways.[1][2]

Excretion

The elimination of oseltamivir and its active metabolite is primarily a renal process.

  • Renal Excretion : Oseltamivir carboxylate is not further metabolized and is almost exclusively eliminated from the body via the kidneys (>99%).[6] The elimination occurs through a combination of glomerular filtration and active tubular secretion.[5][6]

  • Transporter Involvement : The tubular secretion is mediated by the anionic pathway, specifically involving the human organic anion transporter 1 (hOAT1).[5][15][16]

  • Clearance and Half-Life : The renal clearance of oseltamivir carboxylate (approximately 18.8 L/h) is greater than the glomerular filtration rate (approximately 7.5 L/h), confirming the role of active tubular secretion.[6] The plasma concentrations of the prodrug, oseltamivir, decline rapidly with an elimination half-life of 1 to 3 hours.[6][10] In contrast, the active metabolite, oseltamivir carboxylate, has a much longer elimination half-life of 6 to 10 hours, which supports a convenient twice-daily dosing regimen.[6][7][8][10]

  • Fecal Excretion : A minor portion of the oral dose (<20%) is eliminated in the feces.[1][6]

Data Presentation: Pharmacokinetic Parameters

The pharmacokinetic profile of oseltamivir is linear and dose-proportional for doses up to 500 mg twice daily.[1][2]

Table 1: Mean Pharmacokinetic Parameters of Oseltamivir and Oseltamivir Carboxylate in Healthy Adults (Multiple 75 mg Twice Daily Doses)

Parameter Oseltamivir (Prodrug) Oseltamivir Carboxylate (Active Metabolite) Reference
Cmax (ng/mL) 65.2 (26% CV) 348 (18% CV) [6]
AUC0-12h (ng·h/mL) 112 (25% CV) 2719 (20% CV) [6]
Tmax (hours) ~1 3 - 4 [12][17]
Elimination Half-life (T½, hours) 1 - 3 6 - 10 [6][7][10]
Apparent Volume of Distribution (Vd, L) 1768 ± 1445 (Vss/F) 23 - 26 (Vss) [6][9]
Plasma Protein Binding 42% 3% [6][10][14]
Bioavailability <5% of total exposure ~80% [1][6][10]
Primary Route of Elimination Conversion to OC Renal Excretion (>99%) [6]

(CV = Coefficient of Variation)

Table 2: Effect of Food and Co-administered Drugs on Oseltamivir Carboxylate Pharmacokinetics

Condition Effect on Cmax Effect on AUC Significance Reference
Coadministration with Food No significant effect (441 ng/mL fed vs. 551 ng/mL fasted) No significant effect (6069 ng·h/mL fed vs. 6218 ng·h/mL fasted) Not clinically significant. Can be taken with or without food. [6]
Coadministration with Milk Reduced (69.5% of control) No significant effect on AUC0-∞ Early absorption is reduced, but overall exposure is unaffected. [18][19]
Coadministration with Probenecid Increased Increased (~2.5-fold) Probenecid blocks renal tubular secretion, significantly increasing exposure. [5][16][20][21]

| Coadministration with Cimetidine/Amoxicillin | No interaction | No interaction | No clinically significant interaction observed. |[5][16] |

Experimental Protocols & Methodologies

The characterization of oseltamivir pharmacokinetics relies on a combination of in vivo and in vitro studies.

Clinical Pharmacokinetic Studies

A common design to assess drug interactions or the effect of food is a randomized, open-label, crossover study in healthy volunteers.[5][16][18]

  • Study Population : Healthy adult male and female subjects.

  • Dosing : Subjects receive a single oral dose of oseltamivir phosphate (e.g., 75 mg) under specific conditions (e.g., fasted vs. fed, or with/without a co-administered drug like probenecid).[13][21]

  • Washout Period : After a washout period (e.g., 7 days), subjects "cross over" to the alternate treatment arm.[13]

  • Sample Collection : Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals up to 24-48 hours post-dose). Urine samples are also often collected over the same period.[22]

  • Bioanalysis : Plasma and urine concentrations of both oseltamivir and oseltamivir carboxylate are quantified using a validated bioanalytical method, typically high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.

  • Pharmacokinetic Analysis : The concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and T½ using non-compartmental analysis.

Animal Models

Preclinical pharmacokinetic studies are often conducted in animal models to understand ADME properties before human trials.

  • Species : Rats and ferrets are commonly used models.[23][24][25][26] The ferret is particularly relevant as it is a suitable model for influenza infection studies.[23][25][27]

  • Methodology : Studies often involve administering oseltamivir phosphate (e.g., by oral gavage) or oseltamivir carboxylate (e.g., intravenously) and collecting serial blood and tissue samples to determine drug distribution and elimination characteristics.[24][26]

In Vitro Studies

In vitro systems are used to investigate specific mechanisms of metabolism and transport.

  • Metabolism : The conversion of oseltamivir to its active metabolite can be studied using human liver fractions (e.g., microsomes or S9 fractions) or recombinant human carboxylesterases (HCE1 and HCE2).[26] The lack of interaction with CYP450 enzymes is confirmed using human liver microsomes and a panel of specific enzyme substrates.[6]

  • Transport : The role of renal transporters is investigated using cell lines engineered to express specific transporters. For example, Chinese hamster ovary (CHO) cells stably transfected with human OAT1 (hOAT1) can be used to confirm that oseltamivir carboxylate is a substrate and to test for potential inhibition by other drugs like probenecid.[5][16]

Mandatory Visualizations

Metabolic Pathway of Oseltamivir```dot

Oseltamivir_Metabolism cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation & Liver Oral Dose Oral Dose OP_GI Oseltamivir Phosphate (Prodrug) Oral Dose->OP_GI Administration OP_Plasma Oseltamivir Phosphate (Absorbed) OP_GI->OP_Plasma Rapid Absorption OC_Plasma Oseltamivir Carboxylate (Active Metabolite) Renal Excretion Renal Excretion OC_Plasma->Renal Excretion Elimination Esterases Hepatic Carboxylesterase 1 (CES1)

Caption: Renal elimination of oseltamivir carboxylate via filtration and secretion.

Experimental Workflow for a Clinical Pharmacokinetic Study

PK_Workflow cluster_design Study Design cluster_execution Clinical Phase cluster_analysis Analytical & Data Phase Recruitment Subject Recruitment (Healthy Volunteers) Randomization Randomization (Crossover Design) Recruitment->Randomization Dosing1 Period 1: Dosing (e.g., 75mg OP) Randomization->Dosing1 Sampling1 Serial Blood/Urine Sampling Dosing1->Sampling1 Washout Washout Period (e.g., 7 days) Sampling1->Washout Bioanalysis Sample Analysis (LC-MS/MS) Sampling1->Bioanalysis Dosing2 Period 2: Crossover Dosing Washout->Dosing2 Sampling2 Serial Blood/Urine Sampling Dosing2->Sampling2 Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Report Final Report PK_Analysis->Report

Caption: Workflow of a two-period crossover clinical pharmacokinetic trial.

References

Dawn of a New Defense: Early-Stage Research on Oseltamivir Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oseltamivir, the prodrug of its active form oseltamivir carboxylate, has been a cornerstone in the management of influenza A and B virus infections.[1] Its mechanism of action relies on the inhibition of the viral neuraminidase (NA) enzyme, which is critical for the release of new viral particles from infected host cells.[1][2] However, the emergence of oseltamivir-resistant influenza strains has necessitated the exploration of novel antiviral agents.[3] This technical guide delves into the early-stage research of oseltamivir acid derivatives, exploring synthetic strategies, structure-activity relationships, and the biological evaluation of these next-generation neuraminidase inhibitors. We will examine key findings from in vitro and in vivo studies, providing a comprehensive overview of the promising avenues being pursued to combat both seasonal and potentially pandemic influenza threats.

Rationale for Derivative Development

The development of this compound derivatives is primarily driven by the need to overcome drug resistance.[3] Mutations in the neuraminidase enzyme, such as the H275Y substitution, can significantly reduce the binding affinity of oseltamivir carboxylate, rendering the drug less effective.[4][5] Researchers are therefore focused on modifying the core structure of this compound to achieve several key objectives:

  • Enhanced Potency: To develop compounds with superior inhibitory activity against both wild-type and resistant viral strains.

  • Broadened Spectrum of Activity: To create derivatives effective against a wider range of influenza A and B subtypes.

  • Improved Pharmacokinetic Profile: To optimize absorption, distribution, metabolism, and excretion (ADME) properties for better bioavailability and therapeutic efficacy.[6]

  • Alternative Synthetic Routes: To establish more efficient and cost-effective manufacturing processes, reducing reliance on the traditional starting material, shikimic acid, which can be subject to supply limitations.[7][8]

Synthetic Strategies and Core Modifications

The synthesis of oseltamivir and its derivatives is a complex challenge due to the presence of multiple stereocenters.[7] The commercial production of oseltamivir phosphate (Tamiflu®) traditionally starts from (-)-shikimic acid, a natural product.[7][9] However, numerous alternative synthetic routes have been explored to improve efficiency and circumvent the reliance on this starting material.

Key synthetic transformations often involve:

  • Diels-Alder Reactions: To construct the core cyclohexene ring system.[10]

  • Aziridination: For the stereoselective introduction of the C5-amino group.[8]

  • Ring-opening of Epoxides or Aziridines: To install key functional groups with precise stereochemistry.[7][11]

Early-stage research on derivatives has focused on modifying three primary positions of the this compound scaffold: the C5-amino group, the C1-carboxylate group, and the C4-acetamido group.

Modifications of the C5-Amino Group

The C5-amino group of oseltamivir is directed towards the 150-cavity of the neuraminidase active site, making it a prime target for modification to enhance binding affinity and overcome resistance.[12][13]

  • Amino Derivatives: Researchers have synthesized series of oseltamivir amino derivatives with the goal of exploring the chemical space within the 150-cavity.[12] Several of these compounds have demonstrated improved inhibitory activity against both wild-type and oseltamivir-resistant group-1 neuraminidases compared to oseltamivir carboxylate (OSC).[5][12]

  • N-Heterocyclic Derivatives: The introduction of N-heterocyclic substituents has been explored to induce the opening of the 150-loop of group-2 neuraminidases, aiming for broad-spectrum inhibitors.[13]

Modifications of the C1-Carboxylate Group

The carboxylate group is crucial for binding to the highly conserved arginine triad (Arg118, Arg292, Arg371) in the neuraminidase active site. Modifications at this position are challenging but have been investigated to improve pharmacokinetic properties.

  • Carboxamides and Hydroxamates: Oseltamivir carboxamides have been synthesized with various amino acids, and subsequent conversion to hydroxamates has been explored.[14] Some of these derivatives have shown variable but interesting inhibitory activities against neuraminidase.[14]

  • Sulfonamides: Acyl sulfonamide derivatives have also been synthesized and evaluated, with some showing activity against oseltamivir-resistant strains.[15]

Biological Evaluation and In Vitro Activity

The antiviral activity of novel this compound derivatives is primarily assessed through in vitro neuraminidase inhibition assays and cell-based antiviral assays.

Neuraminidase Inhibition Assays

These assays measure the half-maximal inhibitory concentration (IC50) of a compound, which is the concentration required to inhibit 50% of the neuraminidase enzyme activity.

Table 1: In Vitro Neuraminidase Inhibitory Activity of Selected Oseltamivir Derivatives

CompoundTarget NeuraminidaseIC50 (nM)Fold-change vs. OSCReference
Oseltamivir Carboxylate (OSC) H1N1 (wild-type)~1-[16]
H5N1 (wild-type)--
H3N2 (wild-type)--
H1N1 (H275Y mutant)>3000>3000x[17]
Compound 12d H1N1 (wild-type)PotentBetter than OSC[12]
Compound 12e H1N1 (wild-type)PotentBetter than OSC[12]
Compound 15e H1N1 (wild-type)PotentBetter than OSC[12]
Compound 15i H1N1 (wild-type)PotentBetter than OSC[12]
Compound 43b H5N1 (H274Y mutant)Potent62.70x more potent than OSC[5]
H1N1 (H274Y mutant)Potent5.03x more potent than OSC[5]
CUHK326 (6f) A/H3N21.92 ± 0.24-[3]
CUHK392 (10i) A/H3N21.63 ± 0.16-[3]
OC-hydroxamate 7d H1N1 (wild-type)6.4-[15]
Oseltamivir-phenylalanine Neuraminidase3.03 µMMore potent than OSC (67.22 µM)[14]

Note: This table summarizes representative data from the cited literature. Direct comparison of absolute values should be done with caution due to variations in experimental conditions.

Antiviral Activity in Cell Culture

Cell-based assays, such as plaque reduction assays, determine the half-maximal effective concentration (EC50), which is the concentration of the drug that reduces the number of viral plaques by 50%.

Table 2: Antiviral Activity of Selected Oseltamivir Derivatives in Cell Culture

CompoundVirus StrainEC50Reference
OC-hydroxamate 7d H1N1 (wild-type)60.1 nM[15]
GOC-hydroxamate 9b H275Y mutant2.3-6.9 µM[15]
GOC-hydroxamate 9d H275Y mutant2.3-6.9 µM[15]
GOC-sulfonamide 12a H275Y mutant2.3-6.9 µM[15]

Pharmacokinetics and In Vivo Studies

Promising candidates from in vitro studies are advanced to pharmacokinetic and in vivo efficacy studies in animal models, typically mice or ferrets. Oseltamivir itself is a prodrug, oseltamivir phosphate, which is rapidly converted by hepatic esterases into the active metabolite, oseltamivir carboxylate.[6] This active form has high bioavailability and penetrates sites of infection at concentrations sufficient to inhibit viral replication.[6][18]

Early-stage research on derivatives aims to identify compounds with favorable pharmacokinetic profiles. For instance, compounds 12e and 15e exhibited high metabolic stability in human liver microsomes and low inhibition of major cytochrome P450 enzymes.[12] Furthermore, these compounds showed low acute/subacute toxicity and demonstrated antiviral efficacy in vivo.[12]

Experimental Protocols

General Synthesis of this compound from Oseltamivir Phosphate

This protocol describes the hydrolysis of oseltamivir phosphate to its active carboxylic acid form.

  • Dissolution: Dissolve oseltamivir phosphate in a mixture of 1,4-dioxane and water.

  • Basification: Add a 25% sodium hydroxide (NaOH) solution to the mixture.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Neutralization: Neutralize the reaction mixture to a pH of 4.2-4.3 using concentrated and 1N aqueous hydrochloric acid (HCl) solutions.

  • Extraction: Extract the aqueous solution with ethyl acetate.

  • Drying and Evaporation: Dry the combined organic phases with a drying agent (e.g., MgSO4), filter, and evaporate the solvent to obtain this compound.[19]

Neuraminidase Inhibition Assay (General Protocol)

This assay is used to determine the IC50 values of the synthesized compounds.

  • Enzyme Preparation: Purified influenza neuraminidase is used.

  • Substrate: A fluorogenic substrate, such as 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is typically used.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound for a specified time.

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

  • Fluorescence Measurement: The fluorescence of the product (4-methylumbelliferone) is measured at appropriate excitation and emission wavelengths.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Plaque Reduction Assay (General Protocol)

This assay assesses the antiviral activity of compounds in a cell culture system.

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in multi-well plates and grown to form a confluent monolayer.

  • Infection: The cell monolayers are infected with a specific influenza virus strain.

  • Treatment: After a period of viral adsorption, the inoculum is removed, and the cells are overlaid with a medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.

  • Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

  • Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the viral plaques are counted.

  • Data Analysis: The EC50 value is determined as the compound concentration that reduces the number of plaques by 50% compared to the untreated control.[13]

Visualizations

Oseltamivir Mechanism of Action

Oseltamivir_Mechanism cluster_virus Influenza Virus cluster_host Host Cell Virus Virus Neuraminidase Neuraminidase Virus->Neuraminidase SialicAcid Sialic Acid Receptors Neuraminidase->SialicAcid Cleavage NoRelease No Release HostCell Infected Host Cell HostCell->Virus Replication Release Viral Release Oseltamivir Oseltamivir Inhibition Inhibition Inhibition->Neuraminidase Release->Virus New Virions Synthesis_Workflow Start Starting Material (e.g., Shikimic Acid) Core Core Synthesis (e.g., Diels-Alder) Start->Core Intermediate Key Intermediate (e.g., Aziridine) Core->Intermediate Modification Derivative Synthesis (Modification at C1, C4, or C5) Intermediate->Modification Purification Purification & Characterization Modification->Purification Evaluation Biological Evaluation Purification->Evaluation Resistance_Logic Resistance Oseltamivir Resistance (e.g., H275Y Mutation) ReducedBinding Reduced Oseltamivir Binding Resistance->ReducedBinding Efficacy Restored Antiviral Efficacy ReducedBinding->Efficacy leads to Ineffectiveness Derivative Oseltamivir Derivative (e.g., Modified C5-amino group) EnhancedBinding Enhanced Binding Affinity (Targets 150-cavity) Derivative->EnhancedBinding EnhancedBinding->Efficacy restores

References

In Vitro Antiviral Effects of Oseltamivir Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiviral effects of oseltamivir acid, the active metabolite of the prodrug oseltamivir. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in antiviral drug development. This document details the mechanism of action, summarizes key quantitative data from various studies, outlines common experimental protocols, and provides visual representations of experimental workflows and molecular interactions.

Introduction

Oseltamivir is a cornerstone of antiviral therapy for influenza A and B viruses.[1][2] As a neuraminidase inhibitor, its active form, this compound (also known as oseltamivir carboxylate), plays a crucial role in halting the spread of the virus.[1][2] This guide focuses on the in vitro studies that have elucidated the antiviral properties of this compound, providing a foundation for its clinical application and ongoing research.

Mechanism of Action

This compound is a potent and selective competitive inhibitor of the influenza virus neuraminidase enzyme.[1][2] This enzyme is essential for the release of newly formed virus particles from the surface of infected cells.[1][3] Neuraminidase cleaves the terminal sialic acid residues from glycoconjugates on the host cell and on the viral envelope, preventing the aggregation of new virions at the cell surface and facilitating their release to infect other cells.[4][5] By binding to the active site of the neuraminidase, this compound blocks its enzymatic activity, leading to the clumping of new virus particles on the host cell surface and preventing their release, thereby limiting the spread of the infection.[4][5]

cluster_virus_lifecycle Influenza Virus Replication Cycle cluster_inhibition Mechanism of this compound Attachment 1. Virus Attachment and Entry Replication 2. Viral Replication (RNA Synthesis) Assembly 3. Virion Assembly and Budding Release 4. Virion Release Neuraminidase Neuraminidase (Viral Enzyme) Assembly->Neuraminidase Neuraminidase on virion surface Oseltamivir_Acid This compound Inhibition Inhibition Oseltamivir_Acid->Inhibition Sialic_Acid Sialic Acid Receptor Neuraminidase->Sialic_Acid Cleaves Sialic Acid for Viral Release Sialic_Acid->Release Release of Progeny Virions Inhibition->Neuraminidase Blocks Active Site start Start prep_virus Prepare Virus Dilutions start->prep_virus prep_drug Prepare this compound Serial Dilutions start->prep_drug plate_setup Add Virus and this compound to 96-Well Plate prep_virus->plate_setup prep_drug->plate_setup incubate1 Incubate (e.g., 37°C, 30 min) for Inhibitor Binding plate_setup->incubate1 add_substrate Add MUNANA Substrate incubate1->add_substrate incubate2 Incubate (e.g., 37°C, 60 min) add_substrate->incubate2 read_fluorescence Read Fluorescence (Ex: 365nm, Em: 450nm) incubate2->read_fluorescence analyze Calculate % Inhibition and Determine IC50 read_fluorescence->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of Oseltamivir Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory-scale synthesis of oseltamivir acid, the active metabolite of the antiviral drug oseltamivir (Tamiflu®). The synthesis of oseltamivir is a significant topic in medicinal and organic chemistry due to its importance in treating influenza A and B. Control of stereochemistry is crucial as the molecule has three stereocenters, and only one of the eight possible stereoisomers is the active compound.[1] Commercial production historically starts from (-)-shikimic acid, a biomolecule harvested from Chinese star anise or produced via recombinant E. coli.[1] However, concerns over the limited supply of shikimic acid have spurred the development of numerous alternative synthetic routes.

This guide details several key synthetic strategies, including the original route from (-)-shikimic acid and alternative approaches that bypass this natural starting material. Each protocol is presented with the necessary detail for laboratory reproduction, accompanied by quantitative data and a visual representation of the synthetic pathway.

Comparative Overview of Synthetic Routes

Several routes for the synthesis of oseltamivir have been developed, each with distinct advantages and challenges. The choice of a particular route in a research or development setting may depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, safety considerations (particularly regarding the use of azides), and the overall efficiency of the process.

ParameterSynthesis from (-)-Shikimic AcidSynthesis from Diethyl D-TartrateCorey Synthesis (from Butadiene)Fukuyama Synthesis (from Pyridine)Trost Synthesis
Starting Material (-)-Shikimic AcidDiethyl D-TartrateButadiene & Acrylic AcidPyridine & AcroleinRacemic Allylic Lactone
Number of Steps ~8-15[2][3][4]11[5]12 (linear)[6]14 (linear)[7]9 (linear)[8]
Overall Yield 17-47%[1][3]Not explicitly stated, but step yields are high[2]~30% (not fully optimized)[9]22%[10]Not explicitly stated
Use of Azide Yes (in some variations)[2]No[2][5]No[9]Yes[11]No
Key Reactions Epoxidation, Azide opening[12]Asymmetric aza-Henry, Domino nitro-Michael/HWE[2][5]Asymmetric Diels-Alder, Iodolactamization[1]Asymmetric Diels-Alder, Hofmann Rearrangement[7][10]Asymmetric Allylic Alkylation, Aziridination[8][13]
Final Product Purity High purity (e.g., 99.7%)[1]High purity implied[2]Not explicitly statedNot explicitly statedNot explicitly stated

I. Synthesis from (-)-Shikimic Acid

The synthesis starting from (-)-shikimic acid is the most established method and has been used for industrial production.[1] This route takes advantage of the inherent chirality of the starting material to establish the correct stereochemistry in the final product. Both azide-based and azide-free variations of this route have been reported.

A. Azide-Free Synthesis Workflow (Roche)

This pathway avoids the use of potentially explosive azide reagents.

Azide-Free Synthesis from Shikimic Acid Shikimic_Acid (-)-Shikimic Acid Acetal_Mesylate 3,4-Pentylidene Acetal Mesylate Shikimic_Acid->Acetal_Mesylate 1. Esterification (EtOH, SOCl₂) 2. Ketalization (3-pentanone, p-TsOH) 3. Mesylation (MsCl, TEA) Epoxide Epoxide Intermediate Acetal_Mesylate->Epoxide 1. Reductive Ketal Opening 2. Epoxidation (K₂CO₃) Amino_Alcohol 1,2-Amino Alcohol Epoxide->Amino_Alcohol Epoxide Opening (Allyl amine) Oseltamivir_Freebase Oseltamivir (Freebase) Amino_Alcohol->Oseltamivir_Freebase 1. Reduction 2. N-Acetylation Oseltamivir_Acid This compound Oseltamivir_Freebase->Oseltamivir_Acid Saponification

Caption: Azide-free synthesis of this compound from (-)-shikimic acid.

B. Detailed Experimental Protocol (Illustrative Azide-Based Route)

The following protocol is a generalized representation based on published laboratory syntheses.

1. Trimesylation of Ethyl Shikimate [2]

  • To a solution of ethyl shikimate in ethyl acetate, add triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Cool the mixture in an ice bath.

  • Add methanesulfonyl chloride dropwise.

  • Stir the reaction until completion, then proceed with an aqueous workup.

2. Regioselective Azidation [2]

  • Dissolve the trimesylate in a mixture of acetone and water.

  • Add sodium azide and stir the reaction at a controlled temperature.

  • Monitor the reaction by TLC. Upon completion, extract the product.

3. Aziridination [2]

  • Treat the resulting azido-dimesylate with triphenylphosphine in a suitable solvent.

  • Follow with the addition of triethylamine and water to facilitate the formation of the aziridine.

4. Ring Opening and Final Steps

  • The aziridine is then opened with 3-pentanol in the presence of a Lewis acid.

  • Subsequent deprotection and acetylation steps yield oseltamivir, which can be hydrolyzed to this compound.

II. Synthesis from Diethyl D-Tartrate (Azide-Free)

This route provides an alternative to shikimic acid, starting from an inexpensive and readily available chiral building block. A key advantage is the avoidance of hazardous azide reagents.[2][5]

A. Synthetic Workflow

Synthesis from Diethyl D-Tartrate Diethyl_Tartrate Diethyl D-Tartrate Chiral_Sulfinylimine Chiral Sulfinylimine Diethyl_Tartrate->Chiral_Sulfinylimine Multi-step conversion Aza_Henry_Product Aza-Henry Adduct Chiral_Sulfinylimine->Aza_Henry_Product Asymmetric Aza-Henry Reaction (Nitromethane, Base) Cyclohexene_Ring Cyclohexene Intermediate Aza_Henry_Product->Cyclohexene_Ring Domino Nitro-Michael/ Horner-Wadsworth-Emmons Oseltamivir_Acid This compound Cyclohexene_Ring->Oseltamivir_Acid Further functional group manipulations

Caption: Azide-free synthesis of this compound from diethyl D-tartrate.

B. Detailed Experimental Protocol for Key Steps

1. Asymmetric Aza-Henry (Nitro-Mannich) Reaction [2]

  • A chiral sulfinylimine, derived from diethyl D-tartrate, is reacted with nitromethane.

  • The reaction is carried out in the presence of a suitable base.

  • This step is crucial for establishing the stereochemistry of the amino and nitro groups.

2. Domino Nitro-Michael/Horner-Wadsworth-Emmons (HWE) Reaction [2]

  • This reaction cascade is used to construct the cyclohexene ring of oseltamivir.

  • The product from the aza-Henry reaction is subjected to conditions that trigger an intramolecular nitro-Michael addition.

  • This is followed by a Horner-Wadsworth-Emmons olefination to form the double bond in the ring.

III. Corey Synthesis from Butadiene and Acrylic Acid

This synthesis, developed by E.J. Corey and colleagues, represents a significant departure from natural product-based routes, starting from simple, achiral precursors.[1][9]

A. Synthetic Workflow

Corey Synthesis Butadiene Butadiene + Acrylic Acid Derivative Diels_Alder_Adduct Diels-Alder Adduct Butadiene->Diels_Alder_Adduct Asymmetric Diels-Alder (CBS Catalyst) Lactam Iodolactam Diels_Alder_Adduct->Lactam 1. Amidation (NH₃) 2. Iodolactamization (I₂) Alkene Alkene Intermediate Lactam->Alkene 1. BOC Protection 2. Elimination (DBU) Aziridine Aziridine Intermediate Alkene->Aziridine 1. Allylic Bromination (NBS) 2. Amide Cleavage & Diene Formation 3. Bromine Functionalization (N-bromoacetamide) 4. Aziridination (KHMDS) Oseltamivir_Acid This compound Aziridine->Oseltamivir_Acid 1. Aziridine Opening (3-pentanol) 2. Deprotection & Saponification

Caption: Corey synthesis of this compound.

B. Detailed Experimental Protocol for Key Steps

1. Asymmetric Diels-Alder Reaction [1]

  • Butadiene reacts with an ester of acrylic acid (e.g., 2,2,2-trifluoroethyl acrylate) in the presence of a CBS catalyst.

  • This reaction establishes the initial stereochemistry of the cyclohexene ring.

2. Iodolactamization [1]

  • The ester from the Diels-Alder reaction is converted to an amide by reaction with ammonia.

  • The resulting amide undergoes iodolactamization with iodine, initiated by a reagent such as trimethylsilyl triflate.

3. Aziridination and Ring Opening [1]

  • Following a series of functional group manipulations including BOC protection, elimination, and allylic bromination, an aziridine is formed.[1]

  • The aziridine is then opened by reaction with 3-pentanol to introduce the characteristic side chain.[1]

  • Final deprotection and hydrolysis steps yield this compound.

IV. Fukuyama Synthesis from Pyridine and Acrolein

This approach also utilizes an asymmetric Diels-Alder reaction as a key step, starting from pyridine and acrolein.[1][14]

A. Synthetic Workflow

Fukuyama Synthesis Pyridine Pyridine Dihydropyridine Cbz-protected Dihydropyridine Pyridine->Dihydropyridine Reduction (NaBH₄) & Cbz Protection Diels_Alder_Adduct Diels-Alder Adduct (Aldehyde) Dihydropyridine->Diels_Alder_Adduct Asymmetric Diels-Alder (Acrolein, McMillan Catalyst) Carboxylic_Acid Carboxylic Acid Diels_Alder_Adduct->Carboxylic_Acid Oxidation (NaClO₂) Oseltamivir_Acid This compound Carboxylic_Acid->Oseltamivir_Acid Multi-step conversion including Hofmann Rearrangement

Caption: Fukuyama synthesis of this compound.

B. Detailed Experimental Protocol for Key Steps

1. Dihydropyridine Formation [1]

  • Pyridine is reduced with sodium borohydride in the presence of benzyl chloroformate to yield the Cbz-protected dihydropyridine.

2. Asymmetric Diels-Alder Reaction [1]

  • The dihydropyridine undergoes an asymmetric Diels-Alder reaction with acrolein, catalyzed by a McMillan catalyst, to form the endo aldehyde adduct.

3. Oxidation and Further Transformations [1]

  • The resulting aldehyde is oxidized to a carboxylic acid.

  • Subsequent steps, including a Hofmann rearrangement, are employed to install the necessary functional groups to complete the synthesis of this compound.[10]

V. Trost Synthesis

The Trost synthesis features a palladium-catalyzed asymmetric allylic alkylation as a key stereochemistry-determining step.[8][13]

A. Synthetic Workflow

Trost Synthesis Allylic_Lactone Racemic Allylic Lactone Alkylation_Product Asymmetric Allylic Alkylation Product Allylic_Lactone->Alkylation_Product Pd-catalyzed Asymmetric Allylic Alkylation Aziridination_Precursor Aziridination Precursor Alkylation_Product->Aziridination_Precursor Functional group manipulations Aziridine Aziridine Intermediate Aziridination_Precursor->Aziridine Aziridination (Rh catalyst) Oseltamivir_Acid This compound Aziridine->Oseltamivir_Acid Regioselective Opening, Deprotections & Saponification

Caption: Trost synthesis of this compound.

B. Detailed Experimental Protocol for Key Steps

1. Palladium-Catalyzed Asymmetric Allylic Alkylation [13]

  • A racemic mixture of an allylic lactone is reacted in the presence of a palladium catalyst and a chiral ligand.

  • This reaction sets two of the stereocenters in the molecule with high enantioselectivity.

2. Aziridination [13]

  • After several functional group transformations, an aziridination reaction is performed.

  • A rhodium catalyst has been shown to be effective for this step.

3. Ring Opening and Completion [13]

  • The synthesis is completed by regioselective opening of the aziridine, followed by deprotection and hydrolysis steps to afford this compound.

References

Application Notes and Protocols for HPLC Quantification of Oseltamivir Acid in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the quantification of oselamivir acid (oseltamivir carboxylate), the active metabolite of oseltamivir, in plasma samples using High-Performance Liquid Chromatography (HPLC). This method is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring in researchers, scientists, and drug development professionals.

Method Overview

This document outlines a validated bioanalytical method for the determination of oseltamivir acid in plasma. The protocol involves sample preparation by protein precipitation, followed by chromatographic separation on a C18 reversed-phase column and UV detection. An alternative, more sensitive method using liquid-liquid extraction and HPLC-MS/MS is also presented.

Experimental Protocols

HPLC-UV Method

2.1.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS): Venlafaxine or another suitable compound[1][2][3][4]

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or potassium dihydrogen phosphate for mobile phase preparation[5]

  • Trichloroacetic acid for protein precipitation[6]

  • Drug-free human plasma

2.1.2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used.

ParameterCondition
HPLC Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[5][6]
Mobile Phase Acetonitrile and 20 mM potassium dihydrogen phosphate solution (40:60, v/v)[5]
Flow Rate 1.0 - 1.2 mL/min[5][7][8]
Injection Volume 20 µL[6][8]
Column Temperature Ambient or 25 °C[5]
Detection Wavelength 215 nm or 226 nm[5][8]
Internal Standard Sotalol hydrochloride[8]

2.1.3. Sample Preparation: Protein Precipitation

  • Thaw frozen plasma samples to room temperature.

  • To 500 µL of plasma in a microcentrifuge tube, add a known concentration of the internal standard.

  • Add 1 mL of cold 10% trichloroacetic acid to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant and inject it into the HPLC system.

2.1.4. Preparation of Calibration Standards and Quality Controls

  • Prepare a stock solution of this compound and the internal standard in methanol.

  • Serially dilute the stock solution with drug-free plasma to prepare calibration standards at concentrations ranging from the limit of quantification (LOQ) to the upper limit of quantification (ULOQ).

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

HPLC-MS/MS Method (for higher sensitivity)

This method offers a lower limit of quantification and is suitable for studies requiring high sensitivity.

2.2.1. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Coupled with a tandem mass spectrometer (MS/MS)
HPLC Column Hydrosphere C18 or Zorbax SB-C18[9]
Mobile Phase Acetonitrile and 0.1% formic acid in water (gradient or isocratic)[9]
Flow Rate 0.6 - 0.7 mL/min[1]
Injection Volume 2 - 5 µL[1][4]
Ionization Source Positive electrospray ionization (ESI+)[1][4]
MS/MS Transitions This compound: m/z 285.1 → 138.1, Oseltamivir-d3 (IS): m/z 288.1 → 138.1

2.2.2. Sample Preparation: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)

  • LLE : Mix plasma with a suitable extraction solvent like ethyl acetate. Vortex and centrifuge to separate the layers. Evaporate the organic layer and reconstitute the residue in the mobile phase. A rapid and easy-to-use method of liquid-liquid extraction with ethyl acetate using venlafaxine as an internal standard has been reported.[1][2][3][4]

  • SPE : Use Oasis® HLB cartridges for extraction from 0.5 mL plasma samples.[9]

Data Presentation

The quantitative performance of the HPLC-UV and HPLC-MS/MS methods are summarized below.

Table 1: HPLC-UV Method Validation Parameters
ParameterResult
Linearity Range 10 - 60 µg/mL
Correlation Coefficient (r²) > 0.999[5]
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 3%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) 2.98 µg/mL
Limit of Quantification (LOQ) 9.98 µg/mL
Table 2: HPLC-MS/MS Method Validation Parameters
ParameterResult
Linearity Range 0.3 - 200 ng/mL[1][2][3][4]
Correlation Coefficient (r²) > 0.99[1][2][3][4]
Intra- and Inter-run Precision (%CV) < 10%[1][2][3][4]
Accuracy (% of nominal) 97 - 105%[1][2][3][4]
Extraction Recovery ≥ 89%[1][2][3][4]
Limit of Detection (LOD) 0.08 ng/mL[1][2][3][4]
Limit of Quantification (LOQ) 0.30 ng/mL[1][2][3][4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample is_add Add Internal Standard plasma->is_add extraction Protein Precipitation / LLE / SPE is_add->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into HPLC supernatant->injection separation Chromatographic Separation injection->separation detection UV or MS/MS Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for this compound quantification in plasma.

validation_parameters method_validation Method Validation specificity Specificity/ Selectivity method_validation->specificity linearity Linearity & Range method_validation->linearity precision Precision (Intra- & Inter-day) method_validation->precision accuracy Accuracy method_validation->accuracy lod Limit of Detection (LOD) method_validation->lod loq Limit of Quantification (LOQ) method_validation->loq recovery Extraction Recovery method_validation->recovery stability Stability method_validation->stability

Caption: Key parameters for bioanalytical method validation.

References

Sensitive Detection of Oseltamivir Acid (Oseltamivir Carboxylate) by LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the sensitive and robust quantification of oseltamivir acid (oseltamivir carboxylate), the active metabolite of the antiviral prodrug oseltamivir, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is crucial for pharmacokinetic studies, bioequivalence assessments, and clinical drug monitoring. The protocol outlines two common sample preparation techniques: protein precipitation and solid-phase extraction, followed by optimized liquid chromatography and mass spectrometry conditions for high sensitivity and selectivity.

Introduction

Oseltamivir is a neuraminidase inhibitor widely used for the treatment and prophylaxis of influenza A and B virus infections.[1] Administered as the phosphate prodrug, it is rapidly hydrolyzed in vivo by hepatic esterases to its active form, this compound (oseltamivir carboxylate).[1] Accurate and sensitive measurement of this compound in biological matrices is essential for evaluating its pharmacokinetic profile and ensuring therapeutic efficacy. LC-MS/MS has emerged as the preferred analytical technique due to its high sensitivity, specificity, and wide dynamic range, allowing for the precise quantification of oseltamivir and its metabolite.[1][2] This application note details a validated LC-MS/MS method for the reliable determination of this compound in human plasma.

Experimental Protocols

Sample Preparation

Two primary methods for plasma sample preparation are presented: a simple and rapid protein precipitation method and a more rigorous solid-phase extraction (SPE) method for cleaner extracts.[2][3]

Protocol 1: Protein Precipitation

This method is advantageous for its simplicity and speed.

  • To 30 µL of human plasma in a microcentrifuge tube, add 100 µL of methanol containing the internal standard (e.g., oseltamivir-d3 or oseltamivir carboxylate-d3 at 100 ng/mL).[2]

  • Vortex the mixture vigorously to precipitate plasma proteins.

  • Centrifuge the sample at 16,000 × g for 8 minutes.[2]

  • Carefully collect the supernatant and inject a 10 µL aliquot into the LC-MS/MS system.[2]

Protocol 2: Solid-Phase Extraction (SPE)

This method provides a cleaner sample extract, minimizing matrix effects and improving assay robustness.[3][4]

  • Condition an appropriate SPE cartridge (e.g., Oasis HLB or equivalent) according to the manufacturer's instructions.

  • Load 200 µL of human plasma onto the conditioned cartridge.[3][4]

  • Wash the cartridge with a suitable solvent (e.g., water) to remove interfering substances.

  • Elute the analyte and internal standard with an appropriate elution solvent (e.g., 0.2 mL of a dichlorvos solution (0.1 mg/mL in acetonitrile): water (70:30, v/v)).[3]

  • The eluate can be directly injected into the LC-MS/MS system without a drying and reconstitution step.[3][4]

Liquid Chromatography

Chromatographic separation is critical for resolving this compound from endogenous plasma components.

  • Column: A C18 reversed-phase column is commonly used, such as a Symmetry C18 (100 mm × 4.6 mm, 5 µm) or a Zorbax SB-C18 (50 x 4.6mm, 3.5µm).[3][5]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component and an organic solvent.

    • Aqueous Phase: 10 mM ammonium formate or 0.1% formic acid in water.[1][3]

    • Organic Phase: Acetonitrile or methanol.[3][5]

  • Gradient/Isocratic Elution: Both gradient and isocratic elution can be employed. An isocratic mobile phase of 10 mM ammonium formate and acetonitrile (30:70, v/v) has been shown to be effective.[3][4]

  • Flow Rate: A flow rate in the range of 0.6-0.7 mL/min is typical.[5][6]

  • Column Temperature: Maintaining a constant column temperature, for example at 25 °C, is important for reproducible retention times.[7]

  • Injection Volume: Typically 10 µL.[2]

Mass Spectrometry

A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode is used for detection and quantification.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[3]

  • MRM Transitions:

    • This compound (Carboxylate): The precursor-to-product ion transition is typically m/z 285.1 → 138.1.[3][4] The product ion at m/z 138.1 corresponds to the loss of the pentyloxy group from the precursor ion.[3]

    • Internal Standard (this compound-d3): A corresponding deuterated internal standard should be used, for example, with a transition of m/z 289.2 → 138.3.[3]

  • Source Parameters: Optimization of source-dependent parameters is crucial for achieving maximum sensitivity. These include:

    • Ion Spray Voltage: ~4000 V[3]

    • Heater Temperature: ~400 °C[3]

    • Nebulizer Gas (Gas 1): ~40 psig[3]

    • Heater Gas (Gas 2): ~60 psig[3]

    • Curtain Gas: ~10 psig[3]

    • Collisionally Activated Dissociation (CAD) Gas: ~3 psig[3]

  • Dwell Time: A dwell time of 200 ms for each transition is generally sufficient.[3]

Quantitative Data Summary

The following tables summarize the quantitative performance of a typical LC-MS/MS method for the analysis of this compound in human plasma.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Correlation Coefficient (r²)
This compound2.0 - 8002.0≥ 0.9976
This compound0.34 - 10000.34> 0.99
This compound4.08 - 12004.08Not Specified
This compound5.22 - 497.495.22Not Specified

Data compiled from multiple sources.[2][3][5][6]

Table 2: Accuracy and Precision

AnalyteQC LevelWithin-Run Precision (%RSD)Between-Run Precision (%RSD)Accuracy (%)
This compoundLow2.2 - 11.01.8 - 9.995 - 104
This compoundMedium2.2 - 11.01.8 - 9.996 - 110
This compoundHigh2.2 - 11.01.8 - 9.996 - 110

Data represents a range of reported values.[2]

Table 3: Recovery

AnalyteExtraction MethodMean Extraction Recovery (%)
This compoundSolid-Phase Extraction92.7
This compoundSolid-Phase Extraction70.66

Data compiled from multiple sources.[3][6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip Method 1 spe Solid-Phase Extraction add_is->spe Method 2 centrifuge Centrifugation protein_precip->centrifuge elute Elution spe->elute supernatant Collect Supernatant centrifuge->supernatant lc_injection LC Injection supernatant->lc_injection elute->lc_injection lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation ms_detection Mass Spectrometric Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

logical_relationship prodrug Oseltamivir (Prodrug) metabolism Hepatic Esterase Metabolism prodrug->metabolism active_metabolite This compound (Active Metabolite) metabolism->active_metabolite analysis LC-MS/MS Quantification active_metabolite->analysis pk_pd Pharmacokinetic/ Pharmacodynamic Evaluation analysis->pk_pd

Caption: Conversion of oseltamivir to its active metabolite for analysis.

References

Application Notes and Protocols: Oseltamivir Acid Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oseltamivir acid, the active metabolite of the prodrug oseltamivir phosphate, is a potent inhibitor of neuraminidase, an essential enzyme for the replication of influenza A and B viruses.[1][2] Accurate quantification of this compound is critical in research, drug development, and quality control. This document provides detailed protocols for the preparation, storage, and handling of this compound as a reference standard for analytical applications.

Physicochemical Properties

  • Chemical Name: (3R,4R,5S)-4-acetamido-5-amino-3-(1-ethylpropoxy)-cyclohex-1-ene-1-carboxylic acid

  • Molecular Formula: C₁₄H₂₄N₂O₄

  • Molecular Weight: 284.35 g/mol

  • Appearance: White or almost white powder

Preparation of this compound Reference Standard Solution

This protocol describes the preparation of a stock solution and working standards suitable for High-Performance Liquid Chromatography (HPLC) analysis.

Materials and Reagents
  • This compound Reference Standard (solid)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance

  • Sonicator

Protocol for Preparation of 1 mg/mL Stock Solution
  • Weighing: Accurately weigh approximately 10 mg of the this compound reference standard into a clean 10 mL volumetric flask.

  • Dissolution: Add approximately 7 mL of methanol to the flask.

  • Sonication: Sonicate the flask for 5-10 minutes to ensure complete dissolution of the standard.

  • Dilution to Volume: Allow the solution to return to room temperature, then dilute to the mark with methanol.

  • Mixing: Invert the flask several times to ensure homogeneity.

  • Labeling and Storage: Label the flask clearly with the compound name, concentration, preparation date, and solvent. Store as recommended in section 4.0.

Protocol for Preparation of Working Standard Solutions

Prepare working standards by diluting the stock solution with a suitable diluent (e.g., methanol, water, or mobile phase). For example, to prepare a 100 µg/mL working standard from a 1 mg/mL stock solution, pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the chosen diluent.

Storage and Stability

Proper storage is crucial to maintain the integrity of the this compound reference standard.

Solid Standard

The solid this compound reference standard should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended.

Standard Solutions

The stability of this compound in solution is dependent on the solvent and storage temperature.

General Recommendations:

  • Store stock solutions in amber glass vials to protect from light.

  • For long-term storage, freezing at -20°C or -80°C is recommended.[3]

  • Before use, allow frozen solutions to thaw completely at room temperature and vortex to ensure homogeneity.

Quantitative Stability Data

The following table summarizes the stability of oseltamivir and its carboxylate form in various solutions and conditions.

AnalyteSolvent/MatrixConcentrationStorage TemperatureDurationStability
OseltamivirAqueous solution with sodium benzoate15 mg/mLRefrigerated84 daysStable[4][5]
OseltamivirAqueous solution with sodium benzoate15 mg/mL25°C46 daysStable[4][5]
Oseltamivir CarboxylatePlasmaNot specified5°C60 daysStable[3]
Oseltamivir CarboxylatePlasmaNot specified25°C29 hoursStable[3]
OseltamivirAcetonitrile:Water (7:3, v/v) with benzoic acidNot specifiedNot specified1 monthStable[6]
OseltamivirExtemporaneous suspension10 mg/mL7 ± 3°C12 weeks>90% initial concentration[7]
OseltamivirExtemporaneous suspension10 mg/mLRoom Temperature12 weeks>90% initial concentration[7]
OseltamivirExtemporaneous suspension10 mg/mL45 ± 5°C1 weekStable, then degradation observed[7]

Experimental Protocols

The following are example protocols for the analysis of this compound using HPLC.

HPLC Method 1
  • Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol:Water (75:25 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 223 nm

  • Injection Volume: 10 µL

  • Retention Time: Approximately 2.7 minutes

HPLC Method 2
  • Column: X terra C18 (150 x 4.6 mm)

  • Mobile Phase: 0.1% octa-sulfonic acid:acetonitrile (30:70 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 237 nm

  • Injection Volume: Not specified

  • Retention Time: Approximately 2.31 minutes

Visualizations

This compound Reference Standard Preparation Workflow

G cluster_prep Preparation of Stock Solution (1 mg/mL) cluster_work Preparation of Working Standard weigh Accurately weigh ~10 mg of This compound Standard dissolve Add ~7 mL of Methanol to a 10 mL volumetric flask weigh->dissolve sonicate Sonicate for 5-10 minutes dissolve->sonicate dilute Dilute to volume with Methanol sonicate->dilute mix Mix thoroughly dilute->mix pipette Pipette aliquot of Stock Solution mix->pipette Use for dilution dilute_work Dilute with appropriate diluent in a volumetric flask pipette->dilute_work mix_work Mix thoroughly dilute_work->mix_work analysis analysis mix_work->analysis Ready for Analysis

Caption: Workflow for the preparation of this compound reference standard solutions.

Mechanism of Action: Neuraminidase Inhibition

G cluster_virus_lifecycle Influenza Virus Replication Cycle cluster_inhibition Inhibition by this compound virus_entry Virus enters host cell replication Viral replication and assembly virus_entry->replication budding New virions bud from the host cell membrane replication->budding release Neuraminidase cleaves sialic acid, releasing new virions budding->release infection infection release->infection Infection of new cells oseltamivir_acid This compound (Active Metabolite) inhibition Binds to the active site of Neuraminidase oseltamivir_acid->inhibition no_release Prevents cleavage of sialic acid, trapping virions on the cell surface inhibition->no_release no_infection no_infection no_release->no_infection Prevents further infection

Caption: this compound inhibits the release of new influenza virions.

References

Application Notes and Protocols for Oseltamivir Acid Stability Testing Under Stress Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oseltamivir, an antiviral agent used for the treatment and prophylaxis of influenza A and B virus infections, is administered as the phosphate salt (oseltamivir phosphate), a prodrug. In vivo, it is hydrolyzed by hepatic esterases to its active metabolite, oseltamivir carboxylate (oseltamivir acid). Stability testing of the active pharmaceutical ingredient (API) is a critical component of the drug development process, ensuring its quality, efficacy, and safety. This document provides a detailed protocol for conducting stress stability testing of this compound, in accordance with the International Council for Harmonisation (ICH) guidelines. These studies are designed to elucidate the intrinsic stability of the molecule and identify potential degradation products.

Experimental Protocols

Forced degradation studies are essential to develop and validate stability-indicating analytical methods. The following protocols outline the stress conditions to be applied to this compound.

Preparation of Stock Solution

Prepare a stock solution of oseltamivir phosphate in a suitable solvent, such as methanol or a mixture of buffer and an organic solvent, to a known concentration (e.g., 1.4 mg/mL).[1] This stock solution will be used for all subsequent stress studies.

Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent drug from its degradation products. A typical method employs a reverse-phase C18 column with a mobile phase consisting of a buffer and an organic modifier.

  • Column: Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase: A mixture of buffer (e.g., pH 2.5 phosphate buffer) and methanol (e.g., 55:45, v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV at 215 nm.[1][3]

  • Injection Volume: 20 µL.

The method must be validated for specificity, linearity, precision, accuracy, and robustness as per ICH guidelines.

Stress Conditions
  • To an aliquot of the stock solution, add an equal volume of a strong acid (e.g., 1.0 N HCl).[1]

  • Heat the mixture at a specified temperature (e.g., 80°C) for a defined period (e.g., 30 minutes).[1]

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate amount of a strong base (e.g., 1.0 N NaOH).

  • Dilute the solution to a suitable concentration with the mobile phase and analyze by HPLC.

  • To an aliquot of the stock solution, add an equal volume of a strong base (e.g., 0.1 N NaOH).[1]

  • Heat the mixture at a specified temperature (e.g., 80°C) for a short duration (e.g., 10 minutes).[1]

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate amount of a strong acid (e.g., 0.1 N HCl).

  • Dilute the solution to a suitable concentration with the mobile phase and analyze by HPLC.

  • To an aliquot of the stock solution, add an equal volume of hydrogen peroxide solution (e.g., 3% v/v H₂O₂).[1]

  • Heat the mixture at a specified temperature (e.g., 80°C) for a defined period (e.g., 2 hours).[1]

  • Cool the solution to room temperature.

  • Dilute the solution to a suitable concentration with the mobile phase and analyze by HPLC.

  • Expose a solid sample of oseltamivir phosphate to dry heat at a high temperature (e.g., 60°C) for an extended period (e.g., 24 hours).

  • Alternatively, heat a solution of oseltamivir phosphate at a specified temperature.

  • After the exposure period, dissolve the solid sample or dilute the solution with a suitable solvent to a known concentration and analyze by HPLC.

  • Expose a solution of oseltamivir phosphate to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be protected from light.

  • After the exposure period, dilute the solutions to a suitable concentration with the mobile phase and analyze by HPLC.

Data Presentation

The quantitative data from the stress testing studies should be summarized in a clear and structured table to facilitate comparison of the degradation under different conditions.

Stress ConditionReagent/ConditionTemperatureDurationOseltamivir Phosphate Remaining (%)Number of Degradation ProductsMajor Degradation Product(s) (RRT/Area %)Mass Balance (%)
Acidic Hydrolysis 1.0 N HCl80°C30 min26%[1]>11[1]RRT 0.34 (12.22%), RRT 0.91 (7.71%)[1]Not Reported
0.1 N HCl80°C30 min90.14%[1]9[1]Not SpecifiedNot Reported
1 M HCl90°C3 hoursNot SpecifiedNot SpecifiedNot SpecifiedNot Reported
Alkaline Hydrolysis 0.1 N NaOH80°C10 min14.8%[1]6[1]RRTs 0.27, 0.36, 0.55, 0.81, 0.91, 1.18[1]Not Reported
0.1 N NaOHRoom Temp.Not Specified95.65%[1]5[1]Not SpecifiedNot Reported
0.1 M NaOH60°C5 hoursNot SpecifiedNot SpecifiedNot SpecifiedNot Reported
Oxidative Degradation 3% v/v H₂O₂80°C2 hours3.04%[1]Not SpecifiedRRT 0.91 (1.5%)[1]Not Reported
3% H₂O₂90°C30 minNot SpecifiedNot SpecifiedNot SpecifiedNot Reported
Thermal Degradation Solid State60°C24 hoursNot SpecifiedNot SpecifiedNot SpecifiedNot Reported
Photolytic Degradation ICH Q1BAmbientNot Specified98.9%[1]Not SpecifiedNot SpecifiedNot Reported

RRT = Relative Retention Time

Mandatory Visualizations

Degradation Pathway of Oseltamivir

The degradation of oseltamivir phosphate under hydrolytic conditions can proceed through several pathways, including the hydrolysis of the ethyl ester to form oseltamivir carboxylate and N,N-acyl migration.[4]

G cluster_main Oseltamivir Phosphate Degradation OP Oseltamivir Phosphate OC Oseltamivir Carboxylate (Active Metabolite) OP->OC Ester Hydrolysis (Acidic/Alkaline) DP1 Positional Isomer (N,N-acyl migration) OP->DP1 N,N-acyl migration DP2 De-acetylated Product OC->DP2 Amide Hydrolysis DP3 De-ethylated and De-acetylated Product DP2->DP3 Further Hydrolysis

Caption: Proposed degradation pathway of Oseltamivir Phosphate under stress conditions.

Experimental Workflow for Stress Testing

The overall workflow for conducting stress testing of this compound involves a series of sequential steps from sample preparation to data analysis.

G cluster_workflow Stress Testing Workflow start Start prep Prepare Oseltamivir Stock Solution start->prep stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress neutralize Neutralize/Dilute Sample stress->neutralize hplc HPLC Analysis neutralize->hplc data Data Acquisition and Analysis hplc->data report Generate Report data->report

Caption: General experimental workflow for this compound stress stability testing.

Conclusion

The provided protocols and data serve as a comprehensive guide for conducting forced degradation studies on this compound. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is crucial for the development of stable pharmaceutical formulations and robust analytical methods. The identification of degradation products and pathways is fundamental to understanding the chemical behavior of the drug substance and ensuring its safety and efficacy throughout its shelf life.

References

Application Notes and Protocols for Oseltamivir Acid in In Vitro Neuraminidase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oseltamivir, marketed under the brand name Tamiflu, is a cornerstone of antiviral therapy for influenza A and B viruses.[1][2] It is a prodrug that is metabolized in the liver to its active form, oseltamivir carboxylate, also known as oseltamivir acid.[3] this compound is a potent and selective inhibitor of the neuraminidase (NA) enzyme, which is crucial for the release of progeny virions from infected host cells.[3][4][5] This document provides detailed application notes and protocols for the use of this compound in in vitro neuraminidase inhibition assays, a fundamental tool for influenza research and antiviral drug development.

The most widely used method for assessing the susceptibility of influenza viruses to neuraminidase inhibitors is the enzyme inhibition assay, which can be performed using either a fluorescent or a chemiluminescent substrate.[5][6][7] This guide will focus on the fluorescence-based assay utilizing the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[6][7] Cleavage of MUNANA by the neuraminidase enzyme releases the fluorescent product 4-methylumbelliferone (4-MU), and the level of fluorescence is proportional to the enzyme's activity.[6][7][8] The inhibitory effect of this compound is quantified by determining the concentration required to reduce neuraminidase activity by 50% (IC50).[6][7]

Mechanism of Action

This compound is a competitive inhibitor that mimics the natural substrate of the neuraminidase enzyme, sialic acid.[1] By binding to the active site of the neuraminidase, this compound prevents the cleavage of sialic acid residues from the surface of host cells and newly formed virus particles.[3][4] This inhibition leads to the aggregation of viruses at the cell surface and a reduction in the release of new, infectious virions.[3]

cluster_influenza_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Inhibition Host_Cell Host Cell Virus_Entry Virus Entry & Replication Progeny_Virions Progeny Virions Virus_Entry->Progeny_Virions Replication Sialic_Acid Sialic Acid Receptor Progeny_Virions->Sialic_Acid Binds to Virus_Release Virus Release No_Release No Virus Release Neuraminidase Neuraminidase (NA) Neuraminidase->Sialic_Acid Cleaves NA_Active_Site NA Active Site Sialic_Acid->Virus_Release Enables Oseltamivir_Acid This compound Oseltamivir_Acid->NA_Active_Site Binds to Inhibition Inhibition of NA Activity NA_Active_Site->Inhibition Inhibition->No_Release

Caption: Mechanism of Neuraminidase Inhibition by this compound.

Data Presentation: IC50 Values of this compound

The following table summarizes the 50% inhibitory concentration (IC50) values of oseltamivir carboxylate against various influenza virus subtypes as determined by fluorescence-based neuraminidase inhibition assays. These values are representative of susceptible strains and can vary based on the specific viral isolate and assay conditions.[8]

Influenza Virus SubtypeMean IC50 (nM) RangeReference(s)
A/H1N1 0.92 - 1.54[8][9][10]
A/H3N2 0.43 - 0.67[8][9][10]
Influenza B 5.21 - 13.0[8][9][10]

Experimental Protocols

Preparation of this compound (Oseltamivir Carboxylate)

For in vitro assays, it is crucial to use the active metabolite, this compound (carboxylate), as the prodrug oseltamivir requires ester hydrolysis for activation.[3][11]

Materials:

  • Oseltamivir phosphate

  • 1,4-dioxane

  • 25% Sodium hydroxide (NaOH) solution

  • Concentrated and 1N Hydrochloric acid (HCl) solutions

  • Ethyl acetate (AcOEt)

  • Deionized water (H2O)

  • Magnesium sulfate (MgSO4)

Procedure:

  • Dissolve oseltamivir phosphate in a mixture of 1,4-dioxane and water.

  • Add a 25% NaOH solution to the mixture and stir at room temperature.

  • Monitor the reaction until the starting material is consumed.

  • Neutralize the reaction mixture to a pH of 4.2-4.3 using concentrated and 1N aqueous HCl solutions.

  • Extract the aqueous solution with ethyl acetate.

  • Dry the combined organic phases with MgSO4.

  • Filter and evaporate the organic phase to obtain this compound.[12]

Fluorometric Neuraminidase Inhibition Assay

This protocol is adapted from established methods for determining neuraminidase inhibitor susceptibility.[6][7][13]

Materials and Reagents:

  • Influenza Virus Isolates: Lysates of infected cells or purified virus.

  • This compound: Prepare a stock solution (e.g., 300 µM) in assay buffer.[6]

  • Substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Prepare a stock solution (e.g., 10 mM in DMSO) and a working solution (e.g., 100 µM in assay buffer).[13]

  • Assay Buffer: 32.5 mM MES buffer (pH 6.5) containing 4 mM CaCl2.[13]

  • Stop Solution: Freshly prepared 0.14 M NaOH in 83% ethanol.[13]

  • 96-well black microplates: For fluorescence reading.

  • Fluorescence plate reader: With excitation at ~365 nm and emission at ~450 nm.

Experimental Workflow Diagram:

cluster_workflow Experimental Workflow Start Start Prepare_Reagents Prepare Reagents (this compound, Virus, MUNANA) Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of this compound Prepare_Reagents->Serial_Dilution Add_Virus Add Virus Suspension to each well Serial_Dilution->Add_Virus Incubate_Inhibitor Incubate at 37°C (e.g., 30 minutes) Add_Virus->Incubate_Inhibitor Add_MUNANA Add MUNANA Substrate Incubate_Inhibitor->Add_MUNANA Incubate_Reaction Incubate at 37°C (e.g., 60 minutes) Add_MUNANA->Incubate_Reaction Stop_Reaction Add Stop Solution Incubate_Reaction->Stop_Reaction Read_Fluorescence Read Fluorescence Stop_Reaction->Read_Fluorescence Data_Analysis Data Analysis (Calculate IC50) Read_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro neuraminidase inhibition assay.

Assay Procedure:

  • Virus Titration: Before the inhibition assay, determine the optimal virus dilution that gives a linear fluorescent signal over the incubation time. This is done by performing the assay with serial dilutions of the virus stock in the absence of any inhibitor.

  • Inhibitor Dilution: Prepare serial dilutions of this compound in the assay buffer in a 96-well plate. Include a "no inhibitor" control (virus only) and a "blank" control (buffer only).

  • Virus Addition: Add the predetermined optimal dilution of the virus to each well containing the inhibitor dilutions and the "no inhibitor" control.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the MUNANA substrate solution to all wells.

  • Reaction Incubation: Incubate the plate at 37°C for 60 minutes.

  • Stopping the Reaction: Terminate the reaction by adding the stop solution to each well.

  • Fluorescence Measurement: Read the fluorescence intensity in a plate reader.

Data Analysis:

  • Subtract the average fluorescence of the blank wells from all other readings.

  • Calculate the percentage of neuraminidase inhibition for each this compound concentration relative to the "no inhibitor" control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Conclusion

The in vitro neuraminidase inhibition assay using this compound is a robust and essential tool for influenza virus research and the surveillance of antiviral resistance. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers to accurately assess the inhibitory activity of this compound against various influenza strains. Adherence to standardized protocols is critical for generating reproducible and comparable data across different laboratories.

References

Application Notes and Protocols for the Use of Oseltamivir Acid in Viral Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing oseltamivir acid, the active metabolite of oseltamivir (Tamiflu®), in the study of influenza virus resistance. Understanding the mechanisms of resistance and possessing robust methodologies to assess it are critical for the development of new antiviral therapies and for monitoring the efficacy of existing ones.

Introduction

Oseltamivir is a cornerstone of influenza antiviral therapy. It is a prodrug that is hydrolyzed in the liver to its active form, this compound (oseltamivir carboxylate).[1][2][3][4] this compound is a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme, which is crucial for the release of newly formed virus particles from infected host cells.[1][2][3][4] By blocking this enzyme, this compound prevents the spread of the virus within the respiratory tract.[1][2][3][4]

However, the emergence of oseltamivir-resistant influenza strains poses a significant public health threat.[5][6][7][8] Resistance is primarily conferred by specific amino acid substitutions in the neuraminidase enzyme that reduce the binding affinity of this compound.[5][6][9] Monitoring for these resistance mutations and understanding their impact on antiviral susceptibility are essential for effective influenza surveillance and patient management.

Mechanism of Action of this compound

The influenza virus life cycle involves entry into the host cell, replication of viral components, assembly of new virions, and finally, release from the host cell. The neuraminidase enzyme plays a critical role in this final step by cleaving sialic acid residues from the surface of the host cell, to which the newly formed viral particles are attached.[1][5] this compound, an analogue of sialic acid, acts as a competitive inhibitor of the neuraminidase enzyme.[5] It binds to the active site of the enzyme, preventing it from cleaving sialic acid and thus trapping the new virions on the cell surface, effectively halting the spread of the infection.[1][5]

cluster_0 Influenza Virus Life Cycle cluster_1 Neuraminidase Action & Oseltamivir Inhibition Virus Virus Host_Cell Host_Cell Virus->Host_Cell Attachment & Entry Replication Replication Host_Cell->Replication Uncoating New_Virions New_Virions Replication->New_Virions Assembly Neuraminidase Neuraminidase Sialic_Acid Sialic_Acid Neuraminidase->Sialic_Acid Cleavage Inhibition Inhibition Neuraminidase->Inhibition Blocked Cleavage Release Release Sialic_Acid->Release Virion Release Oseltamivir_Acid Oseltamivir_Acid Oseltamivir_Acid->Neuraminidase Competitive Binding

Caption: Mechanism of influenza neuraminidase and inhibition by this compound.

Common Oseltamivir Resistance Mutations

Several key amino acid substitutions in the neuraminidase protein have been identified that confer resistance to oseltamivir. The impact of these mutations on drug susceptibility can vary.

Mutation Influenza Type/Subtype Effect on Oseltamivir Susceptibility Cross-Resistance to Zanamivir
H274Y (H275Y in N1 numbering) A(H1N1), A(H5N1)Highly reduced susceptibility (>100-fold increase in IC50).[6][9][10][11]Generally remains susceptible.[10][11]
R292K A(H3N2), A(H7N9)Highly reduced susceptibility.[9][11][12]Cross-resistance observed.
E119V A(H3N2), A(H7N9)Reduced susceptibility.[9]Susceptible.
N294S A(H1N1), A(H5N1)Reduced susceptibility.[5][9]Susceptible.
I222T/V/M A(H1N1), A(H3N2), A(H5N1)Can increase resistance, especially in combination with other mutations.[10][12]Variable.

Experimental Protocols

Neuraminidase Inhibition (NI) Assay (Fluorometric)

This assay is the most common method for determining the 50% inhibitory concentration (IC50) of neuraminidase inhibitors.[13][14][15][16] It measures the ability of the drug to inhibit the enzymatic activity of the viral neuraminidase.

Materials:

  • Influenza virus stock (clinical isolate or laboratory strain)

  • This compound (oseltamivir carboxylate)

  • 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay Buffer: 33.3 mM MES, 4 mM CaCl2, pH 6.5[13]

  • Stop Solution: 0.1 M Glycine, pH 10.7, in 25% ethanol[13]

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~365 nm, Emission: ~450 nm)[13]

Protocol:

  • Virus Titration:

    • Perform serial dilutions of the virus stock in assay buffer to determine the optimal dilution that gives a linear enzymatic reaction over the assay time.

  • Inhibitor Dilution:

    • Prepare serial dilutions of this compound in assay buffer. A typical starting concentration is 1000 nM, with 10-fold serial dilutions.

  • Assay Procedure:

    • Add 25 µL of each this compound dilution to the wells of a 96-well plate.[13]

    • Add 25 µL of the diluted virus stock to each well.[13]

    • Include virus control wells (virus + buffer) and blank wells (buffer only).

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase.[13]

    • Initiate the reaction by adding 50 µL of 100 µM MUNANA substrate solution to each well.[13]

    • Incubate the plate at 37°C for 60 minutes in the dark.[13][17]

    • Stop the reaction by adding 100 µL of stop solution to each well.[13][17]

  • Data Analysis:

    • Measure the fluorescence of the liberated 4-methylumbelliferone.[13]

    • Subtract the background fluorescence (blank wells).

    • Calculate the percentage of neuraminidase inhibition for each this compound concentration relative to the virus control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

start Start prep_virus Prepare Virus Dilution start->prep_virus prep_drug Prepare this compound Dilutions start->prep_drug add_virus Add Virus to Plate prep_virus->add_virus add_drug Add this compound to Plate prep_drug->add_drug incubate1 Incubate (30 min, 37°C) add_virus->incubate1 add_substrate Add MUNANA Substrate incubate1->add_substrate incubate2 Incubate (60 min, 37°C) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Fluorescence add_stop->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Caption: Experimental workflow for the Neuraminidase Inhibition (NI) Assay.

In Vitro Generation of Oseltamivir-Resistant Influenza Viruses

This protocol describes the serial passage of influenza virus in the presence of increasing concentrations of this compound to select for resistant variants.[9][10][18]

Materials:

  • Influenza virus stock (wild-type)

  • Madin-Darby Canine Kidney (MDCK) cells

  • Cell culture medium (e.g., MEM with TPCK-trypsin)

  • This compound

Protocol:

  • Initial Infection:

    • Infect MDCK cells with the wild-type influenza virus at a low multiplicity of infection (MOI) of 0.01-0.05.[18][19]

    • Add this compound at a concentration close to the IC50 of the wild-type virus.[18]

  • Serial Passage:

    • Monitor the cells for cytopathic effect (CPE). When CPE is observed, harvest the supernatant.

    • Use the harvested virus-containing supernatant to infect fresh MDCK cells.

    • Gradually increase the concentration of this compound in the culture medium with each passage.

  • Characterization of Resistant Virus:

    • After several passages, isolate the virus and determine its IC50 for this compound using the NI assay described above.

    • Perform genetic sequencing of the neuraminidase gene to identify mutations associated with resistance.

start Start with Wild-Type Virus passage1 Passage 1 (Low this compound) start->passage1 harvest Harvest Virus passage1->harvest Repeat passageN Passage 'n' (Increasing this compound) characterize Characterize Resistant Virus passageN->characterize harvest->passageN Repeat ic50 Determine IC50 characterize->ic50 sequence Sequence NA Gene characterize->sequence end Identify Resistance Mutations sequence->end

Caption: Workflow for in vitro generation of oseltamivir-resistant influenza virus.

Data Presentation: this compound IC50 Values

The following tables summarize representative IC50 values of this compound against various influenza strains and the impact of resistance mutations.

Table 1: this compound IC50 Values for Wild-Type Influenza Viruses

Influenza Strain IC50 (nM)
A/H1N10.92 - 2.5[3][4][20]
A/H3N20.67 - 0.96[3][4][20]
Influenza B13 - 60[3][4][20]
A(H5N1)Varies by clade

Table 2: Impact of Neuraminidase Mutations on this compound IC50

Virus NA Mutation Oseltamivir IC50 (nM) - Wild Type Oseltamivir IC50 (nM) - Mutant Fold Increase in Resistance
A(H5N1) Vn/1203H274Y~1.4~1,250~900-2,500[10]
A(H5N1) Laos/26I222M~1.5~54~36[10]
A(H5N1) Laos/26H274Y~1.5~1,366~911[10]
A(H5N1) Laos/26I222M + H274Y~1.5>12,000>8,000[10]
A(H3N2)I222T~0.26~4.16~16[12]

Note: IC50 values can vary depending on the specific virus strain and the assay conditions used. The fold-change in resistance is a critical parameter for classifying the level of resistance (e.g., normal, reduced, or highly reduced inhibition).[14]

Conclusion

The protocols and data presented in these application notes provide a framework for the systematic study of influenza virus resistance to this compound. By employing standardized methodologies, researchers can accurately assess the susceptibility of circulating influenza strains, identify novel resistance mutations, and evaluate the efficacy of new antiviral candidates. This information is vital for informing public health strategies and guiding the development of next-generation influenza therapeutics.

References

Application Notes and Protocols for the Crystallization of Oseltamivir Acid for Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the crystallization of oseltamivir acid (oseltamivir carboxylate), the active metabolite of the antiviral drug oseltamivir (Tamiflu®). The successful generation of high-quality single crystals is a critical prerequisite for the elucidation of its three-dimensional structure by X-ray crystallography. Understanding the precise molecular geometry and intermolecular interactions of this compound is paramount for structure-based drug design, polymorph screening, and intellectual property protection.

The following protocols are based on established crystallization principles for small organic molecules, particularly zwitterionic compounds, and information derived from the crystallization of the prodrug, oseltamivir phosphate. As this compound is a zwitterion, possessing both a carboxylic acid and a primary amine group, its solubility is highly dependent on pH. The isoelectric point (pI), where the net charge is zero, is typically the point of minimum solubility and therefore an ideal target for crystallization.

Physicochemical Data for Crystallization

A summary of the relevant physicochemical properties of oseltamivir and its acid form is presented below. This data is essential for the rational design of crystallization experiments.

PropertyValueRemarks
This compound (Oseltamivir Carboxylate)
Molecular FormulaC₁₄H₂₄N₂O₄
Molecular Weight284.35 g/mol
Physical FormCrystalline solid
Water SolubilityHigh (up to 588 mg/mL reported)Zwitterionic nature enhances aqueous solubility away from the pI.
DMSO Solubility~5-6 mg/mLA useful solvent for initial dissolution.
Ethanol Solubility14 mg/mL
StabilityMost stable in solid state. In solution, maximal stability is around pH 4. Unstable in strong acidic or alkaline conditions.pH control is crucial during crystallization.
Oseltamivir (Prodrug)
pKa (primary amine)~7.7Indicates the basicity of the amino group. The pKa of the carboxylic acid in this compound is expected to be in the typical range for carboxylic acids (~2-5).

Experimental Protocols for this compound Crystallization

The following are starting-point protocols for the crystallization of this compound. Optimization of these conditions will likely be necessary to obtain diffraction-quality crystals. It is recommended to perform these experiments in small volumes (e.g., using micro-crystallization plates or small vials) to screen a wide range of conditions.

Materials and Reagents
  • This compound (high purity, >98%)

  • Solvents: Deionized water (18 MΩ·cm), Ethanol (absolute), Methanol, Isopropanol, Acetonitrile, Acetone, Dimethyl sulfoxide (DMSO)

  • Buffers: Acetate buffer (pH 3-5), Phosphate buffer (pH 6-8)

  • Anti-solvents: n-Heptane, Diethyl ether, Dichloromethane

  • Crystallization plates (e.g., 24- or 96-well) or small glass vials

  • Syringe filters (0.22 µm)

General Preparation of Stock Solution
  • Prepare a saturated or near-saturated stock solution of this compound in a suitable solvent. Given its high water solubility, starting with an aqueous buffer around its expected pI (estimated to be between the pKa of the carboxylic acid and the amine, likely around pH 4-6) is a rational approach. Alternatively, dissolve this compound in a minimal amount of DMSO or ethanol.

  • Gently warm the solution if necessary to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

Crystallization Methodologies

a) Slow Evaporation

This is a straightforward method suitable for initial screening.

  • Dispense the filtered stock solution of this compound into a small, clean glass vial.

  • Cover the vial with a cap that allows for slow solvent evaporation (e.g., pierce the cap with a needle or use a cap that is not airtight).

  • Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).

  • Monitor the vial periodically for crystal growth over several days to weeks.

Starting Conditions:

  • Solvent System 1: this compound in acetate buffer (pH 4.0).

  • Solvent System 2: this compound in a water/ethanol mixture (e.g., 1:1 v/v).

  • Solvent System 3: this compound in methanol.

b) Vapor Diffusion

This technique allows for a more controlled approach to achieving supersaturation.

  • Hanging Drop Method:

    • Pipette 1-2 µL of the filtered this compound stock solution onto a siliconized glass coverslip.

    • Pipette 500-1000 µL of a precipitant solution (a solution in which this compound is less soluble) into the reservoir of a crystallization well.

    • Invert the coverslip and place it over the reservoir, sealing the well.

    • The solvent from the drop will slowly vaporize and equilibrate with the reservoir, causing the concentration of the precipitant in the drop to increase, leading to crystallization.

  • Sitting Drop Method:

    • Pipette a larger volume of the this compound stock solution (e.g., 5-10 µL) into a sitting drop post within the crystallization well.

    • Add the precipitant solution to the surrounding reservoir.

    • Seal the well and allow for vapor equilibration.

Starting Conditions:

Drop (this compound Solution)Reservoir (Precipitant Solution)
10 mg/mL this compound in water20% (v/v) Isopropanol in water
5 mg/mL this compound in DMSO1:1 (v/v) Ethanol/Water
15 mg/mL this compound in MethanolDiethyl ether

c) Slow Cooling with Anti-Solvent Addition

This method is based on the principle that solubility decreases with temperature and with the addition of a solvent in which the compound is insoluble (anti-solvent). Patent literature on oseltamivir phosphate suggests this is a viable method.[1]

  • Prepare a solution of this compound in a suitable solvent (e.g., ethanol, methanol, or a water/alcohol mixture) at a slightly elevated temperature (e.g., 40-50°C) to achieve a concentration near saturation.

  • Slowly add an anti-solvent (e.g., n-heptane or acetone) dropwise until the solution becomes slightly turbid, indicating the onset of precipitation.

  • Gently warm the solution again until it becomes clear.

  • Allow the solution to cool slowly to room temperature, and then transfer it to a colder environment (e.g., 4°C or -20°C).

  • Crystal formation should occur as the solution cools.

Starting Conditions:

  • Solvent/Anti-solvent 1: Dissolve in ethanol, add n-heptane as anti-solvent.

  • Solvent/Anti-solvent 2: Dissolve in a 9:1 ethanol/water mixture, cool slowly.

  • Solvent/Anti-solvent 3: Dissolve in methanol, add acetone as anti-solvent.

Visualizations

Below are diagrams illustrating the experimental workflow and the interplay of factors that influence crystallization.

experimental_workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_analysis Analysis cluster_optimization Optimization Loop start Start: High Purity this compound dissolve Dissolve in Suitable Solvent/Buffer start->dissolve filter Filter Solution (0.22 µm) dissolve->filter slow_evap Slow Evaporation filter->slow_evap vapor_diff Vapor Diffusion (Hanging/Sitting Drop) filter->vapor_diff slow_cool Slow Cooling with Anti-solvent Addition filter->slow_cool observe Microscopic Observation slow_evap->observe vapor_diff->observe slow_cool->observe harvest Harvest Crystals observe->harvest no_crystals No Crystals / Poor Quality observe->no_crystals xray X-ray Diffraction harvest->xray structure Structural Analysis xray->structure adjust Adjust Conditions (pH, Temp, Conc., Solvents) no_crystals->adjust adjust->dissolve

Caption: Experimental workflow for this compound crystallization.

crystallization_factors cluster_physicochemical Physicochemical Properties cluster_thermodynamic Thermodynamic Factors cluster_kinetic Kinetic Factors solubility Solubility supersaturation Supersaturation solubility->supersaturation pka pKa / pI pka->solubility stability Chemical Stability stability->supersaturation nucleation Nucleation Rate supersaturation->nucleation growth Crystal Growth Rate supersaturation->growth temperature Temperature temperature->supersaturation temperature->nucleation temperature->growth pressure Pressure pressure->solubility crystallization Successful Crystallization nucleation->crystallization growth->crystallization impurities Impurities impurities->nucleation inhibit/promote impurities->growth inhibit/modify

References

Chiral Separation of Oseltamivir Acid Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oseltamivir, the active pharmaceutical ingredient in the antiviral medication Tamiflu®, possesses three chiral centers, giving rise to a total of eight possible stereoisomers. The therapeutically active form is the (3R, 4R, 5S)-isomer. The control of stereochemistry is crucial during synthesis and formulation, as different isomers can exhibit varied pharmacological and toxicological profiles. Consequently, robust and efficient analytical methods for the chiral separation and quantification of oseltamivir acid isomers are imperative for quality control and regulatory compliance in the pharmaceutical industry.

This document provides detailed application notes and experimental protocols for the chiral separation of this compound isomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely employed technique for the chiral separation of oseltamivir isomers, offering excellent resolution and reproducibility. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for this application.

Quantitative Data Summary
ParameterValueReference
Chromatographic Method Chiral HPLC[1](2--INVALID-LINK--
Column Chiralpak IC-3 (150 x 4.6 mm, 3 µm)[1](2--INVALID-LINK--
Mobile Phase n-hexane:methanol:isopropyl alcohol:diethyl amine (85:10:5:0.2, v/v/v/v)[1](2--INVALID-LINK--
Flow Rate 0.6 mL/min[1](2--INVALID-LINK--
Detection Wavelength 225 nm[1](2--INVALID-LINK--
Resolution (between (3R, 4R, 5S) and (3S, 4S, 5R) isomers) > 3.0[1](2--INVALID-LINK--
Linearity Range 0.035–0.300% w/w[1](2--INVALID-LINK--
Limit of Detection (LOD) 0.005% w/w[1](2--INVALID-LINK--
Limit of Quantification (LOQ) 0.035% w/w[1](2--INVALID-LINK--
Experimental Protocol: Chiral HPLC Separation of Oseltamivir Phosphate Enantiomers

This protocol details the separation of the enantiomeric impurity (3S, 4S, 5R) from the active oseltamivir phosphate (3R, 4R, 5S) drug substance.[1][3]

1. Materials and Reagents:

  • Oseltamivir phosphate reference standard and sample

  • n-Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Isopropyl alcohol (HPLC grade)

  • Diethylamine (reagent grade)

  • Water (HPLC grade)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiralpak IC-3 (150 x 4.6 mm, 3 µm) column.

3. Chromatographic Conditions:

  • Mobile Phase: Prepare a mixture of n-hexane, methanol, isopropyl alcohol, and diethylamine in the ratio of 85:10:5:0.2 (v/v/v/v).

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 225 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of oseltamivir phosphate reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the oseltamivir phosphate sample in the mobile phase to achieve a similar concentration as the standard solution.

5. Procedure:

  • Equilibrate the Chiralpak IC-3 column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • Identify the peaks corresponding to the (3R, 4R, 5S)-oseltamivir and the (3S, 4S, 5R)-enantiomeric impurity based on the retention times obtained from the standard.

  • Calculate the percentage of the enantiomeric impurity in the sample.

6. System Suitability:

  • The resolution between the oseltamivir peak and the enantiomeric impurity peak should be greater than 3.0.

  • The tailing factor for the oseltamivir peak should be not more than 2.0.

  • The relative standard deviation for replicate injections of the standard solution should be not more than 2.0%.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Prepare Sample and Standard Solutions Injection Inject Sample SamplePrep->Injection MobilePhasePrep Prepare Mobile Phase (n-hexane:MeOH:IPA:DEA) Equilibration Equilibrate Chiralpak IC-3 Column MobilePhasePrep->Equilibration Equilibration->Injection Separation Isocratic Elution Injection->Separation Detection UV Detection at 225 nm Separation->Detection PeakID Peak Identification and Integration Detection->PeakID Quantification Quantify Enantiomeric Purity PeakID->Quantification

Caption: HPLC Workflow for Chiral Separation of Oseltamivir.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC. Polysaccharide-based CSPs are commonly used in SFC for their broad enantioselectivity.

Quantitative Data Summary
ParameterGeneral Range/Value
Stationary Phase Polysaccharide-based (e.g., Chiralpak IA, IB, IC)
Mobile Phase Supercritical CO₂ with alcohol modifiers (e.g., Methanol, Ethanol)
Additives Basic (e.g., Diethylamine) or acidic (e.g., Trifluoroacetic acid) to improve peak shape
Flow Rate 1 - 5 mL/min
Back Pressure 100 - 200 bar
Temperature 25 - 40 °C
Experimental Protocol: Chiral SFC Method Development for this compound Isomers

This protocol provides a general workflow for developing a chiral SFC method for the separation of this compound isomers.

1. Materials and Reagents:

  • This compound isomer standards

  • Carbon dioxide (SFC grade)

  • Methanol, Ethanol, Isopropanol (SFC or HPLC grade)

  • Additives: Diethylamine (DEA), Trifluoroacetic acid (TFA)

2. Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system with a UV or Mass Spectrometry (MS) detector.

  • A selection of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, AD, AS).

3. Method Development Strategy:

a. Initial Screening:

  • Column Selection: Screen a set of 4-6 polysaccharide-based chiral columns.

  • Modifier Screening: Use a generic gradient of a primary alcohol modifier (e.g., methanol or ethanol) in CO₂ (e.g., 5% to 40% in 5 minutes).

  • Additive Screening: For basic compounds like oseltamivir, add a small amount of a basic additive (e.g., 0.1-0.5% DEA) to the modifier to improve peak shape.

  • Run the screening protocol on all selected columns.

b. Method Optimization:

  • Select the best column and modifier combination from the initial screening that shows baseline or partial separation.

  • Optimize the modifier percentage: Run isocratic or shallow gradient methods with varying percentages of the chosen modifier to maximize resolution.

  • Optimize back pressure and temperature: Systematically vary the back pressure (e.g., 120, 150, 180 bar) and temperature (e.g., 30, 35, 40 °C) to fine-tune the separation.

  • Optimize the additive concentration: If necessary, adjust the concentration of the additive to further improve peak shape and resolution.

4. Final Method Validation:

  • Once an optimized method is established, validate it for parameters such as specificity, linearity, accuracy, precision, and robustness according to relevant guidelines.

SFC_Method_Development cluster_screening Initial Screening cluster_optimization Method Optimization cluster_validation Validation Screen_Columns Select 4-6 Chiral Columns Screen_Modifiers Screen Modifiers (MeOH, EtOH) with Generic Gradient Screen_Columns->Screen_Modifiers Screen_Additives Add Basic Additive (e.g., DEA) Screen_Modifiers->Screen_Additives Select_Best Select Best Column/ Modifier Combination Screen_Additives->Select_Best Optimize_Modifier Optimize Modifier % Select_Best->Optimize_Modifier Optimize_BP_Temp Optimize Back Pressure & Temperature Optimize_Modifier->Optimize_BP_Temp Validation Validate Final Method Optimize_BP_Temp->Validation

Caption: SFC Method Development Workflow.

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-efficiency separation technique that requires minimal sample and solvent. For chiral separations, a chiral selector, most commonly a cyclodextrin, is added to the background electrolyte.

Quantitative Data Summary

While a specific validated method for the chiral separation of this compound isomers by CE is not widely published, the following table provides typical parameters for the chiral separation of primary amine-containing pharmaceutical compounds.

ParameterGeneral Range/Value
Technique Capillary Zone Electrophoresis (CZE)
Chiral Selector Sulfated-β-cyclodextrin or other derivatized cyclodextrins
Background Electrolyte (BGE) Phosphate or borate buffer
pH 2.5 - 4.5 (for cationic analytes)
Applied Voltage 15 - 30 kV
Temperature 20 - 30 °C
Detection UV (e.g., 200-230 nm)
Experimental Protocol: Chiral CE Method Development for this compound Isomers

This protocol outlines a general approach for developing a chiral CE method for this compound isomers.

1. Materials and Reagents:

  • This compound isomer standards

  • Sodium phosphate monobasic and dibasic

  • Boric acid

  • Sulfated-β-cyclodextrin (or other suitable cyclodextrin derivatives)

  • Hydrochloric acid and Sodium hydroxide (for pH adjustment)

  • Water (deionized, 18 MΩ·cm)

2. Instrumentation:

  • Capillary Electrophoresis system with a UV detector.

  • Fused-silica capillary (e.g., 50 µm i.d., 40-60 cm total length).

3. Method Development Strategy:

a. Initial Conditions:

  • Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, water, and then the background electrolyte (BGE).

  • Background Electrolyte (BGE) Selection: Start with a low pH buffer, such as 50 mM phosphate buffer at pH 2.5, to ensure oseltamivir (a primary amine) is protonated and migrates towards the cathode.

  • Chiral Selector Screening: Add a neutral or charged cyclodextrin to the BGE. Sulfated-β-cyclodextrin is a good starting point for basic compounds. Begin with a concentration of 10-20 mM.

  • Initial Run: Apply a voltage of 20-25 kV and monitor the separation at a low UV wavelength (e.g., 214 nm).

b. Method Optimization:

  • Chiral Selector Concentration: Vary the concentration of the cyclodextrin in the BGE to find the optimal balance between resolution and analysis time.

  • BGE pH: Adjust the pH of the BGE. Small changes in pH can significantly affect the charge of the analyte and the interaction with the chiral selector.

  • Applied Voltage and Temperature: Optimize the applied voltage and capillary temperature to improve separation efficiency and reduce analysis time. Higher voltages can lead to faster separations but may cause Joule heating.

  • Organic Modifier: If necessary, add a small percentage of an organic modifier (e.g., methanol or acetonitrile) to the BGE to alter the selectivity.

4. Final Method Validation:

  • Validate the optimized method for specificity, linearity, accuracy, precision, and robustness as per regulatory requirements.

CE_Method_Development cluster_initial Initial Setup cluster_optimization Method Optimization cluster_validation Validation Capillary_Prep Capillary Conditioning BGE_Prep Prepare BGE with Chiral Selector (e.g., Sulfated-β-CD) Capillary_Prep->BGE_Prep Optimize_CS Vary Chiral Selector Concentration BGE_Prep->Optimize_CS Optimize_pH Adjust BGE pH Optimize_CS->Optimize_pH Optimize_Voltage_Temp Optimize Voltage & Temperature Optimize_pH->Optimize_Voltage_Temp Validation Validate Final Method Optimize_Voltage_Temp->Validation

Caption: CE Method Development Workflow.

Conclusion

The chiral separation of this compound isomers is a critical analytical challenge in the development and quality control of this important antiviral drug. This document has provided detailed application notes and protocols for HPLC, along with developmental workflows for SFC and CE. While a specific, validated method for SFC and CE for oseltamivir is not as readily available as for HPLC, the provided guidelines offer a robust starting point for method development. The choice of technique will depend on the specific requirements of the analysis, such as the need for high throughput (SFC), high efficiency and low sample volume (CE), or well-established and validated methods (HPLC).

References

Application Notes and Protocols: Oseltamivir Acid Prodrug Design and Enzymatic Conversion Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the prodrug design strategy for oseltamivir acid and the critical role of enzymatic conversion in its therapeutic action. The accompanying protocols offer step-by-step guidance for key experiments in this area of research.

Introduction: The Prodrug Strategy of Oseltamivir

Oseltamivir (marketed as Tamiflu®) is an antiviral medication used for the treatment and prevention of influenza A and B virus infections.[1][2][3][4] It is administered as an ethyl ester prodrug, oseltamivir phosphate, to enhance its oral bioavailability.[2][5][6][7] The active form of the drug is oseltamivir carboxylate (this compound), a potent inhibitor of the viral neuraminidase enzyme.[3][8][9][10] This enzyme is crucial for the release of newly formed viral particles from infected host cells.[3][11] The conversion of the oseltamivir prodrug to its active carboxylate form is a critical step for its antiviral activity and is primarily mediated by the enzyme human carboxylesterase 1 (hCE1) in the liver.[8][9][12]

Enzymatic Conversion of Oseltamivir

The hydrolysis of the ethyl ester group of oseltamivir by hCE1 is the key activation step.[8][9] This bioconversion predominantly occurs in the liver, transforming the more lipophilic prodrug, which is well-absorbed from the gut, into the active, more polar carboxylate that is an effective neuraminidase inhibitor.[5][8][13] Studies have shown that liver microsomes rapidly hydrolyze oseltamivir, while no significant hydrolysis is detected in intestinal microsomes or plasma.[8][9] The rate of this hydrolysis can vary among individuals, a factor that has been correlated with the expression levels of hCE1.[8][9]

Quantitative Data on Oseltamivir Hydrolysis

The efficiency of the enzymatic conversion of oseltamivir to oseltamivir carboxylate by human carboxylesterase 1 (hCE1) has been characterized by several kinetic studies. The following table summarizes key kinetic parameters from in vitro experiments.

Enzyme SourceSubstrateKm (μM)Vmax (nmol/min/mg protein)Reference
Recombinant hCE1Oseltamivir138 ± 1812.5 ± 0.5[8]
Human Liver MicrosomesOseltamivir154 ± 268.7 ± 0.6[8]
Recombinant hCE1 (p.Gly143Glu variant)Oseltamivir-~25% of wild-type Vmax[14]
Recombinant hCE1 (p.Asp260fs variant)Oseltamivir-Negligible activity[14]

Note: Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. Vmax (maximum reaction velocity) indicates the maximum rate of reaction.

Experimental Protocols

Protocol for In Vitro Oseltamivir Hydrolysis Assay Using Human Liver Microsomes

This protocol describes the procedure to measure the enzymatic conversion of oseltamivir to oseltamivir carboxylate in human liver microsomes.

Materials:

  • Oseltamivir phosphate

  • Human liver microsomes (pooled)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • Internal standard (e.g., a structurally similar compound not present in the reaction)

  • HPLC system with UV or mass spectrometry detection

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing 0.1 M potassium phosphate buffer (pH 7.4), human liver microsomes (final concentration, e.g., 0.5 mg/mL), and oseltamivir (final concentrations ranging from 10 to 500 μM).

  • Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding oseltamivir.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 10 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Sample Analysis: Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis: Analyze the formation of oseltamivir carboxylate using a validated HPLC method. A reverse-phase C18 column is commonly used. The mobile phase could consist of a gradient of acetonitrile and water with 0.1% TFA. Detection can be performed by UV absorbance at approximately 220 nm or by mass spectrometry for higher sensitivity and specificity.[15]

  • Data Analysis: Quantify the amount of oseltamivir carboxylate formed by comparing its peak area to that of a standard curve. Calculate the initial velocity of the reaction and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Protocol for Synthesis of Oseltamivir Phosphate

The synthesis of oseltamivir is a complex multi-step process. A common starting material for the commercial synthesis is shikimic acid, a natural product extracted from Chinese star anise.[1][16][17] The following provides a generalized overview of a synthetic route.

Key Steps in Oseltamivir Synthesis from Shikimic Acid:

  • Esterification: Shikimic acid is first converted to its ethyl ester, ethyl shikimate, typically using ethanol and an acid catalyst.[16]

  • Protection of Diol: The 3,4-diol group of ethyl shikimate is protected, for example, as an acetonide, to prevent unwanted reactions in subsequent steps.[16]

  • Epoxidation: An epoxide is formed at the 5,6-double bond.

  • Azide Opening of Epoxide: The epoxide is opened regioselectively with an azide nucleophile to introduce the nitrogen atom at the 5-position.

  • Rearrangement and Elimination: A series of reactions are performed to introduce the double bond at the 1,2-position of the cyclohexene ring.

  • Reduction of Azide: The azide group is reduced to an amine.

  • Acetylation: The amine at the 4-position is acetylated.

  • Introduction of the 3-pentyloxy Group: The hydroxyl group at the 3-position is etherified to introduce the 3-pentyloxy side chain.[17]

  • Deprotection and Salt Formation: The protecting groups are removed, and the final compound is treated with phosphoric acid to form oseltamivir phosphate.[17][18]

Visualizations

Oseltamivir Prodrug Activation Pathway

Oseltamivir_Activation cluster_0 Site of Activation Oseltamivir Oseltamivir (Prodrug) OC Oseltamivir Carboxylate (Active Drug) Oseltamivir->OC Hydrolysis Liver Liver Oseltamivir->Liver NI Neuraminidase Inhibition OC->NI Absorption Oral Administration & Gastrointestinal Absorption Absorption->Oseltamivir hCE1 Human Carboxylesterase 1 (hCE1) hCE1->OC Effect Antiviral Effect NI->Effect

Caption: Enzymatic activation of the oseltamivir prodrug.

Experimental Workflow for Oseltamivir Conversion Assay

Experimental_Workflow start Start prep Prepare Reaction Mixture (Buffer, Microsomes) start->prep pre_incubate Pre-incubate at 37°C prep->pre_incubate add_oseltamivir Add Oseltamivir (Substrate) pre_incubate->add_oseltamivir incubate Incubate at 37°C add_oseltamivir->incubate terminate Terminate Reaction (Acetonitrile + Internal Standard) incubate->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge analyze Analyze Supernatant by HPLC-UV/MS centrifuge->analyze quantify Quantify Oseltamivir Carboxylate Formation analyze->quantify kinetics Determine Kinetic Parameters (Km, Vmax) quantify->kinetics end End kinetics->end

Caption: Workflow for in vitro oseltamivir hydrolysis assay.

References

Troubleshooting & Optimization

Oseltamivir Acid Degradation in Aqueous Solutions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of oseltamivir acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for oseltamivir in aqueous solutions?

A1: Oseltamivir primarily degrades in aqueous solutions through hydrolysis and photolysis. Hydrolysis can occur under both acidic and alkaline conditions, leading to the formation of oseltamivir carboxylate, its active metabolite, and other related substances.[1][2] Photodegradation can also occur, particularly under UV irradiation.[3][4] Microbial degradation has been noted as a potential pathway in environmental waters but is generally slower.[5][6]

Q2: What is the optimal pH for maintaining the stability of oseltamivir in an aqueous solution?

A2: The maximal stability of oseltamivir in an aqueous solution is observed at a pH of 4.0.[1] Deviation from this pH, especially towards alkaline conditions, can accelerate degradation.[2][7]

Q3: What are the major degradation products of oseltamivir in aqueous solutions?

A3: The most prominent degradation product is oseltamivir carboxylate (OC), which is also the active form of the drug.[2][8][9] Under certain conditions, other degradation products can form, including N,N-acyl migration isomers.[2] Stress testing under acidic and alkaline conditions has shown the formation of multiple degradation products.[10]

Q4: How does temperature affect the stability of oseltamivir solutions?

A4: Increased temperature accelerates the degradation of oseltamivir in aqueous solutions.[7] For instance, a solution stored at 25°C will show a more significant decrease in oseltamivir content compared to one stored under refrigeration.[2][11] Some degradation has been observed at temperatures as low as 30°C and 40°C over extended periods.[12]

Q5: Can the type of water used for preparing solutions impact oseltamivir stability?

A5: Yes, the composition of the water can affect stability. Oseltamivir is less stable in potable water compared to purified water.[2][11] This is likely due to the presence of minerals and a potentially higher pH in potable water. The addition of citric acid can help improve stability in such cases.[2][11]

Troubleshooting Guide

Problem: Rapid degradation of oseltamivir in my prepared solution.

  • Possible Cause 1: Incorrect pH.

    • Troubleshooting Step: Measure the pH of your solution. Oseltamivir is most stable at pH 4.0.[1] If the pH is significantly higher or lower, adjust it using an appropriate buffer system. For example, citric acid has been used to control the pH and improve stability.[1][2]

  • Possible Cause 2: High storage temperature.

    • Troubleshooting Step: Store your oseltamivir solutions under refrigeration (e.g., 5°C ± 3°C).[1] Avoid storing solutions at room temperature for extended periods, as this will accelerate degradation.[2][11]

  • Possible Cause 3: Use of non-purified water.

    • Troubleshooting Step: Prepare your solutions using purified water (e.g., deionized or distilled water). If you must use potable water, consider adding a chelating agent or a pH adjuster like citric acid to improve stability.[2][11]

  • Possible Cause 4: Exposure to light.

    • Troubleshooting Step: Protect your solutions from light, especially UV light, by using amber vials or storing them in the dark. Photodegradation can be a significant degradation pathway.[3][4]

Problem: Unexpected peaks appearing in my HPLC chromatogram.

  • Possible Cause 1: Formation of degradation products.

    • Troubleshooting Step: Identify the unexpected peaks by comparing their retention times with known degradation products like oseltamivir carboxylate.[2] You may need to use a reference standard for confirmation. The primary degradation products are often more polar than the parent compound.

  • Possible Cause 2: N,N-acyl migration.

    • Troubleshooting Step: Be aware that N,N-acyl migration can occur, leading to the formation of isomeric impurities.[2] These isomers may have similar masses but different chromatographic behavior. A high-resolution mass spectrometer coupled with liquid chromatography can aid in their identification.

Quantitative Data Summary

Table 1: Stability of Oseltamivir Oral Solution (15 mg/mL) under Different Storage Conditions

Storage ConditionDuration (days)Oseltamivir Remaining (%)Reference
Refrigerated (approx. 6°C)84100.3%[2]
Room Temperature (25°C)46Stable (within toxicological limit of isomer I)[2][11]
Room Temperature (25°C)8498.4%[2][11]
Accelerated (45°C ± 5°C)8462.17%[1]

Table 2: Forced Degradation of Oseltamivir Phosphate under Various Stress Conditions

Stress ConditionDurationTemperatureDegradation (%)Reference
1.0 N HCl (Acidic)30 min80°C74%[10]
0.1 N NaOH (Alkaline)10 min80°C85.2%[10]
Neutral pH168 hours40°C~2%[12]

Experimental Protocols

Protocol 1: Stability Indicating HPLC Method for Oseltamivir and its Degradation Products

This method is adapted from a study on the chemical stability of oseltamivir in oral solutions.[2][11]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Column: Reversed-phase C18 column (e.g., RP-18 ec).

  • Mobile Phase A: 50 mM ammonium acetate in water.

  • Mobile Phase B: 60% (v/v) acetonitrile / 40% (v/v) mobile phase A.

  • Gradient: A gradient elution program should be developed to effectively separate oseltamivir from its degradation products.

  • Flow Rate: As per column specifications.

  • Detection Wavelength: UV detection at an appropriate wavelength for oseltamivir.

  • Sample Preparation: Dilute the aqueous solution of oseltamivir to a suitable concentration with the mobile phase.

Protocol 2: Forced Degradation Study (Acid and Alkaline Hydrolysis)

This protocol is based on a study investigating the degradation behavior of oseltamivir phosphate.[10]

  • Acid Hydrolysis:

    • Prepare a solution of oseltamivir phosphate in 1.0 N hydrochloric acid.

    • Heat the solution at 80°C for 30 minutes.

    • Cool the solution to room temperature.

    • Neutralize the solution with an appropriate base (e.g., 1.0 N sodium hydroxide).

    • Dilute the sample to a suitable concentration with the HPLC mobile phase and analyze.

  • Alkaline Hydrolysis:

    • Prepare a solution of oseltamivir phosphate in 0.1 N sodium hydroxide.

    • Heat the solution at 80°C for 10 minutes.

    • Cool the solution to room temperature.

    • Neutralize the solution with an appropriate acid (e.g., 0.1 N hydrochloric acid).

    • Dilute the sample to a suitable concentration with the HPLC mobile phase and analyze.

Visualizations

Hydrolysis_Pathway Oseltamivir Oseltamivir OC Oseltamivir Carboxylate (Active Metabolite) Oseltamivir->OC Ester Hydrolysis (Acidic/Alkaline conditions) Isomer1 Isomer I (N,N-acyl migration) Oseltamivir->Isomer1 N,N-acyl migration Isomer2 Isomer II OC->Isomer2 N,N-acyl migration

Caption: Hydrolytic degradation pathways of oseltamivir in aqueous solutions.

Photodegradation_Workflow cluster_prep Sample Preparation cluster_exposure UV Exposure cluster_analysis Analysis start Prepare aqueous solution of Oseltamivir Phosphate buffer Adjust pH (e.g., pH 7 phosphate buffer) start->buffer h2o2 Add H2O2 (for UV/H2O2) buffer->h2o2 Optional uv_source Irradiate with UV light buffer->uv_source h2o2->uv_source sampling Collect samples at time intervals uv_source->sampling analysis Analyze by HPLC-UV/MS sampling->analysis kinetics Determine degradation kinetics and identify byproducts analysis->kinetics

References

Improving oseltamivir acid yield in chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of oseltamivir acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to improving the yield and efficiency of oseltamivir synthesis.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of oseltamivir, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in Azide Substitution Step

  • Question: My azide substitution reaction on the mesylated intermediate is resulting in a low yield and the formation of a significant amount of 1,3-cyclohexadiene byproduct. What could be the cause and how can I improve the yield?

  • Answer: This is a common issue that can arise from the choice of leaving group and reaction conditions. Using less powerful sulfonate leaving groups like mesylates can lead to elimination side reactions, especially at elevated temperatures. In one study, using a mesylate leaving group resulted in approximately 50% of the 1,3-cyclohexadiene side product[1].

    Troubleshooting Steps:

    • Optimize the Leaving Group: Consider using a triflate leaving group instead of a mesylate. Triflate is a better leaving group and can significantly reduce the amount of elimination byproduct to around 10%[1].

    • Control the Temperature: Ensure the reaction temperature is carefully controlled. While higher temperatures can accelerate the reaction, they also favor the elimination pathway. The reaction should be run at the lowest temperature that allows for a reasonable reaction rate.

    • Solvent Choice: The choice of solvent can influence the reaction outcome. Aprotic polar solvents like DMF are commonly used for SN2 reactions with sodium azide[2]. Ensure the solvent is anhydrous, as water can lead to undesired side reactions.

Issue 2: Poor Diastereoselectivity in the Michael Reaction (Hayashi Synthesis)

  • Question: I am following the Hayashi synthesis route, but the initial asymmetric Michael reaction is giving a poor mixture of diastereoisomers at the C-5 center. How can I resolve this?

  • Answer: Achieving high diastereoselectivity in the initial Michael reaction is crucial for the efficiency of the Hayashi synthesis. While the organocatalyst, diphenylprolinol silyl ether, is designed to control stereochemistry, issues with diastereoselectivity at the nitro-bearing C-5 center can occur[3].

    Troubleshooting Steps:

    • Epimerization: The undesired diastereoisomer can be epimerized to the desired form. A successful method involves heating the mixture with toluene thiol and potassium carbonate[3]. This process also serves to protect the alkene via a Michael addition of the thiol, which is reversed later in the synthesis[3].

    • Catalyst System Optimization: A refined catalytic system consisting of three components—diphenylprolinol silyl ether, thiourea, and an acid—has been developed to achieve excellent diastereo- and enantioselectivities in a rapid asymmetric Michael reaction[4]. Ensure all components of the catalyst system are pure and used in the correct stoichiometry.

Issue 3: Difficulties with Aziridination and Subsequent Ring-Opening

  • Question: The aziridination step in my synthesis requires a large excess of reagents, and the subsequent regioselective ring-opening of the aziridine is proving to be problematic and irreproducible. What are some alternative strategies?

  • Answer: Challenges in the aziridination and aziridine ring-opening steps are well-documented in some synthetic routes. For instance, one approach required large excesses of PhI=NTs and a high catalyst loading for the aziridination, and the subsequent ring-opening with a Lewis acid was difficult to reproduce[5].

    Troubleshooting and Alternative Strategies:

    • Alternative Catalysts: While a Cu(IPr)Cl catalyst was found to be ineffective for this specific substrate, exploring other copper or rhodium-based catalysts could be beneficial[5].

    • Alternative Synthetic Plan: Instead of a direct ring-opening to the desired amine, consider a multi-step sequence. One alternative involves an oxidative opening of the aziridine with DMSO, followed by further oxidation to an enone. Subsequent selective reduction and etherification can lead to the oseltamivir backbone[5].

    • Lewis Acid Screening: If pursuing the direct ring-opening, a thorough screening of Lewis acids is recommended. While indium triflate gave some of the desired product, it was irreproducible. Other Lewis acids like Al(OTf)3 resulted in a nearly quantitative yield of an intermediate that could potentially be converted to the target via dehydration[5].

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to oseltamivir, and how do they compare in terms of efficiency?

A1: Several synthetic pathways to oseltamivir have been developed, with the most notable being the Roche industrial synthesis, the Hayashi synthesis, and the Shi synthesis. These routes differ in their starting materials, number of steps, and overall yield.

MetricRoche Industrial SynthesisHayashi SynthesisShi Synthesis
Starting Material (-)-Shikimic AcidDiethyl (2E)-2-(hydroxymethyl)but-2-enedioate(-)-Shikimic Acid
Overall Yield ~35%[6]~57%[6]~47%[6][7]
Number of Steps 12[6]3 (in one-pot operations)[6]8[6][8]
Primary Advantages Established, scalable industrial process.High overall yield, significantly fewer steps.Shorter route than the industrial process with a good yield.
Primary Disadvantages Long synthetic sequence, use of potentially explosive azides.Use of a specialized organocatalyst.Use of azides and triphenylphosphine.

Q2: Are there azide-free synthetic routes to oseltamivir?

A2: Yes, the use of potentially hazardous azides is a significant concern in large-scale synthesis. Consequently, azide-free routes have been developed. One such route starts from diethyl D-tartrate and utilizes an asymmetric aza-Henry reaction and a domino nitro-Michael/Horner-Wadsworth-Emmons (HWE) reaction to construct the core structure, thus avoiding the use of azides[8].

Q3: What is the significance of starting from (-)-shikimic acid, and what are the alternatives?

A3: (-)-Shikimic acid has been the traditional starting material for the industrial production of oseltamivir. Its key advantage is that it possesses the correct stereochemistry, which is carried through the synthesis. However, the reliance on a natural product, primarily sourced from Chinese star anise, can be a bottleneck, especially during pandemics[5]. This has spurred research into alternative starting materials such as diethyl D-tartrate, which is inexpensive and abundant, and other approaches that build the cyclohexene ring from acyclic precursors[8][9].

Q4: How can I minimize the number of purification steps in my synthesis?

A4: The Hayashi synthesis is a prime example of a route designed to be "pot-economical," significantly reducing the number of intermediate purification steps. This is achieved by performing multiple transformations in a single reaction vessel ("one-pot" operations)[6]. By carefully selecting reagents and reaction conditions, subsequent steps can be initiated without isolating the intermediates, which saves time, resources, and can improve overall yield by minimizing losses during purification. A time-economical synthesis of oseltamivir has been reported to be completed in five steps within a single reaction vessel in 60 minutes[4].

Experimental Protocols

Key Experiment: Regioselective Azidation (from (-)-Shikimic Acid Route)

This protocol is a generalized representation based on published literature and should be adapted and optimized for specific laboratory conditions.

Objective: To introduce the azide group at the C-5 position of the cyclohexene ring via nucleophilic substitution of a mesylate.

Materials:

  • Trimesylate intermediate derived from (-)-shikimic acid

  • Sodium azide (NaN₃)

  • Acetone

  • Water

  • Reaction flask equipped with a magnetic stirrer and temperature control

Procedure:

  • Dissolve the trimesylate intermediate in a mixture of acetone and water in the reaction flask[8].

  • Add sodium azide to the solution. The amount of sodium azide should be in stoichiometric excess to drive the reaction to completion.

  • Stir the reaction mixture at a controlled temperature. The optimal temperature should be determined experimentally to favor substitution over elimination.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography to yield the desired azido-dimesylate.

Visualizations

Oseltamivir_Synthesis_Workflow cluster_start Starting Material cluster_core_synthesis Core Synthesis Steps cluster_final_steps Final Steps Shikimic_Acid (-)-Shikimic Acid Esterification_Acetalization Esterification & Acetalization Shikimic_Acid->Esterification_Acetalization Mesylation Mesylation Esterification_Acetalization->Mesylation Azide_Substitution Regioselective Azide Substitution Mesylation->Azide_Substitution Aziridination Aziridination Azide_Substitution->Aziridination Side_Chain_Intro Side Chain Introduction Aziridination->Side_Chain_Intro Reduction_Acetylation Azide Reduction & N-Acetylation Side_Chain_Intro->Reduction_Acetylation Deprotection Deprotection Reduction_Acetylation->Deprotection Oseltamivir_Acid This compound Deprotection->Oseltamivir_Acid

Caption: Generalized workflow for oseltamivir synthesis from (-)-shikimic acid.

Troubleshooting_Low_Yield_Azidation Start Low Yield in Azide Substitution Check_LG Is the leaving group a mesylate? Start->Check_LG Change_LG Switch to a triflate leaving group. Check_LG->Change_LG Yes Check_Temp Is the reaction temperature too high? Check_LG->Check_Temp No Change_LG->Check_Temp Lower_Temp Lower the reaction temperature. Check_Temp->Lower_Temp Yes Check_Solvent Is the solvent anhydrous? Check_Temp->Check_Solvent No Lower_Temp->Check_Solvent Dry_Solvent Use anhydrous solvent. Check_Solvent->Dry_Solvent No End Improved Yield Check_Solvent->End Yes Dry_Solvent->End

Caption: Troubleshooting decision tree for low yield in the azide substitution step.

References

Oseltamivir acid solubility issues and formulation challenges

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Oseltamivir Acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and formulation challenges of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from oseltamivir phosphate?

A1: this compound (also known as oseltamivir carboxylate or GS 4071) is the active metabolite of oseltamivir phosphate (Tamiflu®).[1][2] Oseltamivir phosphate is a prodrug that is administered orally and is then hydrolyzed by esterases in the body to form the active antiviral agent, this compound.[1][3] The phosphate salt form is used in commercial formulations to enhance water solubility and facilitate administration.[4][5]

Q2: What are the basic physicochemical properties of this compound?

A2: this compound is a white to off-white solid.[6] Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₄H₂₄N₂O₄[7]
Molecular Weight284.35 g/mol [7]
pKa~4.1 (predicted for the carboxylic acid)[7]
pKa (amine)7.7 at 25°C[8]

Q3: What solvents can be used to dissolve this compound?

A3: this compound has varying solubility in different solvents. It is generally more soluble in water and polar organic solvents. Specific solubility data is provided in the table below.

SolventSolubilityNotes
Water250 mg/mL (requires sonication)[9]Solubility is pH-dependent.
DMSO≥ 230 mg/mL[9]A stock solution of ~5 mg/mL is also reported.[10]
PBS (pH 7.2)~10 mg/mL[10]
EthanolSparingly soluble[11]Gentle warming and sonication may be needed.[12]

Q4: How stable is this compound in aqueous solutions?

A4: The stability of oseltamivir in aqueous solutions is pH-dependent. The maximum stability is observed at a pH of around 4.0.[13] In alkaline conditions, it is more prone to degradation.[3][14] For storage, it is recommended to keep aqueous solutions refrigerated.[15][16] It is not recommended to store aqueous solutions for more than one day.[10]

Troubleshooting Guides

Issue 1: this compound is not dissolving or is precipitating out of solution.

Possible Causes:

  • Incorrect Solvent: The chosen solvent may not be appropriate for the desired concentration.

  • pH of the Solution: The pH of the aqueous solution can significantly impact the solubility of the amphoteric this compound.

  • Temperature: Lower temperatures can decrease solubility.

  • Saturation: The concentration may be above the saturation point of the solvent.

Troubleshooting Steps:

  • Verify Solvent Choice: Refer to the solubility table above to ensure you are using an appropriate solvent. For high concentrations, water (with sonication) or DMSO are good starting points.[9]

  • Adjust pH (for aqueous solutions):

    • For acidic drugs, solubility increases as the pH moves away from the pKa. Try adjusting the pH to be at least 2 units above or below the pKa values to increase the proportion of the ionized, more soluble form.

    • The addition of a buffering agent to maintain a pH of around 4.0 can enhance stability.[13]

  • Apply Gentle Heating and/or Sonication: For some solvents, gentle warming or sonication can help dissolve the compound.[9][12] Be cautious with heating as it can accelerate degradation.

  • Prepare a Stock Solution in an Organic Solvent: Dissolve the this compound in a high-solubility solvent like DMSO first, and then dilute it into your aqueous buffer.[10] Ensure the final concentration of the organic solvent is low enough not to interfere with your experiment.[10]

G cluster_0 Troubleshooting this compound Solubility start Problem: this compound not dissolving check_solvent Is the solvent appropriate for the desired concentration? start->check_solvent check_pH Is the solution aqueous? Adjust pH. check_solvent->check_pH Yes change_solvent Change to a more suitable solvent (e.g., Water, DMSO). check_solvent->change_solvent No use_energy Have you tried sonication or gentle warming? check_pH->use_energy Yes check_pH->use_energy No stock_solution Consider preparing a stock in DMSO and diluting. use_energy->stock_solution No success Problem Resolved use_energy->success Yes stock_solution->success change_solvent->check_pH

Fig. 1: Troubleshooting workflow for this compound solubility issues.
Issue 2: Degradation of this compound in a liquid formulation.

Possible Causes:

  • pH-mediated Hydrolysis: Oseltamivir is susceptible to hydrolysis, especially in acidic and alkaline conditions.[3][13]

  • Presence of Incompatible Excipients: Certain excipients, like reducing sugars, can react with the amino group of oseltamivir.[13]

  • Storage Conditions: Elevated temperatures and exposure to light can accelerate degradation.

Troubleshooting Steps:

  • Control the pH: Maintain the pH of the formulation around 4.0, where oseltamivir shows maximum stability.[13] Use a suitable buffering agent like monosodium citrate.[17][18]

  • Select Compatible Excipients: Avoid using reducing sugars.[13] Consider using excipients like sorbitol, xanthan gum, and sodium benzoate which have been used in commercial formulations.[18]

  • Optimize Storage Conditions: Store liquid formulations at refrigerated temperatures (2-8 °C) to minimize degradation.[14][15] Protect from light by using amber containers.

  • Consider Salt Forms: For new formulations, exploring different salt forms of this compound could improve stability and solubility.[4][19][20]

Experimental Protocols

Protocol 1: Preparation of a Saturated Solution for Solubility Determination
  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension to separate the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

This is a general method and may require optimization for specific formulations.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of methanol and water (e.g., 75:25 v/v) or a buffered mobile phase such as 0.05 M bicarbonate buffer (pH 10) and acetonitrile (70:30 v/v).[21]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 223 nm.

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase to generate a calibration curve.

  • Sample Preparation: Dilute the experimental samples with the mobile phase to a concentration that falls within the linear range of the calibration curve.

G cluster_1 Experimental Workflow for Formulation Stability Testing prep_formulation Prepare liquid formulation with this compound and selected excipients. initial_analysis Time zero (T0) analysis: Quantify this compound concentration (HPLC) and check for impurities. prep_formulation->initial_analysis storage Store formulation under different conditions (e.g., 2-8°C and 25°C/60% RH). initial_analysis->storage periodic_analysis Analyze samples at predetermined time points (e.g., 1, 2, 4 weeks). storage->periodic_analysis data_analysis Compare results to T0 to determine degradation rate and stability. periodic_analysis->data_analysis conclusion Draw conclusions on formulation stability. data_analysis->conclusion

Fig. 2: Workflow for assessing the stability of an this compound formulation.

References

Overcoming matrix effects in oseltamivir acid bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of oseltamivir acid (the active metabolite of oseltamivir).

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound in biological matrices.

Q1: I am observing significant ion suppression in my LC-MS/MS analysis of this compound in human plasma. What are the common causes and how can I mitigate this?

A1: Ion suppression is a frequent challenge in LC-MS/MS bioanalysis, often caused by co-eluting endogenous matrix components that interfere with the ionization of the analyte of interest.[1] For this compound analysis in plasma, phospholipids are a common source of matrix effects.[2]

Common Causes:

  • Inadequate Sample Cleanup: Residual matrix components, such as proteins and phospholipids, can co-elute with this compound and suppress its ionization.[1]

  • Co-eluting Endogenous Components: Compounds naturally present in the biological matrix can have similar chromatographic behavior to this compound.

  • Mobile Phase Composition: The choice of mobile phase additives and pH can influence ionization efficiency.[1]

  • Ion Source Contamination: Buildup of non-volatile matrix components in the ion source can lead to a general decrease in signal intensity.[1]

Mitigation Strategies:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1][2][3]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex biological samples and removing phospholipids.[2][4]

    • Liquid-Liquid Extraction (LLE): LLE can also provide a clean extract and is a good alternative to SPE.[2][5][6]

    • Protein Precipitation (PPT): While a simpler method, PPT is generally less effective at removing phospholipids and may require further optimization.[2][3]

  • Chromatographic Separation:

    • Optimize Gradient Elution: Adjusting the mobile phase gradient can help separate this compound from co-eluting interferences.[7]

    • Use of a Guard Column: A guard column can help trap strongly retained matrix components and prolong the life of the analytical column.[8]

  • Use of an Appropriate Internal Standard (IS):

    • Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate compensation.[2][4] Deuterated analogs of oseltamivir and its carboxylate metabolite are commonly used.[4]

    • Structural Analog: If a SIL-IS is not available, a structural analog that elutes close to the analyte can be used. Venlafaxine has been successfully used as an internal standard in oseltamivir bioanalysis.[5][6]

Q2: My recovery of this compound is inconsistent across different plasma lots. What could be the reason and how do I address it?

A2: Inconsistent recovery can be a manifestation of relative matrix effects, where the extent of ion suppression or enhancement varies between different sources of the same biological matrix.

Possible Causes:

  • Variability in Matrix Composition: Different plasma lots can have varying levels of lipids, proteins, and other endogenous components.

  • Presence of Hemolysis or Lipemia: Hemolyzed or lipemic plasma samples can introduce additional interfering substances that affect recovery and analyte stability.[9][10][11][12][13]

Troubleshooting Steps:

  • Evaluate Matrix Effect Across Multiple Lots: During method validation, it is crucial to assess the matrix effect using at least six different lots of the biological matrix.[4]

  • Assess Impact of Hemolysis and Lipemia: Spike known concentrations of this compound into hemolyzed and lipemic plasma to determine the impact on quantification.[10][11] If a significant effect is observed, consider additional cleanup steps for such samples.

  • Improve Sample Cleanup: A more robust sample preparation method, such as SPE, can help minimize the variability between different plasma lots.[4]

  • Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is highly recommended to compensate for variations in recovery due to matrix effects.[2]

Q3: I am observing peak tailing for this compound. What are the potential causes and solutions?

A3: Peak tailing can be caused by a variety of factors related to the chromatography and the interaction of the analyte with the analytical column.

Potential Causes:

  • Secondary Interactions with the Column: The amine groups in this compound can interact with residual silanol groups on the silica-based column, leading to peak tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.

  • Column Contamination: Buildup of matrix components on the column can lead to poor peak shape.

Solutions:

  • Adjust Mobile Phase pH: Using a mobile phase with a pH that ensures consistent ionization of this compound can improve peak shape. The use of mobile phase additives like formic acid or ammonium formate can also be beneficial.[4][14]

  • Use a Different Column: Consider using a column with end-capping to reduce silanol interactions or a column with a different stationary phase chemistry.

  • Implement a Column Washing Step: A robust column washing procedure after each batch can help prevent the accumulation of contaminants.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Human Plasma

This protocol is based on a validated LC-MS/MS method for the simultaneous quantification of oseltamivir and oseltamivir carboxylate (this compound) in human plasma.[4]

Materials:

  • Human plasma with K3EDTA as anticoagulant

  • Oasis HLB SPE cartridges

  • Methanol

  • Acetonitrile

  • 10 mM Ammonium formate

  • Internal standards: Deuterated oseltamivir (IS-1) and oseltamivir carboxylate (IS-2)

Procedure:

  • Sample Pre-treatment: To 200 µL of human plasma, add 50 µL of the internal standard working solution (containing IS-1 and IS-2).

  • SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol in water.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the mobile phase (10 mM ammonium formate and acetonitrile, 30:70, v/v).

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Human Plasma

This protocol is adapted from a validated HPLC-MS/MS method for the determination of oseltamivir in human plasma.[5][6]

Materials:

  • Human plasma

  • Ethyl acetate

  • Internal standard: Venlafaxine

  • Acetonitrile

  • Benzoic acid (to prevent oxidative degradation)[5][6]

Procedure:

  • Sample Preparation: To 200 µL of plasma, add 50 µL of the internal standard solution (venlafaxine).

  • Extraction: Add 1 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.

  • Separation and Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

  • Analysis: Inject a portion of the reconstituted sample into the HPLC-MS/MS system.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for this compound Bioanalysis

ParameterSolid-Phase Extraction (SPE)[4]Liquid-Liquid Extraction (LLE)[5]
Analyte Oseltamivir & Oseltamivir CarboxylateOseltamivir
Internal Standard Deuterated AnalogsVenlafaxine
Mean Extraction Recovery Oseltamivir: 94.4%Oseltamivir Carboxylate: 92.4%≥89%
Matrix Factor (IS Normalized) 0.99 to 1.02 (Oseltamivir)0.98 to 0.99 (Oseltamivir Carboxylate)Absence of significant matrix effects reported
Linearity Range (ng/mL) 0.5–200 (Oseltamivir)2.0–800 (Oseltamivir Carboxylate)0.3–200
Lower Limit of Quantification (LLOQ) (ng/mL) 0.5 (Oseltamivir)2.0 (Oseltamivir Carboxylate)0.30

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of matrix effects in this compound bioanalysis?

A1: The most common cause of matrix effects, particularly ion suppression, in the LC-MS/MS analysis of this compound in biological fluids is the presence of co-eluting endogenous components, especially phospholipids from the plasma matrix.[2]

Q2: Why is a stable isotope-labeled (SIL) internal standard recommended?

A2: A SIL internal standard is recommended because it has nearly identical chemical and physical properties to the analyte.[2] This means it will co-elute with this compound and be affected by matrix effects in the same way, allowing for accurate correction of any signal suppression or enhancement.[2]

Q3: Can I use protein precipitation for sample cleanup?

A3: While protein precipitation is a simple and fast method, it is often less effective at removing interfering substances like phospholipids compared to SPE or LLE.[2][3] This can lead to more significant matrix effects. If PPT is used, further optimization of the chromatographic method is often necessary to separate this compound from the remaining matrix components.

Q4: How can I assess the extent of matrix effects in my assay?

A4: The matrix effect can be quantitatively assessed using the post-extraction spike method.[4][15] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a neat solution at the same concentration. The internal standard normalized matrix factor should be close to 1, indicating minimal matrix interference.[4]

Q5: What should I do if I encounter hemolyzed samples?

A5: Hemolyzed samples can significantly impact the bioanalysis by introducing interfering substances and affecting analyte stability.[9][11][13] It is important to assess the effect of hemolysis during method development by analyzing spiked hemolyzed plasma. If a significant impact is observed, a more rigorous sample cleanup method may be required for these samples, or they may need to be flagged and potentially excluded from the analysis if the method cannot be adapted.[10][12]

Visualizations

Caption: General experimental workflow for this compound bioanalysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Observed Issue (e.g., Ion Suppression) cause1 Inadequate Sample Cleanup issue->cause1 cause2 Co-eluting Interferences issue->cause2 cause3 Suboptimal Chromatography issue->cause3 solution1 Optimize Sample Prep (SPE, LLE) cause1->solution1 solution3 Use SIL Internal Standard cause1->solution3 solution2 Improve Chromatographic Separation cause2->solution2 cause2->solution3 cause3->solution2

Caption: Troubleshooting logic for addressing matrix effects.

References

Oseltamivir Acid Impurity Profiling and Characterization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the impurity profiling and characterization of oseltamivir acid.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound?

A1: Impurities in oseltamivir can originate from various sources, including the synthesis process, degradation, and interaction with excipients. They can be broadly categorized as:

  • Process-Related Impurities: These are byproducts or unreacted starting materials from the synthesis of oseltamivir. Examples include Oseltamivir EP Impurity B and Oseltamivir Related Compound A.

  • Degradation Products: These form when oseltamivir is exposed to stress conditions such as acid, base, oxidation, heat, or light. Hydrolytic degradation under acidic and alkaline conditions is a significant pathway.

  • Excipient Interaction Products: Oseltamivir's amino group can react with certain excipients, like citrate, to form new impurities.

  • Enantiomeric Impurities: The synthesis of oseltamivir can result in the formation of its enantiomer, (3S, 4S, 5R), which needs to be controlled.

Q2: My HPLC chromatogram shows poor resolution between oseltamivir and its impurities. What can I do?

A2: Poor resolution can be caused by several factors. Here are some troubleshooting steps:

  • Optimize the Mobile Phase: Adjust the ratio of the organic solvent (e.g., methanol, acetonitrile) to the aqueous buffer. A slight change in pH of the buffer can also significantly impact resolution.

  • Change the Column: If mobile phase optimization is insufficient, consider a different stationary phase. C18 columns are commonly used, but a different brand or a column with a different particle size might provide better separation.

  • Adjust the Flow Rate: Decreasing the flow rate can sometimes improve resolution, although it will increase the run time.

  • Check System Suitability Parameters: Ensure that your system is performing optimally by checking parameters like theoretical plates, tailing factor, and resolution between known peaks.

Q3: I am observing unexpected peaks in my chromatogram. How can I identify them?

A3: The identification of unknown peaks is a multi-step process:

  • Forced Degradation Studies: Subjecting oseltamivir to stress conditions (acid, base, oxidation, heat, light) can help determine if the unknown peak is a degradation product.

  • Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for obtaining the mass-to-charge ratio (m/z) of the unknown impurity, which provides information about its molecular weight.

  • Nuclear Magnetic Resonance (NMR): For unambiguous structural elucidation, isolating the impurity and analyzing it by NMR (e.g., 1H NMR, COSY) is often necessary. LC-NMR can also be used for online structural analysis.

Q4: How can I prevent column clogging when analyzing oseltamivir phosphate samples?

A4: Column clogging with oseltamivir phosphate is often due to the low solubility of the phosphate salt in the mobile phase. A solvent extraction method can be employed to remove the phosphate salt before injection. This involves dissolving the sample in an aqueous solution and extracting the oseltamivir into an organic solvent, leaving the phosphate salt in the aqueous layer.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Peak Tailing - Column degradation- Inappropriate mobile phase pH- Sample overload- Replace the column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration.
Ghost Peaks - Contamination in the mobile phase or injector- Carryover from previous injections- Use fresh, high-purity solvents for the mobile phase.- Implement a robust needle wash protocol.- Inject a blank run to confirm carryover.
Baseline Drift - Column temperature fluctuations- Mobile phase not properly degassed- Detector lamp aging- Use a column oven to maintain a stable temperature.- Degas the mobile phase before use.- Replace the detector lamp if nearing the end of its lifespan.
Low Recovery of Impurities - Inadequate extraction from the sample matrix- Instability of impurities in the analytical solution- Optimize the sample preparation procedure.- Analyze the sample immediately after preparation or store it under conditions that ensure stability (e.g., low temperature).

Quantitative Data Summary

The following tables summarize quantitative data from forced degradation studies of oseltamivir phosphate.

Table 1: Summary of Oseltamivir Phosphate Degradation under Various Stress Conditions

Stress ConditionReagentTimeTemperature% DegradationMajor Degradation Products (RRT)
Acidic Hydrolysis1.0 N HCl30 min80 °C74%12.22% (0.34), 7.71% (0.91)
Milder Acidic Hydrolysis0.1 N HCl30 min80 °C~9.86%-
Alkaline Hydrolysis0.1 N NaOH10 min80 °C85.2%RRTs: 0.27, 0.36, 0.55, 0.81, 0.91, 1.18
Oxidative Degradation3% v/v H2O22 hrs80 °C96.96%1.5% (0.91)
Photolytic DegradationStandard Conditions--~1.1%-

Table 2: System Suitability Parameters for a Stability-Indicating HPLC Method

ParameterImpurity-IImpurity-IIOseltamivir Phosphate (OP)Acceptance Criteria
Theoretical Plates 586076378587>2000
Tailing Factor 1.0971.1291.198NMT 2.0
Resolution 7.1 (with respect to Impurity-II)8.0 (with respect to OP)-NLT 1.5

Experimental Protocols

1. Stability-Indicating HPLC Method for Oseltamivir Phosphate and its Impurities

  • Instrumentation: Agilent 1100 HPLC System with a quaternary pump, diode-array detector, autosampler, and vacuum degasser. Data processed with ChemStation® software.

  • Column: Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Buffer (pH 2.5, prepared with 1% orthophosphoric acid) : Methanol (55:45, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.

  • Sample Diluent: A mixture of buffer and organic phase (1:1, v/v).

  • Standard Preparation:

    • Oseltamivir Phosphate (OP) stock: 28 µg/mL in diluent.

    • Impurity-I and Impurity-II stock: 56 µg/mL in diluent.

  • Sample Preparation: Dissolve powder equivalent to 140 mg of OP in a 100 mL volumetric flask to get a concentration of 1.4 mg/mL. Filter the solution through a 0.45 µ Nylon-66 membrane filter.

2. Chiral HPLC Method for Quantification of Oseltamivir Enantiomeric Impurity

  • Column: Chiralpak IC-3.

  • Mobile Phase: n-hexane : methanol : isopropyl alcohol : diethyl amine (85:10:5:0.2, v/v/v/v).

  • Flow Rate: 0.6 mL/min.

  • Detection Wavelength: 225 nm.

  • Sample Preparation (to remove phosphate salt):

    • Dissolve the oseltamivir phosphate sample in an aqueous solution.

    • Extract the oseltamivir into an organic solvent (e.g., dichloromethane).

    • The organic layer containing oseltamivir is then analyzed by HPLC.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_results Data Interpretation Sample This compound Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, etc.) Sample->Forced_Degradation Stress Conditions HPLC HPLC Analysis (Impurity Detection & Quantification) Forced_Degradation->HPLC LCMS LC-MS Analysis (Molecular Weight Determination) HPLC->LCMS Peak Isolation Profile Impurity Profile HPLC->Profile NMR NMR Spectroscopy (Structural Elucidation) LCMS->NMR Further Characterization Characterization Impurity Characterization LCMS->Characterization NMR->Characterization Pathway Degradation Pathway Characterization->Pathway

Caption: Workflow for Oseltamivir Impurity Identification and Characterization.

troubleshooting_logic Start Poor Peak Resolution in HPLC Mobile_Phase Optimize Mobile Phase (Solvent Ratio, pH) Start->Mobile_Phase Column Change HPLC Column (Different Stationary Phase) Mobile_Phase->Column No Resolved Resolution Improved Mobile_Phase->Resolved Yes Flow_Rate Adjust Flow Rate Column->Flow_Rate No Column->Resolved Yes System_Check Check System Suitability Flow_Rate->System_Check No Flow_Rate->Resolved Yes System_Check->Resolved System OK Not_Resolved Issue Persists System_Check->Not_Resolved System Issue

Caption: Troubleshooting Logic for Poor HPLC Peak Resolution.

Technical Support Center: Optimizing HPLC Parameters for Oseltamivir Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of oseltamivir acid.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for HPLC method development for this compound?

A good starting point for this compound analysis is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and a buffered aqueous solution. Detection is typically carried out using a UV detector at a wavelength in the range of 215-227 nm. The flow rate is generally maintained around 1.0 to 1.2 mL/min.

Q2: How does the pH of the mobile phase affect the analysis of this compound?

The pH of the mobile phase is a critical parameter in the analysis of this compound due to its chemical properties. Oseltamivir, the prodrug, has a pKa of approximately 7.7, while its active metabolite, this compound, has a predicted pKa of around 4.13.[1][2][3] To ensure good peak shape and retention, it is advisable to maintain the mobile phase pH at least 2 units away from the analyte's pKa. For this compound, a mobile phase with a pH below 2 or between 6 and 8 would be optimal to ensure it is in a single ionic state, which generally results in sharper, more symmetrical peaks.

Q3: What are the common organic solvents and buffers used in the mobile phase?

Acetonitrile and methanol are the most commonly used organic solvents for this compound analysis.[4][5][6][7] The choice between them can influence selectivity and resolution. Buffers such as phosphate, bicarbonate, or acetate are frequently employed to control the pH of the mobile phase and improve peak shape.[5] The buffer concentration typically ranges from 10 to 50 mM.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Peak Shape Problems

Q4: I am observing peak tailing for my this compound peak. What are the possible causes and solutions?

Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common issue.

Possible Causes:

  • Secondary Interactions: The primary cause of peak tailing for basic compounds like oseltamivir on silica-based columns is often the interaction between the analyte and residual silanol groups on the stationary phase.[8]

  • Column Overload: Injecting too much sample can lead to peak distortion.[8][9]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to tailing.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak tailing.[10][11]

Solutions:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3) with an acid like phosphoric acid or formic acid can suppress the ionization of silanol groups and minimize secondary interactions.[12]

  • Use an End-Capped Column: Employing a modern, high-purity, end-capped C18 column can reduce the number of accessible silanol groups.

  • Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.

  • Reduce Sample Concentration: Dilute the sample to check if the peak shape improves.

  • Flush or Replace the Column: If the column is contaminated, flushing with a strong solvent may help. If the stationary phase is degraded, the column may need to be replaced.[10]

Q5: My this compound peak is showing fronting. What should I do?

Peak fronting, an asymmetry with a leading edge, is less common than tailing but can still occur.

Possible Causes:

  • Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent that is stronger (more eluting power) than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.

  • Column Overload: Similar to tailing, injecting a highly concentrated sample can also lead to fronting.

  • Poorly Packed Column: A void or channel at the inlet of the column can cause this issue.

Solutions:

  • Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the mobile phase or a weaker solvent.

  • Reduce Injection Volume or Concentration: Decrease the amount of sample injected onto the column.

  • Column Maintenance: Check for voids at the column inlet. If a void is present, the column may need to be repacked or replaced.

Q6: I am seeing split peaks for this compound. How can I resolve this?

Split peaks can be frustrating and indicate a problem with the chromatographic system or the method itself.

Possible Causes:

  • Partially Blocked Column Frit: Contamination or particulates can block the inlet frit of the column, causing the sample flow to be unevenly distributed.[13]

  • Column Void or Channeling: A void at the head of the column can cause the sample to travel through different paths, resulting in split peaks.[13]

  • Sample Solvent/Mobile Phase Mismatch: A significant difference in the composition or strength of the sample solvent and the mobile phase can lead to peak splitting.

  • Co-elution with an Impurity: The split peak might actually be two closely eluting compounds.

Solutions:

  • Filter Samples: Always filter samples before injection to remove particulates.

  • Column Maintenance: Reverse-flush the column (if the manufacturer allows) to try and dislodge any blockage from the frit. If a void is suspected, the column may need replacement.[13]

  • Optimize Sample Solvent: Ensure the sample is dissolved in a solvent compatible with the mobile phase.

  • Method Optimization: To rule out co-elution, try altering the mobile phase composition or gradient slope to see if the two peaks can be resolved.

Retention Time Issues

Q7: The retention time for this compound is drifting. What could be the cause?

Retention time drift can be a sign of several issues with the HPLC system or method.

Possible Causes:

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when using ion-pairing reagents or buffered mobile phases.

  • Mobile Phase Composition Change: Inaccurate mixing of the mobile phase, or evaporation of a volatile component, can lead to a gradual change in its composition.

  • Temperature Fluctuations: Changes in the column temperature can affect retention times.

  • Column Contamination: Buildup of contaminants on the column can alter its chemistry and affect retention.

Solutions:

  • Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.

  • Prepare Fresh Mobile Phase: Prepare the mobile phase accurately and keep the solvent bottles capped to prevent evaporation.

  • Use a Column Oven: A column oven will maintain a stable temperature throughout the analysis.

  • Implement Column Washing: Regularly flush the column with a strong solvent to remove contaminants.

Data Presentation

Table 1: Comparison of Reported HPLC Parameters for Oseltamivir Analysis

ParameterMethod 1Method 2Method 3Method 4
Column Kromasil C18 (250 x 4.6 mm, 5 µm)[4]Purospher STAR® RP-18eC18[5]Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)[6]
Mobile Phase Acetonitrile and Triethylamine (gradient)[4]Methanol: 0.02 M Phosphate Buffer pH 5.0 (50:50, v/v)Acetonitrile: 0.05 M Bicarbonate Buffer pH 10 (30:70, v/v)[5]Methanol: Water (75:25, v/v)[6]
Flow Rate 1.0 mL/min[4]Not Specified1.0 mL/min[5]1.0 mL/min[6]
Detection Wavelength 215 nm[4]Not Specified220 nm and 254 nm[5]223 nm[6]
Injection Volume Not Specified20 µL2 µL[5]Not Specified
Column Temperature Ambient[4]25 °C30 °C[5]Not Specified

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method[4]

  • Chromatographic System: HPLC system equipped with a UV detector.

  • Column: Kromasil C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and aqueous triethylamine solution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm.

  • Sample Preparation: Dissolve the oseltamivir sample in a suitable diluent to achieve a concentration within the linear range of the method.

Protocol 2: Isocratic RP-HPLC Method

  • Chromatographic System: HPLC system with a UV detector.

  • Column: Purospher STAR® RP-18e.

  • Mobile Phase: A 50:50 (v/v) mixture of methanol and 0.02 M phosphate buffer, with the pH adjusted to 5.0.

  • Injection Volume: 20 µL.

  • Column Temperature: 25 °C.

  • Sample Preparation: Prepare standard and sample solutions of oseltamivir in the mobile phase.

Visualizations

Troubleshooting_Workflow start Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Drift? peak_shape->retention_time No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes split Split Peak peak_shape->split Yes resolution Poor Resolution? retention_time->resolution No equilibration Check Column Equilibration retention_time->equilibration Yes mobile_phase_prep Verify Mobile Phase Prep retention_time->mobile_phase_prep Yes temperature Use Column Oven retention_time->temperature Yes optimize_mobile_phase Optimize Mobile Phase resolution->optimize_mobile_phase Yes change_column Try Different Column resolution->change_column Yes solution_ph Adjust Mobile Phase pH tailing->solution_ph solution_column Check/Replace Column tailing->solution_column solution_solvent Change Sample Solvent fronting->solution_solvent split->solution_column end Problem Resolved equilibration->end mobile_phase_prep->end temperature->end optimize_mobile_phase->end change_column->end

Caption: A logical workflow for troubleshooting common HPLC issues.

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation (Dissolution & Filtration) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation (Accurate Mixing & Degassing) equilibration Column Equilibration mobile_phase_prep->equilibration equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Reporting quantification->report

Caption: A general experimental workflow for HPLC analysis.

References

Oseltamivir acid stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of oseltamivir acid, the active form of oseltamivir phosphate, during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound during long-term storage?

A1: The primary factors influencing this compound stability are moisture, temperature, and pH. Oseltamivir is most stable in its solid, crystalline state.[1] In aqueous solutions, it is susceptible to hydrolysis, with the degradation rate increasing in alkaline and acidic conditions and at higher temperatures.[1][2][3] For reconstituted oral suspensions, the use of purified water and pH control are crucial for stability.[2]

Q2: What are the main degradation pathways for this compound?

A2: The main degradation pathway for this compound is hydrolysis. Under acidic and alkaline stress conditions, the ester linkage of the oseltamivir prodrug can be cleaved, and N,N-acyl migration can occur, leading to the formation of various degradation products.[4][5] Key degradants include positional isomers and de-alkylated or de-acylated derivatives.[4][5]

Q3: What are the recommended storage conditions for solid oseltamivir phosphate (the prodrug of this compound)?

A3: Based on stability studies for oseltamivir phosphate capsules, long-term storage is recommended at temperatures up to 30°C.[6] Stability studies for regulatory submissions are typically conducted under ICH conditions, which include long-term testing at 25°C/60% RH or 30°C/65% RH and accelerated testing at 40°C/75% RH.[6][7]

Q4: How long is oseltamivir stable in a reconstituted oral suspension?

A4: The stability of reconstituted oseltamivir oral suspension depends on the formulation and storage temperature. Formulations with appropriate buffering agents and preservatives can be stable for extended periods when refrigerated. For example, some extemporaneously prepared suspensions have been shown to be stable for up to 35 days at 5°C.[1][8] At room temperature (25°C), stability is significantly reduced, in some cases to only 5 days.[1][8] It is crucial to follow the specific storage instructions for a given formulation.

Q5: Can I use tap water to reconstitute oseltamivir oral suspension?

A5: It is not recommended. The use of potable (tap) water instead of purified water can lead to a decrease in the stability of the oseltamivir solution. This is often due to an increase in pH and the presence of minerals that can cause precipitation.[2]

Data on Oseltamivir Stability

Stability of Oseltamivir Oral Suspensions

The following table summarizes the stability of extemporaneously prepared oseltamivir oral suspensions under different storage conditions.

Formulation VehicleStorage TemperatureRelative HumidityDurationPercent Remaining OseltamivirReference
Cherry Syrup5°CN/A35 days>90%[1][8]
Cherry Syrup25°C60% ± 5%5 days>90%[1][8]
Cherry Syrup30°C65% ± 5%5 daysUnstable[1][8]
Ora-Sweet SF5°CN/A35 days>90%[1][8]
Ora-Sweet SF25°C60% ± 5%35 days>90%[1][8]
Ora-Sweet SF30°C65% ± 5%13 days>90%[1][8]
SyrSpend SF2°C - 8°CN/A30 days>90%[9]
Long-Term Stability of Solid Oseltamivir Phosphate (API)

While specific quantitative data from long-term stability studies of the active pharmaceutical ingredient (API) are often proprietary, such studies are conducted according to ICH guidelines. The table below is a template representing the typical data points collected in such a study.

Storage ConditionTime Point (Months)AppearanceAssay (% of Initial)Degradation Product X (%)Water Content (%)
25°C / 60% RH0White powder100.0<0.10.2
3Conforms99.80.10.2
6Conforms99.70.10.3
9Conforms99.50.20.3
12Conforms99.40.20.3
18Conforms99.20.30.4
24Conforms99.00.30.4
40°C / 75% RH0White powder100.0<0.10.2
3Conforms99.20.30.5
6Conforms98.50.50.6

Experimental Protocols

Protocol for Long-Term Stability Testing of Oseltamivir Phosphate API

This protocol is a representative example based on ICH Q1A(R2) guidelines.[7][10]

1. Objective: To evaluate the stability of oseltamivir phosphate active pharmaceutical ingredient (API) under long-term and accelerated storage conditions to establish a re-test period.

2. Materials:

  • Oseltamivir phosphate API (at least three primary batches)

  • Container closure system simulating the proposed packaging for storage and distribution

3. Equipment:

  • Stability chambers with controlled temperature and humidity

  • Validated stability-indicating HPLC method for assay and impurities

  • Karl Fischer titrator for water content

  • Other necessary analytical equipment

4. Storage Conditions and Testing Frequency:

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Testing Frequency: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

    • Testing Frequency: 0, 3, and 6 months.

5. Analytical Tests:

  • Appearance: Visual inspection.

  • Assay: HPLC method to determine the potency of oseltamivir phosphate.

  • Degradation Products: HPLC method to detect and quantify known and unknown impurities.

  • Water Content: Karl Fischer titration.

6. Acceptance Criteria:

  • Appearance: No significant change.

  • Assay: To remain within a specified range (e.g., 98.0% - 102.0%).

  • Degradation Products: Individual and total degradation products should not exceed specified limits (e.g., individual unknown impurity ≤ 0.10%, total impurities ≤ 0.5%).

7. Data Analysis:

  • Results should be tabulated and trend analysis performed.

  • The re-test period is determined based on the time at which the API no longer meets its acceptance criteria.

Troubleshooting Guides

HPLC Analysis Issues in Stability Studies

Issue: Variability in Retention Times

  • Possible Cause:

    • Inconsistent mobile phase composition.

    • Fluctuations in column temperature.

    • Column degradation.

  • Troubleshooting Steps:

    • Prepare fresh mobile phase and ensure proper mixing and degassing.

    • Use a column oven to maintain a constant temperature.

    • Check the column performance with a standard; if it has deteriorated, replace the column.

Issue: Ghost Peaks in Chromatogram

  • Possible Cause:

    • Contamination in the mobile phase or injector.

    • Carryover from a previous injection.

  • Troubleshooting Steps:

    • Flush the HPLC system and injector with a strong solvent.

    • Use high-purity solvents for the mobile phase.

    • Run a blank injection to confirm the absence of ghost peaks.

Issue: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause:

    • Column overload.

    • Incompatibility between the sample solvent and the mobile phase.

    • Column contamination or degradation.

  • Troubleshooting Steps:

    • Dilute the sample and reinject.

    • Whenever possible, dissolve the sample in the mobile phase.

    • Wash the column with a strong solvent or replace it if necessary.

Visualizations

Oseltamivir Degradation Pathway

G Oseltamivir Oseltamivir Phosphate (Prodrug) Oseltamivir_Acid This compound (Active Metabolite) Oseltamivir->Oseltamivir_Acid Hepatic Esterases Degradant_II Degradant Os III (Positional Isomer of Oseltamivir) Oseltamivir->Degradant_II Acid/Base Hydrolysis (N,N-acyl migration) Degradant_IV Degradant Os V (ethyl 4,5-diamino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylate) Oseltamivir->Degradant_IV Further Degradation Degradant_I Degradant Os II (4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylic acid) Oseltamivir_Acid->Degradant_I Acid/Base Hydrolysis Degradant_III Degradant Os IV (4,5-diamino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylic acid) Degradant_I->Degradant_III Further Degradation

Caption: Major degradation pathways of oseltamivir phosphate under hydrolytic stress.

Experimental Workflow for Stability Testing

G cluster_0 Sample Preparation cluster_1 Storage cluster_2 Analysis Batch1 Batch 1 LongTerm Long-Term (25°C/60%RH or 30°C/65%RH) Batch1->LongTerm Accelerated Accelerated (40°C/75%RH) Batch1->Accelerated Batch2 Batch 2 Batch2->LongTerm Batch2->Accelerated Batch3 Batch 3 Batch3->LongTerm Batch3->Accelerated HPLC HPLC Analysis (Assay, Impurities) LongTerm->HPLC 0, 3, 6, 9, 12... months KF Karl Fischer (Water Content) LongTerm->KF Visual Visual Inspection LongTerm->Visual Accelerated->HPLC 0, 3, 6 months Accelerated->KF Accelerated->Visual Data_Analysis Data Analysis and Shelf-Life Determination HPLC->Data_Analysis KF->Data_Analysis Visual->Data_Analysis

Caption: Workflow for a typical long-term stability study of an active pharmaceutical ingredient.

References

Minimizing epimerization during oseltamivir acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of oseltamivir acid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of minimizing epimerization during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a critical issue in oseltamivir synthesis?

A1: Epimerization is the change in the configuration of only one of several stereocenters in a molecule. Oseltamivir has three stereocenters, meaning there are eight possible stereoisomers.[1][2] The desired isomer is the only one with high therapeutic activity. Uncontrolled epimerization can lead to the formation of diastereomers that are difficult to separate, reducing the yield of the active pharmaceutical ingredient and potentially introducing impurities with different pharmacological profiles.

Q2: Which stereocenter is most susceptible to epimerization during oseltamivir synthesis?

A2: The stereocenter at the C5 position, which bears the nitro group in many synthetic intermediates, is particularly prone to epimerization. This is often observed during steps involving base-catalyzed reactions, such as the Michael addition.[3]

Q3: Can epimerization be used to an advantage in oseltamivir synthesis?

A3: Yes, some of the most efficient synthetic routes, such as the Hayashi synthesis, intentionally use a controlled epimerization step. In this approach, a mixture of C5 epimers is formed, which is then treated with a base to convert the undesired epimer into the thermodynamically more stable, desired 5S isomer.[3][4][5]

Troubleshooting Guide: Minimizing Epimerization

This guide provides solutions to common problems related to epimerization encountered during the synthesis of this compound.

Problem 1: Poor diastereoselectivity in the organocatalyzed Michael addition, leading to a mixture of C5 epimers.

  • Symptoms:

    • NMR or HPLC analysis of the crude product shows a significant proportion of the undesired C5 epimer.

    • Difficulty in purifying the desired diastereomer.

  • Possible Causes and Solutions:

    • Suboptimal Catalyst System: The choice of organocatalyst and any co-catalysts is crucial for achieving high diastereoselectivity. The Hayashi-Jørgensen catalyst (a diphenylprolinol silyl ether) is often used in combination with a thiourea co-catalyst to control the stereochemical outcome of the Michael addition.[6]

      • Recommendation: Ensure the catalyst is of high purity and the correct stereoisomer is being used. The catalyst's configuration directly influences the product's stereochemistry.[6]

    • Incorrect Reaction Conditions: Temperature, solvent, and the presence of additives can significantly impact the diastereomeric ratio.

      • Recommendation:

        • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C or below) to favor the kinetic product, if that is the desired isomer.

        • Solvent Choice: The polarity and proticity of the solvent can influence the transition state of the reaction. Non-polar solvents are often preferred.

        • Acidic Additives: The use of a mild acid additive, such as formic acid, can suppress side reactions and improve selectivity.[7]

Problem 2: Incomplete epimerization to the desired 5S isomer.

  • Symptoms:

    • After the epimerization step, a mixture of C5 epimers still persists.

  • Possible Causes and Solutions:

    • Insufficient Base or Reaction Time: The epimerization is a base-catalyzed equilibrium process. Insufficient base or time will result in an incomplete reaction.

      • Recommendation:

        • Choice of Base: A mild base like potassium carbonate is often effective.

        • Reaction Time: Allow the reaction to proceed for a sufficient duration to reach thermodynamic equilibrium, which favors the more stable 5S isomer.[3][5]

    • Suboptimal Thiol Reagent: In some protocols, a thiol, such as p-toluenethiol, is added to facilitate the Michael addition-isomerization sequence. The bulkiness of the thiol can influence the stability of the diastereomers.[3][5]

      • Recommendation: While p-toluenethiol is commonly used, computational studies suggest that bulkier thiols like tert-butylthiol could potentially provide a better 5S/5R ratio, although this may slow down the reaction rate.[3]

Data on Diastereoselectivity

The following table summarizes the diastereomeric ratios achieved in the Michael addition step under different catalytic systems.

Catalyst SystemDiastereomeric Ratio (desired:undesired)Reference
Diphenylprolinol silyl ether / Schreiner's thiourea>99:1[6]
(S)-2-(Triflylaminomethyl)pyrrolidine95:5
O-TMS-diphenylprolinol98:2[8]

Experimental Protocols

Protocol 1: Organocatalyzed Asymmetric Michael Addition and In Situ Epimerization (Hayashi Synthesis)

This protocol is adapted from the efficient synthesis of (-)-oseltamivir.

  • Reaction Setup: To a solution of the α-alkoxyaldehyde and the nitroalkene in a suitable solvent (e.g., toluene), add the diphenylprolinol silyl ether catalyst and a thiourea co-catalyst at room temperature.

  • Michael Addition: Stir the mixture at the specified temperature (e.g., 20 °C) for the required duration (e.g., 1-2 hours) to facilitate the Michael addition. This will likely produce a mixture of C5 epimers.

  • Epimerization: Add a mild base, such as potassium carbonate, and p-toluenethiol to the reaction mixture.

  • Equilibration: Heat the mixture (e.g., to 50 °C) and stir for several hours to allow the epimerization to proceed to thermodynamic equilibrium, favoring the desired 5S isomer.

  • Work-up and Purification: After the reaction is complete (monitored by TLC or HPLC), perform an appropriate aqueous work-up. The desired product, now enriched in the 5S epimer, can be carried on to the next step, which may involve a retro-Michael reaction to remove the thiol.[5]

Visualizations

epimerization_pathway cluster_michael Asymmetric Michael Addition cluster_epimerization Base-Catalyzed Epimerization Aldehyde Aldehyde Adduct_Mix Mixture of C5 Epimers (5R and 5S) Aldehyde->Adduct_Mix Nitroalkene Nitroalkene Nitroalkene->Adduct_Mix Catalyst Catalyst Catalyst->Adduct_Mix Organocatalyst Desired_Epimer Desired 5S Epimer (Thermodynamically Favored) Adduct_Mix->Desired_Epimer K2CO3, Heat Base Base Base->Desired_Epimer

Caption: Reaction pathway for stereocontrol in oseltamivir synthesis.

troubleshooting_workflow Start Poor Diastereoselectivity (High % of wrong epimer) Check_Catalyst Verify Catalyst Purity and Stereochemistry Start->Check_Catalyst Check_Conditions Review Reaction Conditions (Temp, Solvent, Additives) Start->Check_Conditions Epimerization_Step Consider a Thermodynamic Epimerization Step Start->Epimerization_Step Alternative Strategy Optimize_Catalyst Source High-Purity Catalyst or Screen Alternatives Check_Catalyst->Optimize_Catalyst Optimize_Conditions Lower Temperature, Test Different Solvents, Use Additives (e.g., Formic Acid) Check_Conditions->Optimize_Conditions End Improved Diastereomeric Ratio Optimize_Catalyst->End Optimize_Conditions->End Implement_Epimerization Add Mild Base (e.g., K2CO3) and Heat to Equilibrate Epimerization_Step->Implement_Epimerization Implement_Epimerization->End

Caption: Troubleshooting workflow for poor diastereoselectivity.

References

Enhancing the resolution of oseltamivir acid and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the resolution of oseltamivir acid and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in achieving high resolution for oseltamivir and its active metabolite, oseltamivir carboxylate?

A1: The primary challenges include:

  • Similar Polarity: Oseltamivir and its active metabolite, oseltamivir carboxylate (this compound), have similar polarities, which can make chromatographic separation difficult.

  • Matrix Effects: Biological matrices like plasma can introduce interfering substances that co-elute with the analytes, suppressing or enhancing their ionization in mass spectrometry and affecting accuracy.[1][2]

  • Analyte Stability: Oseltamivir is a prodrug that can be susceptible to degradation under certain conditions.[3][4][5] It is unstable in acidic and alkaline conditions and can undergo oxidative degradation.[3][4] The active metabolite, oseltamivir carboxylate, is more stable.

  • Chiral Separation: Oseltamivir has three chiral centers, leading to the possibility of eight stereoisomers.[6][7][8] Achieving separation of the desired active enantiomer from its impurities can be challenging.[9][10]

Q2: What are the recommended analytical techniques for the analysis of oseltamivir and oseltamivir carboxylate?

A2: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the most widely used and recommended technique.[1][2][11][12][13][14] This method offers high sensitivity, selectivity, and the ability to quantify both the parent drug and its metabolite simultaneously in complex biological matrices.[1][14]

Q3: How can I improve the stability of oseltamivir in my samples and standards?

A3: To enhance the stability of oseltamivir:

  • pH Control: Maintain the pH of aqueous solutions around 4.0, as oseltamivir shows maximal stability at this pH.[15]

  • Avoid Strong Acids and Bases: Oseltamivir degrades under both acidic and alkaline conditions.[3][4]

  • Prevent Oxidation: The addition of antioxidants like benzoic acid to aqueous acetonitrile solutions has been shown to prevent oxidative degradation.[2][11][12][13]

  • Control Temperature: Store plasma samples at -80°C for long-term stability.[2][11][12][13] For reconstituted oral suspensions, refrigeration at 2°C to 8°C is recommended.[15]

  • Esterase Inhibition: When working with blood or plasma samples, ex vivo conversion of oseltamivir to oseltamivir carboxylate by plasma esterases can be a significant issue.[5] Adding an esterase inhibitor, such as dichlorvos, to blood collection tubes can prevent this degradation.[5][14]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the mobile phase pH. For oseltamivir, a basic mobile phase (e.g., pH 10) can improve peak shape on a suitable column.[16]
Column overload.Dilute the sample or reduce the injection volume.
Column contamination or degradation.Wash the column with a strong solvent or replace the column.
Low Analyte Response/Sensitivity Inefficient sample extraction and recovery.Optimize the extraction method (e.g., switch from liquid-liquid extraction to solid-phase extraction).[1][14] Ensure the pH is appropriate during extraction to maximize analyte recovery.
Ion suppression from matrix components.Improve sample cleanup. Use a more selective extraction method or a divert valve to direct the early-eluting matrix components to waste.[1] Utilize deuterated internal standards to compensate for matrix effects.[14]
Suboptimal MS/MS parameters.Optimize MS/MS parameters such as collision energy and precursor/product ion selection for maximum sensitivity.[11][13]
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure proper mixing and degassing of the mobile phase.
Temperature variations.Use a column oven to maintain a constant temperature.
Column equilibration issues.Ensure the column is adequately equilibrated with the mobile phase before each injection.
Co-elution of Oseltamivir and Oseltamivir Carboxylate Insufficient chromatographic separation.Optimize the mobile phase gradient and composition. Consider using a column with a different selectivity (e.g., a C18 column).[1][14] Adjusting the mobile phase pH can also improve separation.
Presence of Unexpected Peaks Analyte degradation.Review sample handling and storage procedures to ensure stability.[3][4][5] Check for degradation under acidic, basic, or oxidative stress.[3]
Contamination from solvents or vials.Use high-purity solvents and clean vials.
Presence of enantiomeric impurities.If chiral purity is a concern, a specific chiral HPLC method may be required.[9][10]

Experimental Protocols

Protocol 1: Simultaneous Quantification of Oseltamivir and Oseltamivir Carboxylate in Human Plasma by LC-MS/MS

This protocol is a composite based on several validated methods.[1][14][17]

1. Sample Preparation (Solid-Phase Extraction)

  • To 200 µL of human plasma, add deuterated internal standards for oseltamivir and oseltamivir carboxylate.[14]

  • Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with methanol followed by HPLC-grade water.[1]

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Elute the analytes with an appropriate solvent, such as a mixture of acetonitrile and water.[14]

2. LC-MS/MS Analysis

  • Chromatographic Column: A C18 column (e.g., Symmetry C18, 100 mm x 4.6 mm, 5 µm) is commonly used.[14]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer like 10 mM ammonium formate.[1][14] A gradient elution may be necessary to achieve optimal separation.

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.[14]

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[1]

  • Detection: Monitor the specific precursor-to-product ion transitions for oseltamivir, oseltamivir carboxylate, and their internal standards using Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

AnalyteLLOQ (ng/mL)Linearity Range (ng/mL)Recovery (%)Reference
Oseltamivir0.920.92 - 745.9868.72[17]
Oseltamivir Carboxylate5.225.22 - 497.4970.66[17]
Oseltamivir0.50.5 - 20094.4[14]
Oseltamivir Carboxylate2.02.0 - 80092.7[14]
Protocol 2: Chiral Separation of Oseltamivir Enantiomers

This protocol is based on a method for quantifying the enantiomeric impurity of oseltamivir phosphate.[9][10]

1. Sample Preparation (Solvent Extraction)

  • Dissolve the oseltamivir phosphate sample in a suitable solvent.

  • Perform a solvent extraction to remove the phosphate salt, which can interfere with the chromatography and damage the column.[9][10]

2. Chiral HPLC Analysis

  • Chiral Column: A Chiralpak IC-3 column is effective for this separation.[9][10]

  • Mobile Phase: A mixture of n-hexane, methanol, isopropyl alcohol, and diethylamine (e.g., 85:10:5:0.2, v/v/v/v) can be used.[9][10]

  • Flow Rate: A typical flow rate is around 0.6 mL/min.[9][10]

  • Detection: UV detection at 225 nm is suitable.[9][10]

Quantitative Data Summary

ParameterValueReference
Resolution between enantiomers> 3.0[9][10]
Limit of Detection (LOD)0.005% w/w[9]
Limit of Quantification (LOQ)0.035% w/w[9]
Recovery91 - 94%[9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standards plasma->add_is spe Solid-Phase Extraction add_is->spe elute Elute Analytes spe->elute hplc HPLC Separation elute->hplc msms MS/MS Detection hplc->msms data Data Acquisition & Quantification msms->data

Caption: Workflow for the analysis of oseltamivir and its metabolites in plasma.

troubleshooting_logic start Poor Chromatographic Resolution peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No adjust_ph Adjust Mobile Phase pH peak_shape->adjust_ph Yes check_column Check/Replace Column peak_shape->check_column Yes sensitivity Low Sensitivity? retention_time->sensitivity No check_mobile_phase Check Mobile Phase Prep retention_time->check_mobile_phase Yes use_oven Use Column Oven retention_time->use_oven Yes optimize_extraction Optimize Sample Extraction sensitivity->optimize_extraction Yes optimize_ms Optimize MS/MS Parameters sensitivity->optimize_ms Yes end Resolution Improved sensitivity->end No adjust_ph->end check_column->end check_mobile_phase->end use_oven->end optimize_extraction->end optimize_ms->end

Caption: A logical troubleshooting guide for common chromatographic issues.

References

Validation & Comparative

A Comparative Analysis of Oseltamivir Acid and Zanamivir Binding Affinity to Influenza Neuraminidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinities of two key neuraminidase inhibitors, oseltamivir acid (the active metabolite of oseltamivir) and zanamivir, to the influenza virus neuraminidase (NA) enzyme. The information presented herein is supported by experimental data to assist researchers in understanding the nuanced interactions of these antiviral agents.

Quantitative Comparison of Binding Affinities

The inhibitory activities of this compound and zanamivir are commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity. These values can vary depending on the influenza virus subtype (e.g., H1N1, H3N2, Influenza B) and the specific assay used for determination.

Below is a summary of IC50 values compiled from various studies, showcasing the differential potencies of the two inhibitors against different influenza virus strains.

Influenza Virus SubtypeInhibitorMean IC50 (nM) - Fluorescent AssayMean IC50 (nM) - Chemiluminescent Assay
A/H1N1 This compound1.34 - 1.54[1][2]0.92[1]
Zanamivir0.92 - 0.95[1][2][3]0.61[1]
A/H3N2 This compound0.37 - 0.67[2][3]0.43 - 0.62[1][4]
Zanamivir2.28 - 2.34[2][3]1.48 - 2.17[1][4]
Influenza B This compound8.5 - 13.0[2][3]5.21[1][4]
Zanamivir2.02 - 2.7[1][3][4]2.57[1][4]

Key Observations:

  • Influenza A/H1N1 and B viruses generally exhibit greater sensitivity to zanamivir.[2]

  • Influenza A/H3N2 viruses appear to be more susceptible to this compound.[2]

  • Both inhibitors demonstrate potent, low nanomolar to subnanomolar IC50 values against susceptible viral strains.[5]

  • The choice of assay method (fluorescent vs. chemiluminescent) can influence the resulting IC50 values.[1][4]

Impact of Neuraminidase Mutations on Inhibitor Binding

Mutations within the highly conserved active site of the neuraminidase enzyme can significantly reduce the binding affinity of inhibitors, leading to antiviral resistance.

  • The H274Y substitution in N1 subtype neuraminidase can reduce the binding of oseltamivir by several hundred-fold, while zanamivir binding is not significantly affected.[5] This is because the tyrosine at position 274 sterically hinders the conformational change required to accommodate the bulky pentyl ether side chain of oseltamivir.[5]

  • The R292K substitution in N2 subtype neuraminidase confers high-level resistance to oseltamivir and moderate resistance to zanamivir.[3] This mutation disrupts a key interaction in the enzyme's active site.

  • The E119G/V substitution can also confer resistance. For instance, E119V in N2 viruses reduces susceptibility to oseltamivir but not zanamivir.[4][5]

Experimental Protocols

The determination of neuraminidase inhibitor binding affinity is predominantly conducted using enzyme inhibition assays. The most common methods are fluorescence-based and chemiluminescence-based assays.

Fluorescence-Based Neuraminidase Inhibition Assay

This assay is a widely used method for determining the IC50 values of neuraminidase inhibitors.

Principle: The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[6][7] Neuraminidase cleaves the sialic acid residue from MUNANA, releasing the fluorescent compound 4-methylumbelliferone. The intensity of the fluorescence is directly proportional to the enzyme activity. In the presence of an inhibitor, the rate of fluorescence generation is reduced.

General Protocol:

  • Enzyme and Inhibitor Pre-incubation: A standardized amount of influenza virus neuraminidase is pre-incubated with varying concentrations of the inhibitor (e.g., this compound or zanamivir) for a defined period (e.g., 30 minutes) to allow for inhibitor binding.[8]

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the MUNANA substrate.[8]

  • Incubation: The reaction mixture is incubated at 37°C for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Signal Enhancement: The reaction is stopped by adding a high pH solution (e.g., NaOH), which also enhances the fluorescence of the liberated 4-methylumbelliferone.[8]

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of around 460 nm.[6]

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

dot

experimental_workflow Fluorescence-Based Neuraminidase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis virus Virus Sample (Neuraminidase Source) preincubation Pre-incubation: Virus + Inhibitor virus->preincubation inhibitor Serial Dilutions of Inhibitor (this compound or Zanamivir) inhibitor->preincubation reaction_start Add MUNANA Substrate preincubation->reaction_start incubation Incubate at 37°C reaction_start->incubation reaction_stop Stop Reaction (High pH Buffer) incubation->reaction_stop measurement Measure Fluorescence (Ex: 360nm, Em: 460nm) reaction_stop->measurement calculation Calculate % Inhibition measurement->calculation plotting Plot Dose-Response Curve calculation->plotting ic50 Determine IC50 Value plotting->ic50

Caption: Workflow for determining neuraminidase inhibitor IC50 values.

Mechanism of Neuraminidase Inhibition

Both this compound and zanamivir are transition-state analogue inhibitors. They are designed to mimic the sialic acid substrate as it is being cleaved by neuraminidase. By binding tightly to the conserved active site of the enzyme, they prevent the release of newly formed virus particles from the surface of infected cells, thus halting the spread of the infection.

dot

signaling_pathway Mechanism of Neuraminidase Inhibition cluster_virus_lifecycle Normal Viral Release cluster_inhibition Inhibitor Action infected_cell Infected Host Cell progeny_virion New Virus Particle (Progeny Virion) infected_cell->progeny_virion Budding sialic_acid Sialic Acid Receptor progeny_virion->sialic_acid Tethered via Hemagglutinin no_release Viral Aggregation No Release progeny_virion->no_release Remains Tethered neuraminidase Viral Neuraminidase (NA) sialic_acid->neuraminidase NA Cleavage Site release Virus Release & Spread neuraminidase->release Cleaves Sialic Acid blocked_na Blocked Neuraminidase inhibitor Neuraminidase Inhibitor (this compound / Zanamivir) inhibitor->neuraminidase Binds to Active Site

Caption: Neuraminidase inhibitors block viral release.

References

Navigating Neuraminidase Inhibitor Cross-Resistance: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[CITY, STATE] – [Date] – A comprehensive guide detailing cross-resistance profiles of neuraminidase inhibitors (NAIs) against influenza viruses has been published today. This guide provides researchers, scientists, and drug development professionals with essential data and experimental protocols to navigate the complexities of antiviral resistance. The publication offers a direct comparison of oseltamivir acid (the active metabolite of oseltamivir) with other key NAIs: zanamivir, peramivir, and laninamivir, supported by quantitative data from neuraminidase inhibition assays.

The rise of influenza virus strains resistant to antiviral medications poses a significant challenge to public health. Understanding the cross-resistance patterns among different NAIs is crucial for the development of next-generation antiviral therapies and for the effective clinical management of influenza infections. This guide serves as a critical resource by consolidating key data on the impact of specific neuraminidase (NA) mutations on the efficacy of currently approved NAIs.

Mechanism of Action and Resistance of Neuraminidase Inhibitors

Neuraminidase inhibitors function by blocking the active site of the influenza neuraminidase enzyme, preventing the release of newly formed virus particles from infected cells and thus halting the spread of infection.[1][2] However, mutations in the viral NA gene can alter the enzyme's active site, reducing the binding affinity of these inhibitors and leading to drug resistance.[3]

The most well-known mutation, H275Y (N1 numbering), confers high-level resistance to oseltamivir but generally leaves the virus susceptible to zanamivir.[4][5] Other mutations, such as E119V, R292K, and I222V, have also been identified and are associated with varying degrees of resistance and cross-resistance to different NAIs.[6][7]

NAI_Mechanism_and_Resistance cluster_0 Influenza Virus Life Cycle cluster_1 Neuraminidase Inhibitor Action cluster_2 Mechanism of Resistance Virus_Entry Virus Entry Replication Viral Replication Virus_Entry->Replication Budding Virus Budding Replication->Budding Release Virus Release Budding->Release NA cleaves SA for Sialic_Acid Sialic Acid Receptor Budding->Sialic_Acid HA binds to NAIs Neuraminidase Inhibitors (Oseltamivir, Zanamivir, etc.) NAIs->Release Inhibits NA_Enzyme Neuraminidase (NA) NAIs->NA_Enzyme Binds to Block Blocks Active Site NA_Enzyme->Block NA_Mutation NA Gene Mutation (e.g., H275Y) Altered_NA Altered NA Active Site NA_Mutation->Altered_NA Reduced_Binding Reduced NAI Binding Affinity Altered_NA->Reduced_Binding Resistance Drug Resistance Reduced_Binding->Resistance

Figure 1: Mechanism of action of neuraminidase inhibitors and the development of resistance.

Comparative Analysis of NAI Susceptibility

The following tables summarize the in vitro susceptibility of influenza A and B viruses with key resistance-associated NA mutations to this compound, zanamivir, peramivir, and laninamivir. Data are presented as the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit 50% of the neuraminidase enzyme activity. The fold-change in IC50 relative to the wild-type (WT) virus is a critical indicator of the level of resistance.

Table 1: Cross-Resistance in Influenza A(H1N1)pdm09 Viruses

NA MutationThis compound IC50 (nM) (Fold Change)Zanamivir IC50 (nM) (Fold Change)Peramivir IC50 (nM) (Fold Change)Laninamivir IC50 (nM) (Fold Change)
Wild-Type 0.24 (1)0.19 (1)0.05 (1)0.16 (1)
H275Y 176.73 (>700)[8]0.22 (1)[8]20.47 (>400)[8]0.27 (1.7)[8]

Table 2: Cross-Resistance in Influenza A(H3N2) Viruses

NA MutationThis compound IC50 (nM) (Fold Change)Zanamivir IC50 (nM) (Fold Change)Peramivir IC50 (nM) (Fold Change)Laninamivir IC50 (nM) (Fold Change)
Wild-Type ~0.45~0.95Data not readily availableData not readily available
E119V Reduced InhibitionNormal InhibitionData not readily availableData not readily available
R292K Highly Reduced Inhibition (>100-fold)[4]Reduced Inhibition (10-100-fold)[4]Reduced InhibitionData not readily available

Table 3: Cross-Resistance in Influenza B Viruses

NA MutationThis compound IC50 (nM) (Fold Change)Zanamivir IC50 (nM) (Fold Change)Peramivir IC50 (nM) (Fold Change)Laninamivir IC50 (nM) (Fold Change)
Wild-Type ~8.5~2.7Data not readily availableData not readily available
D198N Reduced Inhibition (9-fold)[9]Reduced InhibitionSusceptible[9]Data not readily available
I221V Reduced InhibitionNormal InhibitionData not readily availableData not readily available

Note: IC50 values can vary between studies depending on the specific virus strains and assay conditions used. The fold-changes provide a more standardized measure of resistance.

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorescence-Based)

This widely used enzymatic assay quantifies the ability of a compound to inhibit the neuraminidase activity of an influenza virus.[1][2]

Materials:

  • Neuraminidase inhibitors (this compound, Zanamivir, Peramivir, Laninamivir)

  • Influenza virus stocks

  • Fluorogenic substrate: 2’-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Assay Buffer (e.g., 32.5 mM MES, pH 6.5, 4 mM CaCl2)

  • Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~450 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the neuraminidase inhibitors in the assay buffer.

  • Virus Dilution: Dilute the virus stock in assay buffer to a concentration that yields a linear fluorescent signal over the incubation period.

  • Incubation with Inhibitor: In a 96-well plate, add 50 µL of the diluted virus to wells containing 50 µL of the compound dilutions. Incubate at room temperature for 45 minutes.

  • Substrate Addition: Add 50 µL of 300 µM MUNANA substrate to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stopping the Reaction: Add 100 µL of Stop Solution to each well.

  • Fluorescence Reading: Measure the fluorescence using a microplate reader at the specified wavelengths.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.

NA_Inhibition_Assay_Workflow start Start prep_compounds Prepare Serial Dilutions of NAIs start->prep_compounds prep_virus Dilute Influenza Virus start->prep_virus plate_setup Add Diluted Virus and NAIs to 96-well Plate prep_compounds->plate_setup prep_virus->plate_setup incubation1 Incubate at RT for 45 min plate_setup->incubation1 add_substrate Add MUNANA Substrate incubation1->add_substrate incubation2 Incubate at 37°C for 60 min add_substrate->incubation2 stop_reaction Add Stop Solution incubation2->stop_reaction read_fluorescence Read Fluorescence (Ex: 365nm, Em: 450nm) stop_reaction->read_fluorescence calculate_ic50 Calculate IC50 Values read_fluorescence->calculate_ic50 end End calculate_ic50->end

References

A Comparative Guide to Purity Assessment of Oseltamivir Acid: HPLC-UV vs. UV Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical step. This guide provides a comparative analysis of two common analytical methods for the purity assessment of oseltamivir acid (the active metabolite of oseltamivir phosphate): a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and a UV spectrophotometric method.

The HPLC-UV method offers high specificity and the ability to separate and quantify impurities, making it a powerful tool for purity analysis. In contrast, UV spectrophotometry is a simpler, more rapid technique suitable for quantitative determination but lacks the specificity to distinguish between the API and its impurities.

Quantitative Data Comparison

The following table summarizes the key performance parameters of the validated HPLC-UV method and a UV spectrophotometric method for the analysis of oseltamivir. While some of the data pertains to oseltamivir phosphate, the prodrug, the methods are readily adaptable for this compound, its active form.

ParameterHPLC-UV Method[1]UV Spectrophotometric Method[1]
Linearity Range 10–60 µg/mL10–60 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 99.85–100.17%99.26–100.70%
Precision (Intra-day RSD) < 2%< 2%
Precision (Inter-day RSD) < 2%< 2%
Limit of Detection (LOD) 2.2 ng (at 220 nm)[2]Not Reported
Limit of Quantitation (LOQ) Not ReportedNot Reported
Specificity High (separates from impurities)Low (interference from impurities)

Experimental Protocols

Below are the detailed experimental protocols for the HPLC-UV and UV spectrophotometric methods.

1. Validated HPLC-UV Method for Oseltamivir Purity Assessment

This method is a stability-indicating assay, capable of separating oseltamivir from its degradation products and potential impurities.[3][4]

  • Instrumentation : A standard HPLC system equipped with a UV detector, pump, autosampler, and column oven.

  • Chromatographic Conditions :

    • Column : Kromasil C18 (250 mm x 4.6 mm, 5 µm particle size)[3]

    • Mobile Phase : A gradient mixture of acetonitrile and triethylamine.[3] An alternative isocratic mobile phase consists of 30% acetonitrile and 70% 0.05 M bicarbonate buffer (pH 10).[2]

    • Flow Rate : 1.0 mL/min[2][3]

    • Column Temperature : 30°C[2]

    • Detection Wavelength : 215 nm[3] or 220 nm and 254 nm[2]

    • Injection Volume : 2 µL[2]

  • Sample Preparation :

    • Accurately weigh and dissolve a sample of this compound in the mobile phase to achieve a known concentration within the linearity range (e.g., 100 µg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Validation Parameters :

    • Specificity : Assessed by forced degradation studies (acid, base, oxidation, thermal stress) to ensure no co-eluting peaks with the main this compound peak.[3]

    • Linearity : Determined by analyzing a series of solutions at different concentrations (e.g., 70-130 µg/mL).[3]

    • Accuracy : Performed using the standard addition method, with recovery rates calculated.

    • Precision : Evaluated by repeated injections of the same sample (intraday) and on different days (interday), with the relative standard deviation (RSD) calculated.[3]

2. UV Spectrophotometric Method for Oseltamivir Quantification

This method provides a rapid estimation of oseltamivir concentration.

  • Instrumentation : A double-beam UV-Visible spectrophotometer.

  • Methodology :

    • Solvent : Methanol[1]

    • Wavelength of Maximum Absorbance (λmax) : 215 nm[1]

  • Sample Preparation :

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions from the stock solution to fall within the linear range of the instrument.

  • Validation Parameters :

    • Linearity : A calibration curve is generated by plotting absorbance versus concentration for a series of standards.

    • Accuracy and Precision : Determined by analyzing samples of known concentrations and calculating recovery and RSD.[1]

Potential Impurities in this compound

The purity assessment of this compound must consider potential process-related impurities and degradation products. Some known impurities include:

  • Ethyl 4-Amino-3-hydroxybenzoate[5]

  • 4-Acetamido-3-hydroxybenzoic Acid[5]

  • Ethyl 2-methylbenzo[d]oxazole-6-carboxylate[5]

  • 4-N-Desacetyl-5-N-acetyl this compound[6]

The HPLC-UV method is crucial for separating and quantifying these and other potential impurities.[]

Experimental Workflow and Visualization

The following diagram illustrates the logical workflow of the validated HPLC-UV method for the purity assessment of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis A Weigh Oseltamivir Acid Standard B Dissolve in Mobile Phase A->B C Prepare Sample Solution D Filter Solutions (0.45 µm) B->D C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection (215 nm) F->G H Generate Chromatogram G->H I Integrate Peak Areas H->I J Calculate Purity & Impurity Levels I->J

Caption: Workflow for this compound Purity Assessment by HPLC-UV.

References

A Comparative Analysis of Oseltamivir Acid Pharmacokinetics Across Species

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the metabolic journey of the active metabolite of Tamiflu® reveals significant species-specific variations in its absorption, distribution, metabolism, and excretion. This guide provides a comprehensive comparison of the pharmacokinetic profiles of oseltamivir acid (oseltamivir carboxylate), the active metabolite of the prodrug oseltamivir phosphate, in humans, monkeys, rats, mice, and avian species. The data presented herein, supported by detailed experimental methodologies, offers valuable insights for researchers and drug development professionals in the field of antiviral therapies.

Oseltamivir phosphate, an orally administered neuraminidase inhibitor, undergoes rapid conversion by esterases in the gastrointestinal tract and liver to its active form, this compound.[1] This active metabolite is responsible for inhibiting the release of influenza virus from infected cells. Understanding its pharmacokinetic profile across different species is crucial for the preclinical evaluation and clinical application of this important antiviral agent.

Quantitative Pharmacokinetic Parameters of this compound

The following table summarizes the key pharmacokinetic parameters of this compound in various species following oral administration of oseltamivir phosphate. It is important to note that direct comparisons should be made with caution due to variations in administered doses and experimental conditions across different studies.

ParameterHumanMonkey (Rhesus)RatMouseMallard Duck
Dose (Oseltamivir Phosphate) 75 mg2.5 mg/kg10 mg/kg10 mg/kg5 mg
Tmax (h) 4.2 ± 1.1[2]~48[3]~40.5
Cmax (ng/mL) 342 ± 83[2]Not explicitly stated~1710 (brain)~1500 (lung)487[4]
t1/2 (h) 7.4 ± 2.5[2]Not explicitly stated1.7[3]2.28 (lung)6.48[4]
AUC (ng·h/mL) 6110 ± 1330 (0-24h)[2]Not explicitly stated~2.5x higher than prodrugNot explicitly stated0.14 (ratio to prodrug)[4]
Vd/F (L/kg) 267 ± 122 (apparent)[2]Not explicitly stated~3.0Not explicitly stated6.81
CL/F (L/h/kg) 25.3 ± 7.0 (apparent)[2]Not explicitly stated0.468Not explicitly stated0.468[4]

Note: Data is presented as mean ± standard deviation where available. Some values are approximated from graphical data or derived from related parameters mentioned in the cited literature. The Cmax for rats is for brain tissue, and for mice, it is for lung tissue, which are relevant sites of action for influenza. The AUC for Mallard ducks is presented as a ratio of the active metabolite to the parent drug.

Experimental Protocols

The pharmacokinetic parameters presented above were determined through various experimental designs. Below are detailed methodologies from key studies.

Human Studies

In a typical human pharmacokinetic study, healthy adult volunteers are administered a single oral dose of oseltamivir phosphate (e.g., 75 mg).[5] Blood samples are collected at predetermined time points before and after drug administration (e.g., pre-dose, and at various intervals up to 48 or 72 hours post-dose). Plasma is separated from the blood samples by centrifugation and stored frozen until analysis. The concentrations of oseltamivir and this compound are then quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] Pharmacokinetic parameters are subsequently calculated from the plasma concentration-time data using non-compartmental analysis.[5][6]

Non-Human Primate Studies (Rhesus Monkey)

Pharmacokinetic studies in rhesus monkeys involved the intravenous and nasogastric administration of oseltamivir phosphate. For oral administration, a dose of 2.5 mg/kg was given. Blood samples were collected at specified time points to determine the plasma concentrations of oseltamivir and its active metabolite, oseltamivir carboxylate.

Rodent Studies (Rat and Mouse)

In rodent studies, oseltamivir phosphate is typically administered orally via gavage at doses ranging from 10 to 30 mg/kg.[7] Blood samples are collected at various time points post-administration through methods such as tail vein or cardiac puncture.[3] In some studies, tissue samples (e.g., brain, lung) are also collected to assess drug distribution.[3] Plasma and tissue homogenates are then processed and analyzed for oseltamivir and this compound concentrations using LC-MS/MS.[7]

Avian Studies (Mallard Duck)

For avian pharmacokinetic studies, juvenile mallard ducks were administered a single oral dose of 5 mg of oseltamivir phosphate via a Foley catheter.[4] Blood samples were collected at multiple time points post-dosing. Plasma was separated and analyzed to determine the concentrations of both oseltamivir phosphate and oseltamivir carboxylate.[4] This allowed for the calculation of key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and elimination half-life (t1/2).[4]

Visualizing the Pharmacokinetic Workflow

The following diagram illustrates a generalized workflow for a typical pharmacokinetic study, from drug administration to data analysis.

Pharmacokinetic_Workflow cluster_study_design Study Design & Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis Subject_Selection Species/Subject Selection Dose_Administration Oseltamivir Phosphate Administration (Oral) Subject_Selection->Dose_Administration Dosing Regimen Blood_Sampling Serial Blood Sampling Dose_Administration->Blood_Sampling Sample_Processing Plasma/Tissue Processing Blood_Sampling->Sample_Processing Tissue_Sampling Tissue Sampling (Optional) LC_MS_MS LC-MS/MS Analysis (Quantification) Sample_Processing->LC_MS_MS PK_Modeling Non-compartmental Analysis LC_MS_MS->PK_Modeling Parameter_Determination Determination of PK Parameters PK_Modeling->Parameter_Determination

Caption: A generalized workflow of a pharmacokinetic study.

Conclusion

The comparative pharmacokinetic analysis of this compound reveals notable differences across species. Humans exhibit a longer half-life and time to maximum concentration compared to rats and mallard ducks. The volume of distribution and clearance also show considerable variation. These differences underscore the importance of careful species selection and dose scaling in preclinical studies to accurately predict the pharmacokinetic behavior of this compound in humans. The detailed experimental protocols and the summarized data in this guide provide a valuable resource for researchers working on the development and evaluation of influenza antiviral therapies.

References

In Vitro Efficacy of Oseltamivir Acid Against Mutant Influenza Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of influenza strains resistant to neuraminidase inhibitors, particularly oseltamivir, the most widely used antiviral for influenza, poses a significant challenge to public health. Understanding the in vitro efficacy of oseltamivir acid, the active metabolite of oseltamivir, against these mutant strains is crucial for surveillance, clinical management, and the development of next-generation influenza therapeutics. This guide provides a comparative analysis of the in vitro performance of this compound and other neuraminidase inhibitors against key resistant influenza variants, supported by experimental data and detailed methodologies.

Comparative Efficacy of Neuraminidase Inhibitors

The in vitro efficacy of neuraminidase inhibitors is typically determined by measuring their 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the viral neuraminidase activity. A significant increase in the IC50 value for a mutant strain compared to the wild-type (WT) strain indicates resistance.

The following table summarizes the in vitro susceptibility of various wild-type and mutant influenza A viruses to this compound and other commercially available neuraminidase inhibitors: zanamivir, peramivir, and laninamivir.

Influenza Virus StrainNeuraminidase MutationNeuraminidase InhibitorWild-Type IC50 (nM)Mutant IC50 (nM)Fold Increase in Resistance
A(H1N1) H274Y This compound0.75>900>1200
Zanamivir0.50.61.2
Peramivir0.1731.3~184
Laninamivir0.270.25~1
A(H3N2) E119V This compound0.261.455.6
Zanamivir1.21.1~1
Peramivir---
Laninamivir0.62--
A(H3N2) R292K This compound0.26>30,000>115,000
Zanamivir1.231.526.25
Peramivir---
Laninamivir0.62--
A(H5N1) H274Y This compound0.0191.2565.8
Zanamivir---
Peramivir---
Laninamivir---
A(H7N9) R292K This compound~1>10,000>10,000
Zanamivir~1~30~30
Peramivir---
Laninamivir---

Note: IC50 values can vary between studies depending on the specific virus isolates and assay conditions. The data presented here is a synthesis from multiple sources for comparative purposes.

The H274Y mutation in the N1 neuraminidase subtype, commonly found in seasonal H1N1 and the 2009 pandemic strain, confers high-level resistance to oseltamivir and peramivir while retaining susceptibility to zanamivir and laninamivir.[1][2] The R292K mutation, observed in H3N2 and H7N9 subtypes, results in highly reduced inhibition by oseltamivir and reduced susceptibility to zanamivir.[3] The E119V mutation in H3N2 leads to a smaller but significant reduction in oseltamivir susceptibility.[1]

Experimental Protocols

Accurate assessment of antiviral efficacy relies on standardized and well-defined experimental protocols. Below are detailed methodologies for the key in vitro assays used to determine the susceptibility of influenza viruses to neuraminidase inhibitors.

Fluorescence-Based Neuraminidase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

Materials:

  • 2’-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop solution (e.g., 0.1 M glycine, pH 10.7, in 25% ethanol)

  • 96-well black flat-bottom plates

  • Fluorometer (Excitation: 365 nm, Emission: 450 nm)

  • Influenza virus stocks (wild-type and mutant)

  • Neuraminidase inhibitors (this compound, zanamivir, peramivir, laninamivir)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the neuraminidase inhibitors in assay buffer.

  • Virus Titration: Determine the optimal virus dilution that provides a linear enzymatic reaction over the incubation period.

  • Assay Setup:

    • Add 50 µL of assay buffer to each well of a 96-well plate.

    • Add 50 µL of the serially diluted neuraminidase inhibitors to the respective wells.

    • Add 50 µL of the diluted virus to each well, except for the substrate control wells.

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitors to bind to the neuraminidase.

  • Enzymatic Reaction:

    • Add 50 µL of MUNANA substrate solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Termination and Measurement:

    • Stop the reaction by adding 100 µL of stop solution to each well.

    • Measure the fluorescence using a fluorometer.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no virus).

    • Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the virus control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Antiviral Assay (Plaque Reduction Assay)

This assay evaluates the ability of a compound to inhibit the replication of influenza virus in a cell culture system.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

  • Infection medium (e.g., serum-free DMEM with TPCK-trypsin)

  • Agarose overlay

  • Crystal violet staining solution

  • 6-well plates

  • Influenza virus stocks (wild-type and mutant)

  • Antiviral compounds

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluency.

  • Virus Infection:

    • Wash the cell monolayers with phosphate-buffered saline (PBS).

    • Infect the cells with a standardized amount of influenza virus (e.g., 100 plaque-forming units per well) in the presence of serial dilutions of the antiviral compound.

    • Incubate at 37°C for 1 hour to allow for virus adsorption.

  • Overlay and Incubation:

    • Remove the virus inoculum and wash the cells with PBS.

    • Overlay the cells with an agarose-containing medium with the corresponding concentration of the antiviral compound.

    • Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

  • Plaque Visualization:

    • Fix the cells with 10% formalin.

    • Remove the agarose overlay.

    • Stain the cells with crystal violet solution.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • Determine the 50% effective concentration (EC50) value, which is the concentration of the compound that reduces the number of plaques by 50%.

Visualizing the Experimental Workflow

To provide a clear overview of the process for determining antiviral efficacy, the following diagram illustrates the general experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Virus_Stock Virus Stock (Wild-Type & Mutant) Infection Infection of Cells with Virus Virus_Stock->Infection Compound_Stock Antiviral Compound Stock Solutions Serial_Dilution Serial Dilution of Antiviral Compounds Compound_Stock->Serial_Dilution Cell_Culture Cell Culture (e.g., MDCK) Cell_Culture->Infection Treatment Treatment with Diluted Compounds Serial_Dilution->Treatment Infection->Treatment Incubation Incubation Treatment->Incubation Readout Assay Readout (e.g., Plaque Count, Fluorescence) Incubation->Readout Data_Processing Data Processing & Normalization Readout->Data_Processing IC50_EC50_Calc IC50/EC50 Calculation Data_Processing->IC50_EC50_Calc

Caption: General workflow for in vitro antiviral efficacy testing.

This guide provides a foundational understanding of the in vitro efficacy of this compound against key mutant influenza strains in comparison to other neuraminidase inhibitors. The provided experimental protocols and workflow diagram serve as a practical resource for researchers engaged in influenza antiviral research and development. Continuous surveillance of antiviral susceptibility is paramount for informing public health strategies and guiding the development of novel therapeutics to combat the ever-evolving threat of influenza.

References

A Head-to-Head Comparison of Oseltamivir Acid and Peramivir for Influenza Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent neuraminidase inhibitors, oseltamivir acid (the active metabolite of oseltamivir) and peramivir, for the treatment of influenza. The following sections detail their in vitro and in vivo efficacy, pharmacokinetic profiles, and potential off-target effects, supported by experimental data and detailed protocols.

In Vitro Efficacy: Neuraminidase Inhibition

This compound and peramivir both function by inhibiting the influenza virus neuraminidase (NA) enzyme, which is crucial for the release of progeny virions from infected cells. Their inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Table 1: Comparative In Vitro Inhibitory Activity (IC50) of this compound and Peramivir Against Various Influenza Virus Strains

Influenza Virus StrainThis compound IC50 (nM)Peramivir IC50 (nM)Reference
Influenza A
A/H1N1 (oseltamivir-sensitive)0.6610.414
A/H1N1 (H274Y mutation)>10021.59
A/H7N9 (first wave isolates, mean)1.14 ± 0.580.76 ± 0.37
A/H7N9 (later isolates, mean)20.030.78
Influenza B
B/Victoria lineage--
B/Yamagata lineage--

Note: IC50 values can vary between studies and assay conditions. This table presents a selection of comparative data.

Pharmacokinetic Profiles

The pharmacokinetic properties of antiviral drugs are critical determinants of their clinical efficacy. Oseltamivir is an orally administered prodrug that is converted to its active form, this compound, while peramivir is administered intravenously.

Table 2: Comparative Pharmacokinetic Parameters of this compound and Peramivir in Healthy Adults

ParameterThis compound (from 75 mg oral oseltamivir)Peramivir (from 600 mg IV peramivir)Reference
Cmax (Maximum Concentration) ~300-400 ng/mL~44,113 µg/L
Tmax (Time to Cmax) 3-4 hoursEnd of infusion
T½ (Elimination Half-life) 6-10 hours~20 hours
AUC (Area Under the Curve) ~2500-3500 ng·h/mL~92.43 mg·h/L
Protein Binding ~3%<30%
Primary Route of Elimination RenalRenal

A study in healthy subjects demonstrated no significant pharmacokinetic interactions when oseltamivir and peramivir were co-administered.

Experimental Protocols

Neuraminidase Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the IC50 values of neuraminidase inhibitors.

Objective: To quantify the concentration of this compound or peramivir required to inhibit 50% of influenza virus neuraminidase activity.

Materials:

  • Influenza virus stock of known titer

  • This compound and peramivir standards

  • Fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)

  • Assay buffer (e.g., MES buffer with CaCl2)

  • 96-well microplates (black, flat-bottom)

  • Fluorescence microplate reader

Procedure:

  • Drug Dilution: Prepare a serial dilution of this compound and peramivir in assay buffer.

  • Virus Preparation: Dilute the influenza virus stock in assay buffer to a concentration that yields a linear fluorescent signal over the course of the assay.

  • Incubation: In a 96-well plate, add the diluted drug solutions and the diluted virus. Incubate at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase.

  • Substrate Addition: Add the MUNANA substrate to all wells.

  • Signal Detection: Incubate the plate at 37°C for 60 minutes. Stop the reaction and measure the fluorescence (e.g., excitation at 365 nm, emission at 450 nm).

  • Data Analysis: Calculate the percent inhibition of neuraminidase activity for each drug concentration relative to the virus-only control. Determine the IC50 value by fitting the data to a dose-response curve.

Neuraminidase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Drug_Dilution Prepare serial dilutions of this compound & Peramivir Mix_Incubate Mix drugs and virus in 96-well plate. Incubate at 37°C for 30 min. Drug_Dilution->Mix_Incubate Virus_Dilution Dilute Influenza Virus Stock Virus_Dilution->Mix_Incubate Add_Substrate Add MUNANA substrate Mix_Incubate->Add_Substrate Incubate_Read Incubate at 37°C for 60 min. Read fluorescence. Add_Substrate->Incubate_Read Calculate_Inhibition Calculate % Inhibition Incubate_Read->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Workflow for the Neuraminidase Inhibition Assay.
In Vivo Efficacy in a Mouse Model of Influenza Infection

This protocol describes a general method for evaluating the in vivo efficacy of oseltamivir and peramivir in a lethal influenza challenge mouse model.

Objective: To compare the ability

A Comparative Guide to the Validation of Analytical Methods for Oseltamivir's Active Metabolite in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of validated analytical methods for the quantification of oseltamivir carboxylate (the active metabolite of oseltamivir, herein referred to as oseltamivir acid) in environmental water samples. The information is intended for researchers, scientists, and drug development professionals involved in environmental monitoring and pharmacovigilance. While extensive research has been conducted on aqueous matrices, validated methods for soil samples remain less documented in publicly available literature.

Comparative Analysis of Analytical Methods for this compound in Water

The determination of this compound in environmental waters, such as surface water, river water, and wastewater, predominantly relies on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which are crucial for detecting the low concentrations of this analyte typically found in the environment. Sample preparation almost universally employs Solid-Phase Extraction (SPE) to concentrate the analyte and remove matrix interferences.

Below is a summary of the performance of various validated LC-MS/MS methods.

Method Reference (Matrix)Sample PreparationAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD %)
Kataoka et al. (Environmental Water)Online in-tube Solid-Phase Microextraction (SPME)LC-MS/MS0.16 pg/mL->91%<13% (between-day)
Kiguchi et al. (River Water)Solid-Phase Extraction (SPE)LC-MS/MS0.2 - 1.9 ng/L-89 - 106%0.4 - 19%
Ghosh et al. (River Water, STP Effluent)Solid-Phase Extraction (SPE)LC-MS/MS3.6 ng/L12 ng/L110 - 128%2 - 7.4%
Tosoh Corporation (River Water)500-fold pre-concentrationLC-MS/MS0.4 ng/L (instrumental)->85%-

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are protocols for two distinct, validated methods for the analysis of this compound in environmental water samples.

Method 1: Online In-Tube Solid-Phase Microextraction (SPME) coupled with LC-MS/MS

This method, developed by Kataoka et al., offers a high degree of automation and sensitivity for the analysis of oseltamivir and this compound in environmental waters.[1]

1. Sample Preparation (Online In-Tube SPME):

  • Extraction Device: CP-Pora PLOT amine capillary column.

  • Procedure: An automated online system performs 25 draw/eject cycles of 40 µL of the water sample at a flow rate of 200 µL/min. The extracted compounds are directly desorbed from the capillary into the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • LC Column: ODS-3 column.

  • Mobile Phase: A mixture of 1% aqueous acetic acid and methanol (55:45, v/v).

  • Flow Rate: 0.2 mL/min.

  • Detection: Tandem mass spectrometry with electrospray ionization (ESI) in positive ion mode.

3. Validation Parameters:

  • Linearity: 1–500 pg/mL (r ≥ 0.9985).

  • Limit of Detection (LOD): 0.16 pg/mL for this compound.[1]

  • Recovery: >91% in spiked river water.[1]

  • Precision: Within-day RSD < 7%, Between-day RSD < 13%.[1]

Method 2: Solid-Phase Extraction (SPE) followed by LC-MS/MS

This widely used approach, detailed in studies by Ghosh et al. and Kiguchi et al., involves a manual or semi-automated sample clean-up and concentration step prior to instrumental analysis.[2]

1. Sample Preparation (Solid-Phase Extraction):

  • SPE Cartridge: Hydrophilic-Lipophilic Balanced (HLB) polymer cartridge.

  • Procedure:

    • Acidify the water sample to a pH between 2.0 and 3.5.

    • Condition the SPE cartridge with methanol followed by acidified ultra-purified water.

    • Load the water sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the oseltamivir and this compound from the cartridge using a mixture of methanol and ethyl acetate (1:4, v/v).[2]

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of ultra-purified water and methanol, both containing 0.01% formic acid and 0.5 mM ammonium acetate, is an effective mobile phase.[2]

  • Detection: Tandem mass spectrometry with electrospray ionization (ESI) in positive ion mode.

3. Validation Parameters:

  • Linearity: Satisfactory linearity with r² > 0.9957 has been reported.[2]

  • Limit of Detection (LOD): In the range of 0.2–3.6 ng/L.[2]

  • Recovery: 89–128% in spiked river water and sewage treatment plant effluent.[2]

  • Precision: Relative Standard Deviation (RSD) ranging from 0.4% to 19%.[2]

Analysis in Soil Samples: Challenges and Future Directions

A comprehensive literature search did not yield fully validated, publicly available methods specifically for the extraction and quantification of this compound in soil samples. The analysis of polar compounds like this compound in complex matrices such as soil presents significant challenges, including strong analyte-soil interactions and the presence of numerous interfering substances.

However, established methods for extracting other polar pharmaceuticals from soil can provide a foundation for developing a validated protocol for this compound. Techniques such as pressurized liquid extraction (PLE) or ultrasonic-assisted extraction (UAE) with polar solvents or solvent mixtures (e.g., methanol, acetonitrile, water with pH adjustment) are promising starting points. Subsequent clean-up of the soil extract would likely involve solid-phase extraction before LC-MS/MS analysis. The development and validation of such a method would be a valuable contribution to the field of environmental monitoring.

Workflow and Logic Diagrams

To visually represent the processes involved in the validation of these analytical methods, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation cluster_result Final Output SampleCollection Environmental Sample (Water/Soil) Extraction Extraction (e.g., SPE, LLE, PLE) SampleCollection->Extraction Cleanup Clean-up & Concentration Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Linearity Linearity & Range Data_Acquisition->Linearity Accuracy Accuracy (Recovery) Data_Acquisition->Accuracy Precision Precision (Repeatability & Reproducibility) Data_Acquisition->Precision Sensitivity LOD & LOQ Data_Acquisition->Sensitivity Specificity Specificity & Selectivity Data_Acquisition->Specificity Robustness Robustness Data_Acquisition->Robustness Validated_Method Validated Analytical Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method Sensitivity->Validated_Method Specificity->Validated_Method Robustness->Validated_Method

Caption: General workflow for the validation of an analytical method.

SPE_Workflow start Start conditioning Cartridge Conditioning (Methanol, Water) start->conditioning loading Sample Loading conditioning->loading washing Washing (Remove Interferences) loading->washing elution Elution (Collect Analyte) washing->elution reconstitution Evaporation & Reconstitution elution->reconstitution end Analysis reconstitution->end

Caption: Solid-Phase Extraction (SPE) experimental workflow.

References

A Comparative Guide to Bioequivalence Studies of Generic Oseltamivir Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioequivalence studies for generic oseltamivir acid formulations, the active form of the antiviral medication oseltamivir phosphate. Oseltamivir is a cornerstone in the treatment and prophylaxis of influenza A and B virus infections. The emergence of generic formulations necessitates rigorous evaluation to ensure their therapeutic equivalence to the reference product, Tamiflu®. This document summarizes key pharmacokinetic data from various bioequivalence studies, details the experimental protocols employed, and visually represents the drug's mechanism of action and the typical workflow of a bioequivalence study.

Pharmacokinetic Bioequivalence Data

Bioequivalence between a generic (test) and a reference product is generally established when the 90% confidence intervals (CIs) for the ratio of the geometric means of the primary pharmacokinetic parameters, maximal plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC), fall within the range of 80.00-125.00%. The following tables present a summary of pharmacokinetic data from several studies conducted in healthy adult volunteers, comparing generic oseltamivir formulations to the reference product. These studies were typically single-dose, randomized, two-period, crossover design conducted under fasting conditions.[1][2][3][4]

Table 1: Pharmacokinetic Parameters for Oseltamivir (Prodrug)

Study ReferenceFormulationCmax (ng/mL)AUC0-t (ng·h/mL)AUC0-∞ (ng·h/mL)Tmax (h)
Study A[1]Test (Generic)65.8 ± 28.6134.3 ± 45.1137.9 ± 46.21.0 (0.5-2.0)
Reference (Tamiflu®)67.9 ± 30.5130.1 ± 40.8133.6 ± 41.71.0 (0.25-4.0)
Study B[4]Test (Generic)64.9 ± 31.2138.8 ± 48.7142.1 ± 50.11.0 (0.5-2.0)
Reference (Tamiflu®)68.3 ± 27.4135.2 ± 42.5138.3 ± 43.61.0 (0.5-2.0)
Study C[3]Test (Generic)54.7 ± 19.7Not ReportedNot Reported1.50
Reference (Tamiflu®)53.1 ± 18.0Not ReportedNot Reported1.12

Data are presented as mean ± standard deviation, except for Tmax which is median (range).

Table 2: Pharmacokinetic Parameters for Oseltamivir Carboxylate (Active Metabolite)

Study ReferenceFormulationCmax (ng/mL)AUC0-t (ng·h/mL)AUC0-∞ (ng·h/mL)Tmax (h)
Study A[1]Test (Generic)330.1 ± 70.53058.2 ± 603.43118.1 ± 623.54.0 (2.0-8.0)
Reference (Tamiflu®)319.8 ± 65.23016.8 ± 589.73079.5 ± 610.24.0 (2.0-8.0)
Study B[4]Test (Generic)325.6 ± 75.43125.4 ± 654.83189.7 ± 678.14.0 (2.0-6.0)
Reference (Tamiflu®)318.7 ± 69.83010.3 ± 612.33072.1 ± 633.44.0 (2.0-6.0)
Study C[3]Test (Generic)Not ReportedNot ReportedNot Reported5.00
Reference (Tamiflu®)Not ReportedNot ReportedNot Reported5.00

Data are presented as mean ± standard deviation, except for Tmax which is median (range).

Table 3: Geometric Mean Ratios and 90% Confidence Intervals for Oseltamivir and Oseltamivir Carboxylate

AnalyteParameterStudy A[1] (Test/Reference)Study B[4] (Test/Reference)Study C[3] (Test/Reference)
OseltamivirCmax99.5% (86.3 - 114.8%)96.83% (76.85 - 123.15%)102.85% (92.39 - 106.50%)
AUC0-t104.4% (95.7 - 113.9%)103.66% (86.44 - 113.56%)103.90% (94.26 - 100.67%)
AUC0-∞104.4% (95.6 - 113.9%)103.98% (86.44 - 113.56%)103.91% (94.32 - 100.89%)
Oseltamivir CarboxylateCmax103.7% (95.3 - 112.8%)102.17% (90.90 - 109.10%)101.52% (Not Reported)
AUC0-t101.7% (96.6 - 107.1%)103.95% (90.90 - 109.10%)100.42% (Not Reported)
AUC0-∞101.4% (96.5 - 106.5%)103.95% (90.92 - 109.08%)100.41% (Not Reported)

The results from these studies consistently demonstrate that the 90% confidence intervals for the geometric mean ratios of Cmax and AUC for both oseltamivir and its active metabolite, oseltamivir carboxylate, fall within the accepted bioequivalence range of 80.00-125.00%.

Experimental Protocols

The bioequivalence of generic oseltamivir formulations is assessed through rigorous clinical trials with standardized protocols. A typical study design and the bioanalytical method for drug quantification are detailed below.

Bioequivalence Study Design

A common study design for oseltamivir bioequivalence is a randomized, open-label, single-dose, two-period, two-sequence crossover study in healthy adult volunteers under fasting conditions.[2] A washout period of at least 7 days separates the two treatment periods.[1] Blood samples are collected at predetermined time points before and after drug administration to characterize the pharmacokinetic profiles of both oseltamivir and oseltamivir carboxylate.

G cluster_study_design Bioequivalence Study Workflow screening Subject Screening randomization Randomization screening->randomization period1 Period 1: Administer Test or Reference Formulation randomization->period1 blood_sampling1 Serial Blood Sampling period1->blood_sampling1 washout Washout Period (e.g., 7 days) period2 Period 2: Administer Alternate Formulation washout->period2 blood_sampling2 Serial Blood Sampling period2->blood_sampling2 blood_sampling1->washout analysis Pharmacokinetic & Statistical Analysis blood_sampling2->analysis conclusion Bioequivalence Conclusion analysis->conclusion

Bioequivalence study experimental workflow.
Bioanalytical Method: LC-MS/MS

The quantification of oseltamivir and its active metabolite, oseltamivir carboxylate, in human plasma is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5][6][7]

1. Sample Preparation:

  • Solid-Phase Extraction (SPE): A common method for extracting oseltamivir and oseltamivir carboxylate from plasma.[8] This technique effectively removes plasma proteins and other interfering substances.

  • Liquid-Liquid Extraction (LLE): An alternative extraction method that has also been successfully employed.[7]

2. Chromatographic Separation:

  • Column: A C18 reversed-phase column is frequently used for the separation of the analytes.[8]

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[8][9]

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[8]

  • Detection: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for the quantification of oseltamivir and oseltamivir carboxylate.[8] Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

G cluster_bioanalytical_workflow LC-MS/MS Bioanalytical Workflow plasma_sample Human Plasma Sample extraction Solid-Phase or Liquid-Liquid Extraction plasma_sample->extraction lc_separation LC Separation (e.g., C18 column) extraction->lc_separation ms_detection Tandem Mass Spectrometry (MRM) lc_separation->ms_detection quantification Quantification of Oseltamivir & Oseltamivir Carboxylate ms_detection->quantification

General workflow for LC-MS/MS bioanalysis.

Mechanism of Action: Neuraminidase Inhibition

Oseltamivir is a prodrug that is rapidly converted in the body to its active metabolite, oseltamivir carboxylate.[10] This active form is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[11] Neuraminidase is crucial for the release of newly formed virus particles from infected host cells. By blocking this enzyme, oseltamivir carboxylate prevents the spread of the virus to other cells.[5]

G cluster_moa Oseltamivir Mechanism of Action oseltamivir_phosphate Oseltamivir Phosphate (Prodrug) Oral Administration conversion Hepatic Esterases oseltamivir_phosphate->conversion oseltamivir_carboxylate Oseltamivir Carboxylate (Active Metabolite) conversion->oseltamivir_carboxylate inhibition Inhibition oseltamivir_carboxylate->inhibition neuraminidase Influenza Virus Neuraminidase viral_release Release of New Virus Particles neuraminidase->viral_release Cleaves Sialic Acid inhibition->neuraminidase block Blocked viral_release->block

Inhibition of viral neuraminidase by oseltamivir.

References

A Comparative Analysis of Synthetic Routes to Oseltamivir Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Synthesis of a Key Antiviral Agent

Oseltamivir acid, the active metabolite of the widely used antiviral drug oseltamivir phosphate (Tamiflu®), is a cornerstone in the management of influenza A and B viruses. The challenge of its chemical synthesis has spurred significant innovation in organic chemistry, leading to a variety of elegant and distinct approaches. This guide provides a comparative analysis of the most prominent synthetic routes to this compound, offering a comprehensive overview of their respective methodologies, efficiencies, and key chemical transformations. The content herein is intended to aid researchers in understanding the strategic nuances of each pathway and to inform the development of future antiviral therapeutics.

Comparative Overview of Major Synthetic Routes

The synthesis of oseltamivir, a molecule with three stereocenters, demands a high degree of stereocontrol. The various routes developed to achieve this can be broadly categorized by their starting materials and key strategic bond formations. The following table summarizes the quantitative aspects of the most significant synthetic pathways.

Starting Material(s)Key Features/ReactionsNumber of StepsOverall Yield (%)Enantiomeric Excess (ee, %)
(-)-Shikimic AcidIndustrial standard, utilizes a natural chiral pool, involves epoxide formation and azide chemistry (or azide-free alternatives).[1][2]~8-1317-47%[1][3]>99% (from chiral pool)
1,3-Butadiene & Acrylic AcidTotal synthesis, asymmetric Diels-Alder reaction, iodolactamization, azide-free.[1][4][5]~12~30%[4][5]>98%
meso-AziridineCatalytic asymmetric desymmetrization with a chiral catalyst and TMSN3, iodolactamization.[1]~14Not explicitly high in early versions, but demonstrates a powerful asymmetric strategy.[6]>99%
Pyridine & AcroleinAsymmetric Diels-Alder reaction with an organocatalyst, azide-free.[1]~12~22%[7]>99%

Visualizing the Synthetic Strategies

The diverse approaches to this compound can be visualized as a branching tree of synthetic pathways, originating from either natural product precursors or simple achiral starting materials. The following diagram illustrates the logical relationships between these key routes.

G cluster_start Starting Materials cluster_routes Synthetic Routes Shikimic Acid Shikimic Acid Roche/Gilead Roche/Gilead Shikimic Acid->Roche/Gilead Industrial Route Butadiene + Acrylic Acid Butadiene + Acrylic Acid Corey Corey Butadiene + Acrylic Acid->Corey Total Synthesis meso-Aziridine meso-Aziridine Shibasaki Shibasaki meso-Aziridine->Shibasaki Asymmetric Desymmetrization Pyridine + Acrolein Pyridine + Acrolein Fukuyama Fukuyama Pyridine + Acrolein->Fukuyama Organocatalytic Diels-Alder This compound This compound Roche/Gilead->this compound Corey->this compound Shibasaki->this compound Fukuyama->this compound

Caption: Comparative workflow of major this compound synthesis routes.

In-Depth Analysis of Key Synthetic Routes

The Industrial Roche/Gilead Synthesis from (-)-Shikimic Acid

The commercial production of oseltamivir has historically relied on a route starting from (-)-shikimic acid, a natural product extracted from Chinese star anise.[1] This approach takes advantage of the inherent chirality of the starting material to establish the correct stereochemistry in the final product.

Key Transformations:

  • Esterification and Ketalization: The synthesis begins with the protection of the carboxylic acid and diol functionalities of shikimic acid.[1]

  • Mesylation and Epoxide Formation: The remaining hydroxyl group is converted to a good leaving group (mesylate), which then allows for the formation of a key epoxide intermediate.[1]

  • Azide-mediated Ring Opening: In the original route, the epoxide is opened regioselectively with an azide nucleophile to introduce one of the two required nitrogen functionalities.[2] A second nitrogen is introduced later, also via an azide intermediate.[2] The use of potentially explosive azides is a significant drawback of this pathway.[1]

  • Azide-Free Alternatives: Roche has also developed azide-free routes to circumvent the safety concerns associated with azide chemistry.[1] These alternative routes often involve different nucleophiles for the epoxide opening and subsequent functional group manipulations.

This route has been optimized for large-scale production, and despite the reliance on a natural starting material with fluctuating availability, it remains a benchmark for industrial synthesis.[8]

The Corey Total Synthesis

In 2006, E.J. Corey and his group reported an elegant and highly efficient total synthesis of oseltamivir starting from inexpensive and readily available 1,3-butadiene and acrylic acid.[1][4] This route is notable for its avoidance of azide chemistry and its clever construction of the cyclohexene core.

Key Transformations:

  • Asymmetric Diels-Alder Reaction: The cornerstone of this synthesis is an asymmetric Diels-Alder reaction between butadiene and a trifluoroethyl acrylate, catalyzed by a chiral oxazaborolidinium catalyst (CBS catalyst).[1][9] This reaction establishes the initial stereochemistry of the cyclohexene ring with high enantioselectivity.

  • Iodolactamization: The Diels-Alder adduct is converted to an amide, which then undergoes an iodolactamization to introduce a nitrogen atom and an iodine atom across the double bond, forming a bicyclic lactam.[1]

  • Aziridination and Ring Opening: The synthesis proceeds through the formation of an aziridine intermediate, which is then regioselectively opened with 3-pentanol to install the characteristic pentyloxy side chain.[4]

The Corey synthesis is a landmark achievement in total synthesis, demonstrating a practical and scalable route to a complex pharmaceutical agent from simple starting materials.[5]

The Shibasaki Synthesis

Masakatsu Shibasaki's group has developed several innovative approaches to oseltamivir, with a notable route featuring the catalytic asymmetric desymmetrization of a meso-aziridine.[1] This strategy introduces chirality through a catalytic process, offering an alternative to the use of a chiral pool starting material.

Key Transformations:

  • Catalytic Asymmetric Ring Opening: The key step involves the enantioselective opening of a symmetrical meso-aziridine with trimethylsilyl azide (TMSN3) in the presence of a chiral yttrium catalyst.[1][6][10] This reaction sets the stereochemistry of the two adjacent amino groups.

  • Iodolactamization: Similar to the Corey synthesis, an iodolactamization reaction is employed to construct a bicyclic intermediate.[1]

  • Functional Group Manipulations: The remainder of the synthesis involves a series of functional group interconversions to complete the synthesis of oseltamivir.

The Shibasaki synthesis showcases the power of asymmetric catalysis in constructing complex chiral molecules and provides a conceptually different approach to the synthesis of oseltamivir.

Experimental Protocols for Key Experiments

Corey Synthesis: Asymmetric Diels-Alder Reaction
  • Reaction: 1,3-Butadiene + 2,2,2-Trifluoroethyl acrylate

  • Catalyst: (S)-2-Methyl-CBS-oxazaborolidine

  • Procedure: To a solution of the (S)-2-Methyl-CBS-oxazaborolidine catalyst in dichloromethane at -78 °C is added a solution of 2,2,2-trifluoroethyl acrylate. Liquefied 1,3-butadiene is then added, and the reaction mixture is stirred at -78 °C for several hours. The reaction is quenched with methanol and warmed to room temperature. The product, the corresponding cyclohexene ester, is isolated and purified by column chromatography. High enantiomeric excess is typically observed for the desired (R)-enantiomer.

Shibasaki Synthesis: Catalytic Asymmetric Desymmetrization of a meso-Aziridine
  • Substrate: A suitable meso-N-acyl aziridine

  • Reagent: Trimethylsilyl azide (TMSN3)

  • Catalyst: A chiral catalyst prepared from Y(Oi-Pr)3 and a chiral ligand.

  • Procedure: To a solution of the chiral ligand in an appropriate solvent is added Y(Oi-Pr)3. The mixture is stirred to form the active catalyst. The meso-aziridine is then added, followed by the dropwise addition of TMSN3 at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by TLC until completion. The resulting azido amine product is obtained after an appropriate work-up and purification. This reaction typically proceeds with high enantioselectivity.[10]

Roche (Azide-Free) Synthesis: Epoxide Opening with a Nitrogen Nucleophile
  • Substrate: The key epoxide intermediate derived from shikimic acid.

  • Nucleophile: For example, allylamine.

  • Catalyst: A Lewis acid, such as magnesium bromide diethyl etherate (MgBr2·OEt2).[11]

  • Procedure: The epoxide is dissolved in a suitable solvent, and the Lewis acid catalyst is added. The nitrogen nucleophile (e.g., allylamine) is then introduced, and the reaction is stirred at room temperature until the epoxide is consumed. The product, the corresponding amino alcohol, is isolated after an aqueous work-up and purification. Subsequent steps would involve deallylation and acylation to furnish the final amino-acetylamino functionality.[11]

This comparative guide highlights the ingenuity and diversity of synthetic strategies that have been applied to the production of this compound. From leveraging nature's chiral pool to the de novo creation of stereocenters through asymmetric catalysis, the synthesis of this vital antiviral drug continues to be a rich field of study and an inspiration for the development of new synthetic methodologies.

References

Inter-laboratory validation of oseltamivir acid quantification assays

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Comparison of Oseltamivir Acid Quantification Assays

This guide provides a comparative overview of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of this compound (oseltamivir carboxylate), the active metabolite of oseltamivir, in human plasma. The data presented is compiled from several independent laboratory validations and is intended to guide researchers, scientists, and drug development professionals in selecting and implementing appropriate bioanalytical assays.

Comparative Performance of this compound Quantification Assays

The following tables summarize the quantitative performance of different LC-MS/MS methods developed for the quantification of oseltamivir and its active metabolite, this compound. These methods are crucial for pharmacokinetic and bioequivalence studies.

Table 1: Oseltamivir Quantification Assay Performance

ParameterMethod 1[1][2]Method 2[3]Method 3[4][5]Method 4[6]Method 5[7]
Linearity Range (ng/mL) 0.52 - 207.000.5 - 2000.3 - 2000.34 - 10005 - 1500
Lower Limit of Quantification (LLOQ) (ng/mL) 0.520.50.300.345
Accuracy (%) 91 - 102Not explicitly stated97 - 10595 - 110≤15% RSD
Precision (%RSD) 0.9 - 13.7Not explicitly stated<102.2 - 11.0≤15%
Extraction Recovery (%) Not explicitly stated94.4≥89Not explicitly stated92.8

Table 2: this compound (Carboxylate) Quantification Assay Performance

ParameterMethod 1[1][2]Method 2[3]Method 3[8]Method 4[6]Method 5[7]
Linearity Range (ng/mL) 4.08 - 1200.002.0 - 80010.8 - 1251.80.34 - 100020 - 1500
Lower Limit of Quantification (LLOQ) (ng/mL) 4.082.0Not explicitly stated0.3420
Accuracy (%) 88 - 109Not explicitly statedNot explicitly stated95 - 110≤15% RSD
Precision (%RSD) 0.5 - 8.2Not explicitly statedNot explicitly stated2.2 - 11.0≤15%
Extraction Recovery (%) Not explicitly stated92.7Not explicitly statedNot explicitly stated100.2

Experimental Protocols

The methodologies employed in these validation studies share common principles of bioanalytical method development, as outlined by regulatory bodies like the FDA. A general workflow is depicted below.

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Sample Preparation Optimization (e.g., SPE, LLE, Protein Precipitation) MD2 LC Method Optimization (Column, Mobile Phase) MD1->MD2 MD3 MS/MS Parameter Optimization (Ionization, Transitions) MD2->MD3 MV1 Selectivity & Specificity MD3->MV1 Validated Method MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 LLOQ & LOD MV3->MV4 MV5 Recovery & Matrix Effect MV4->MV5 MV6 Stability Studies MV5->MV6 SA1 Calibration Curve & QC Samples MV6->SA1 Application SA2 Analysis of Study Samples SA1->SA2 SA3 Data Processing & Reporting SA2->SA3

Bioanalytical method validation workflow.
Detailed Methodologies of Cited Assays

Method 1: LC-MS/MS with Solid Phase Extraction [1][2]

  • Sample Preparation: Solid phase extraction (SPE).

  • Chromatography: Reversed-phase C18 column with a stepwise gradient of 0.05% formic acid and methanol, or a cation-exchange column with an isocratic mobile phase of 7 mM Ammonium formate (pH 3.5 ± 0.2) and methanol (50:50, v/v).

  • Detection: Triple quadrupole mass spectrometer in positive ionization mode.

  • Internal Standards: Deuterated oseltamivir and oseltamivir carboxylate.

Method 2: LC-MS/MS with Solid Phase Extraction [3]

  • Sample Preparation: Solid phase extraction (SPE) from 200 µL human plasma.

  • Chromatography: Symmetry C18 column (100 mm × 4.6 mm, 5 µm) with an isocratic mobile phase of 10 mM ammonium formate and acetonitrile (30:70, v/v). The run time was 2.0 minutes.

  • Detection: Triple quadrupole mass spectrometer using multiple reaction monitoring (MRM) in positive ionization mode.

  • Internal Standards: Deuterated analogs of oseltamivir and oseltamivir carboxylate.

Method 3: HPLC-MS/MS with Liquid-Liquid Extraction [4][5]

  • Sample Preparation: Liquid-liquid extraction with ethyl acetate.

  • Chromatography: The total analysis time was 3.2 minutes.

  • Detection: Tandem mass spectrometry with electrospray ionization in selected reaction monitoring mode.

  • Internal Standard: Venlafaxine.

Method 4: HPLC-MS/MS with Protein Precipitation [6]

  • Sample Preparation: Simple protein precipitation from a small plasma volume (30 µL). Sodium fluoride was used to prevent hydrolysis of oseltamivir.

  • Chromatography: Agilent Eclipse Plus C18 column (50 mm × 2.1 mm, 5.0 µm) with a pulse gradient mobile phase of methanol/water with 2.5 mM formic acid.

  • Detection: AB SCIEX 3000 triple quadrupole mass spectrometer with a turbo ion spray (ESI) source.

  • Internal Standards: Stable-isotope internal standards.

Method 5: Dried Blood Spot (DBS) UHPLC-MS/MS [7]

  • Sample Preparation: Dried blood spot (DBS) analysis, requiring a minimum sample volume.

  • Chromatography: Ultra high-performance liquid chromatography (UHPLC).

  • Detection: Triple quadrupole mass spectrometer.

  • Internal Standards: Not explicitly stated.

References

Safety Operating Guide

Personal protective equipment for handling Oseltamivir acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Oseltamivir Acid

This guide provides crucial safety, handling, and disposal information for laboratory professionals, including researchers, scientists, and drug development experts working with this compound. Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment. Note that safety data sheets (SDSs) for this compound present some conflicting information regarding its hazards. Therefore, a cautious approach assuming potential for irritation and sensitization is recommended.

Hazard Identification

This compound is the active metabolite of the antiviral prodrug Oseltamivir Phosphate.[1][2][3] While some safety data sheets (SDS) do not classify the substance as hazardous under the Globally Harmonized System (GHS), others indicate potential health risks.[4][5]

Potential hazards identified across various sources include:

  • Skin Irritation : May cause skin irritation.[6][7]

  • Eye Irritation : Can cause serious eye irritation.[6][7][8]

  • Respiratory Irritation : May cause respiratory irritation.[6][7]

  • Allergic Skin Reaction : May cause an allergic skin reaction.[7]

Due to these potential hazards, strict adherence to the following personal protective equipment and handling procedures is imperative.

Occupational Exposure Limits

No specific occupational exposure limits have been established for this compound. However, limits have been set for the related compound, Oseltamivir phosphate, which can serve as a conservative reference.

CompoundIssuing OrganizationExposure Limit
Oseltamivir phosphateRocheIOEL (Internal Occupational Exposure Limit): 0.2 mg/m³
Oseltamivir phosphateACGIHTLV (Threshold Limit Value): 10 mg/m³

Data sourced from Camber Pharmaceuticals SDS.[9]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is critical to minimize exposure. The following equipment should be worn at all times when handling this compound.

  • Respiratory Protection :

    • For operations where dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[6][8] Effective engineering controls, such as fume hoods, are the primary means of controlling exposure.[9]

  • Eye and Face Protection :

    • Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6][8]

  • Hand Protection :

    • Wear compatible, chemical-resistant gloves to prevent skin contact.[5][6] Glove material must be impermeable and resistant to the substance.[4]

  • Skin and Body Protection :

    • Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[5][6] For larger quantities or where significant contact is possible, impervious clothing should be used.[5]

Operational and Disposal Plan: A Step-by-Step Guide

Follow these procedural steps for the safe handling and disposal of this compound.

Step 1: Preparation and Pre-Handling Checks
  • Consult the SDS : Before beginning any work, thoroughly review the most current Safety Data Sheet (SDS) for this compound.

  • Ensure Proper Ventilation : Work in a well-ventilated area. A mechanical exhaust system or a chemical fume hood is required.[5][6]

  • Locate Safety Equipment : Confirm that a safety shower and an eye wash station are accessible and in good working order.[5][6]

  • Assemble PPE : Don all required personal protective equipment as outlined in the section above.

Step 2: Handling the Compound
  • Avoid Dust Generation : Handle the substance carefully to avoid creating dust.

  • Prevent Contact : Avoid all contact with skin, eyes, and clothing. Do not ingest or inhale the substance.[6]

  • Use and Storage : Keep the container tightly closed when not in use.[6] Allow the product to warm to room temperature before use if it has been refrigerated.[6]

Step 3: First Aid Measures in Case of Exposure
  • Eye Contact : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[6]

  • Skin Contact : Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.[6]

  • Inhalation : Move the person to fresh air and keep them in a position comfortable for breathing.[5][6]

  • Ingestion : Wash out the mouth with water. Do NOT induce vomiting. Call a physician for guidance.[5][10]

Step 4: Accidental Release and Spill Cleanup
  • Evacuate : Evacuate personnel to safe areas.[5][10]

  • Ventilate : Ensure adequate ventilation of the affected area.[6]

  • Containment : Prevent further leakage or spillage. Do not allow the product to enter drains, soil, or surface water.[5][6]

  • Cleanup : For dry spills, take up the material without generating dust. For liquid spills, absorb with a finely-powdered liquid-binding material. Collect all material in closed, suitable containers for disposal.[5][6]

  • Decontaminate : Clean the affected area thoroughly.[6]

Step 5: Disposal
  • Waste Collection : Dispose of contents and container to an approved waste disposal plant. Collect waste in closed, suitable containers.[6]

  • Regulatory Compliance : Disposal must be made according to official national and local regulations. Do not allow the substance to enter sewers or surface water.[6]

Safe Handling Workflow for this compound

The diagram below illustrates the logical workflow for safely managing this compound in a laboratory setting.

G prep Step 1: Preparation sds Review SDS prep->sds ppe_check Don Required PPE sds->ppe_check safety_equip Verify Safety Equipment (Fume Hood, Eyewash) ppe_check->safety_equip handle Step 2: Handling safety_equip->handle use_compound Use in Ventilated Area Avoid Dust/Aerosols handle->use_compound emergency Step 3: Emergency Response use_compound->emergency If Incident Occurs disposal Step 4: Disposal use_compound->disposal After Use exposure Exposure Event (Skin, Eye, Inhalation) emergency->exposure spill Accidental Spill emergency->spill first_aid Administer First Aid exposure->first_aid first_aid->disposal cleanup Contain & Clean Spill spill->cleanup cleanup->disposal collect_waste Collect Contaminated Material & Waste disposal->collect_waste dispose_reg Dispose According to Official Regulations collect_waste->dispose_reg

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oseltamivir acid
Reactant of Route 2
Oseltamivir acid

試験管内研究製品の免責事項と情報

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